molecular formula C12H19IN2 B1195028 1,1-Dimethyl-4-phenylpiperazinium iodide CAS No. 54-77-3

1,1-Dimethyl-4-phenylpiperazinium iodide

Cat. No.: B1195028
CAS No.: 54-77-3
M. Wt: 318.20 g/mol
InChI Key: XFZJGFIKQCCLGK-UHFFFAOYSA-M
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Description

1,1-dimethyl-4-phenylpiperazinium iodide is a N-arylpiperazine, a quaternary ammonium salt, a piperazinium salt and an organic iodide salt. It has a role as a nicotinic acetylcholine receptor agonist.
A selective nicotinic cholinergic agonist used as a research tool. DMPP activates nicotinic receptors in autonomic ganglia but has little effect at the neuromuscular junction.

Properties

IUPAC Name

1,1-dimethyl-4-phenylpiperazin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H19N2.HI/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XFZJGFIKQCCLGK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C2=CC=CC=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90968822
Record name 1,1-Dimethyl-4-phenyl-piperazinium iodide
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Molecular Weight

318.20 g/mol
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CAS No.

54-77-3
Record name 1,1-Dimethyl-4-phenylpiperazinium iodide
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Record name Dimethylphenylpiperazinium Iodide
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Record name 1,1-Dimethyl-4-phenyl-piperazinium iodide
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Record name 1,1-dimethyl-4-phenylpiperazinium iodide
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Record name DIMETHYLPHENYLPIPERAZINIUM IODIDE
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Foundational & Exploratory

The Agonist at the Crossroads: An In-Depth Technical Guide to the Mechanism of Action of 1,1-Dimethyl-4-phenylpiperazinium (DMPP) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethyl-4-phenylpiperazinium (DMPP) iodide is a quaternary ammonium (B1175870) compound widely recognized as a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Primarily classified as a ganglionic stimulant, its mechanism of action extends beyond simple receptor activation, encompassing a complex interplay of direct receptor binding, subsequent ion channel modulation, and indirect effects on neurotransmitter systems. This technical guide provides a comprehensive overview of the core mechanisms of DMPP, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development investigating nicotinic receptor function and modulation.

Core Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

The principal mechanism of action of DMPP is its function as an agonist at neuronal nicotinic acetylcholine receptors.[1][2] These receptors, part of the cys-loop family of ligand-gated ion channels, are pentameric structures that, upon agonist binding, undergo a conformational change leading to the opening of a central ion pore permeable to cations, primarily Na⁺ and Ca²⁺.[1][2]

DMPP stimulates autonomic ganglia by binding to these nAChRs on the postsynaptic membrane, which leads to membrane depolarization and the generation of a fast excitatory postsynaptic potential (EPSP).[1][2] This stimulation is not limited to autonomic ganglia; DMPP also activates nAChRs in other locations, including the adrenal medulla, leading to the release of epinephrine (B1671497) and norepinephrine, and at the neuromuscular junction, where it can cause muscle contraction.[1]

Interestingly, DMPP exhibits a dual effect on neurotransmitter release. At lower concentrations, it induces a classic nAChR-mediated exocytosis of neurotransmitters like dopamine (B1211576).[3] However, it also demonstrates a second mechanism involving carrier-mediated release of monoamines, such as dopamine and serotonin, by interacting with their respective transporters.[3]

Furthermore, DMPP has been shown to have anti-inflammatory effects. This action is mediated through the activation of nAChRs on inflammatory cells, which involves the PI3K and PLC signaling pathways and leads to a depletion of intracellular calcium stores.[4]

Quantitative Data

The following table summarizes the available quantitative data for 1,1-Dimethyl-4-phenylpiperazinium (DMPP) iodide from the conducted research.

ParameterValueCell/Tissue TypeReceptor/TransporterCommentsReference
IC₅₀ 3.18 µMRat striatal synaptosomesDopamine Transporter (DAT)Inhibition of [³H]dopamine uptake.[3]
IC₅₀ 0.49 µMRat hippocampal synaptosomesSerotonin Transporter (SERT)Inhibition of [³H]serotonin uptake.[3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing DMPP's Effect on Neuronal Ion Channels

This protocol describes the methodology for recording DMPP-induced currents in cultured neurons using the whole-cell patch-clamp technique.

I. Cell Preparation:

  • Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.

  • Prior to recording, transfer a coverslip to the recording chamber mounted on an inverted microscope.

  • Continuously perfuse the chamber with an external recording solution (e.g., Krebs solution containing in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 25 NaHCO₃, 1.2 NaH₂PO₄, and 11 glucose, bubbled with 95% O₂/5% CO₂).

II. Pipette Preparation and Sealing:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • The internal solution should contain (in mM): 140 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA, with the pH adjusted to 7.3 with KOH.

  • Approach a selected neuron with the patch pipette and apply gentle positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

III. Whole-Cell Recording and DMPP Application:

  • Rupture the cell membrane under the pipette tip by applying brief, strong suction to establish the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV to record inward currents.

  • Prepare stock solutions of DMPP iodide in the external solution at various concentrations.

  • Apply DMPP to the neuron using a perfusion system. Start with a low concentration and perform a cumulative dose-response.

  • Record the inward current elicited by DMPP application.

  • Wash out the DMPP with the external solution between applications to allow for receptor recovery.

IV. Data Analysis:

  • Measure the peak amplitude of the DMPP-induced inward current at each concentration.

  • Plot the current amplitude as a function of DMPP concentration to generate a dose-response curve and determine the EC₅₀.

In Vitro Smooth Muscle Contraction Assay

This protocol outlines a method to measure the contractile response of isolated smooth muscle tissue to DMPP.

I. Tissue Preparation:

  • Euthanize a laboratory animal (e.g., guinea pig) and dissect a segment of smooth muscle tissue (e.g., ileum, urinary bladder).[5]

  • Place the tissue in a petri dish containing cold, oxygenated Krebs solution.

  • Carefully remove any adhering connective and fatty tissue.

  • Cut the tissue into strips of appropriate size (e.g., 2 cm long).

II. Organ Bath Setup:

  • Mount the tissue strip in a temperature-controlled organ bath (37°C) containing oxygenated Krebs solution.

  • Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Apply an initial resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

III. Experimental Procedure:

  • Record the baseline tension of the smooth muscle strip.

  • To induce a pre-contracted state, add a contractile agent such as physostigmine (B191203) or histamine (B1213489) to the organ bath.[5]

  • Once a stable contraction is achieved, add DMPP to the organ bath in a cumulative manner, starting from a low concentration.

  • Record the change in tension (relaxation) after each addition of DMPP.

  • At the end of the experiment, wash the tissue thoroughly.

IV. Data Analysis:

  • Measure the magnitude of relaxation induced by each concentration of DMPP relative to the pre-contracted tension.

  • Construct a dose-response curve by plotting the percentage of relaxation against the logarithm of the DMPP concentration to calculate the EC₅₀.

Neurotransmitter Release Assay Using Brain Slices and HPLC

This protocol describes a method to measure DMPP-evoked release of monoamines (dopamine and serotonin) from brain slices.[3]

I. Brain Slice Preparation:

  • Rapidly decapitate a rat and remove the brain.

  • Place the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Prepare 300-400 µm thick coronal slices of the striatum and hippocampus using a vibratome.

  • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

II. Neurotransmitter Release Experiment:

  • Transfer a single brain slice to a perfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

  • Collect baseline perfusate samples for a set period.

  • Switch to a perfusion solution containing a known concentration of DMPP (e.g., 30 µM for dopamine release).[3]

  • Collect perfusate samples during and after DMPP application.

  • To distinguish between nAChR-mediated and carrier-mediated release, experiments can be performed in the presence of nAChR antagonists (e.g., mecamylamine), sodium channel blockers (e.g., tetrodotoxin), in a Ca²⁺-free medium, or in the presence of uptake inhibitors (e.g., nomifensine).[3]

III. Sample Analysis by HPLC:

  • Stabilize the collected perfusate samples immediately, for example, by adding an antioxidant solution.

  • Inject the samples into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector.

  • Separate the monoamines (dopamine, serotonin) and their metabolites using a reverse-phase column.

  • Quantify the concentration of each neurotransmitter by comparing the peak area to that of known standards.

IV. Data Analysis:

  • Calculate the basal release of each neurotransmitter.

  • Determine the DMPP-evoked release as a percentage increase over the basal release.

  • Compare the release in the different experimental conditions (with and without antagonists/inhibitors) to elucidate the mechanism of release.

Visualizations

Signaling Pathways

DMPP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Binds to IonChannel Cation Channel (Na⁺, Ca²⁺) nAChR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Leads to Ca_Influx Increased Intracellular Ca²⁺ IonChannel->Ca_Influx Allows EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Ca_Influx->Response AP Action Potential Generation EPSP->AP AP->Response

Caption: Signaling pathway of DMPP at a nicotinic acetylcholine receptor.

Experimental Workflows

Smooth_Muscle_Assay_Workflow start Start: Euthanize Animal & Dissect Smooth Muscle prep Prepare Tissue Strip in Krebs Solution start->prep mount Mount Tissue in Organ Bath prep->mount equilibrate Equilibrate under Resting Tension mount->equilibrate precontract Induce Contraction (e.g., with Histamine) equilibrate->precontract add_dmpp Add DMPP (Cumulative Doses) precontract->add_dmpp record Record Isometric Tension (Relaxation) add_dmpp->record analyze Analyze Data: Construct Dose-Response Curve record->analyze end_exp End Experiment analyze->end_exp

Caption: Experimental workflow for an in vitro smooth muscle contraction assay.

Logical Relationships

DMPP_Dual_Mechanism cluster_nAChR nAChR-Mediated Pathway cluster_carrier Carrier-Mediated Pathway DMPP DMPP nAChR_action Binds to Presynaptic nAChRs DMPP->nAChR_action Transporter_interaction Interacts with Monoamine Transporters (DAT, SERT) DMPP->Transporter_interaction Ca_influx Ca²⁺ Influx nAChR_action->Ca_influx Exocytosis Vesicular Release (Exocytosis) Ca_influx->Exocytosis Release Increased Extracellular Monoamines (Dopamine, Serotonin) Exocytosis->Release Transporter_reversal Induces Transporter Reversal Transporter_interaction->Transporter_reversal Non_vesicular_release Non-Vesicular Release Transporter_reversal->Non_vesicular_release Non_vesicular_release->Release

Caption: Logical flow of DMPP's dual mechanism on monoamine release.

References

An In-depth Technical Guide to DMPP as a Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a synthetic quaternary ammonium (B1175870) compound that acts as a potent agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). Historically, it has been utilized as a classical ganglionic stimulant, demonstrating selectivity for neuronal nAChRs over the muscle type found at the neuromuscular junction. This guide provides a comprehensive technical overview of DMPP's pharmacological properties, its mechanism of action, and the experimental protocols used to characterize its effects.

Core Mechanism of Action

DMPP mimics the action of the endogenous neurotransmitter acetylcholine (ACh) at nAChRs. These receptors are ligand-gated ion channels, and upon agonist binding, they undergo a conformational change that opens a central pore permeable to cations, primarily Na+ and Ca2+. The influx of these ions leads to depolarization of the cell membrane, which in neurons can trigger an action potential and subsequent neurotransmitter release.

While the primary mechanism is ionotropic, evidence suggests that nAChR activation can also lead to metabotropic signaling through direct or indirect coupling to G-proteins and the activation of intracellular second messenger cascades.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for DMPP's activity at various nAChR subtypes. Values can vary depending on the experimental system (e.g., cell line, tissue preparation) and conditions.

Table 1: Functional Potency and Efficacy of DMPP at nAChR Subtypes

nAChR SubtypeCell/Tissue SystemAssay TypeParameterValue (µM)Agonist TypeReference
α3β4SH-SY5Y cellsMembrane Potential AssayDC501.8Full Agonist/Desensitizer[1]
GanglionicMyenteric NeuronsElectrophysiologyEC50 (ACh shift)N/A (used at 10 µM)Partial Agonist[2]
General NeuronalRat Dorsolateral Septal NeuronsElectrophysiologyEC50 (hyperpolarization)3Full Agonist[3]
α9Oocyte ExpressionElectrophysiologyEC5060 ± 5Full Agonist[4]
α9α10Oocyte ExpressionElectrophysiologyEC5050 ± 3Partial Agonist[4]

N/A: Not Applicable, as DMPP was used at a fixed concentration to assess its effect on the ACh dose-response curve.

Table 2: Binding Affinity of DMPP at nAChR Subtypes

nAChR SubtypeRadioligandTissue/Cell PreparationParameterValueReference
α4β2[125I]-epibatidineCortical MembranesKi0.46 ± 0.06 nM (for a DMPP analog)[5][6]
α3β4*[125I]-epibatidineInterpeduncular NucleusKi4.4 ± 3.6 nM (for a DMPP analog)[5][6]
α7[125I]-α-bungarotoxinHippocampusKi7.6 ± 1.9 nM (for a DMPP analog)[5][6]

Signaling Pathways

Activation of nAChRs by DMPP initiates both rapid ionotropic signaling and slower, modulatory metabotropic signaling cascades.

Ionotropic Signaling Pathway

The canonical signaling pathway for nAChRs is the direct influx of cations upon channel opening. This leads to membrane depolarization and can trigger voltage-gated calcium channels (VGCCs), further increasing intracellular calcium concentrations.

G DMPP DMPP nAChR nAChR DMPP->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Na_Influx Na+ Influx Ion_Channel->Na_Influx Ca_Influx_nAChR Ca2+ Influx (via nAChR) Ion_Channel->Ca_Influx_nAChR Depolarization Membrane Depolarization Na_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_Influx_nAChR->Cellular_Response VGCC Voltage-Gated Ca2+ Channels (VGCCs) Depolarization->VGCC Activates Ca_Influx_VGCC Ca2+ Influx (via VGCC) VGCC->Ca_Influx_VGCC Ca_Influx_VGCC->Cellular_Response

Ionotropic Signaling Pathway of DMPP.
Metabotropic Signaling Pathways

Recent evidence suggests that certain nAChR subtypes can engage in metabotropic signaling, often involving G-proteins and calcium-dependent enzymes.

Some neuronal nAChRs, such as the α7 subtype, can directly couple to G-proteins, particularly Gαq.[7] This initiates a signaling cascade independent of or parallel to the ion flux.

G DMPP DMPP nAChR nAChR (e.g., α7) DMPP->nAChR Binds to G_Protein Gαq/11 nAChR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release ER->Ca_Release Ca_Release->PKC Activates Downstream Downstream Signaling & Cellular Responses PKC->Downstream

G-Protein Coupled Signaling via nAChRs.

The influx of calcium through nAChRs can activate calcium-binding proteins like calmodulin (CaM).[8] The Ca2+/CaM complex can then activate various downstream effectors, including Ca2+/calmodulin-dependent protein kinases (CaMKs).[9]

G Ca_Influx Intracellular Ca2+ Increase Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin Binds to CaM_Complex Ca2+/CaM Complex Calmodulin->CaM_Complex CaMK CaM Kinases (e.g., CaMKII) CaM_Complex->CaMK Activates eNOS eNOS CaM_Complex->eNOS Activates Protein_Phosphorylation Protein Phosphorylation CaMK->Protein_Phosphorylation NO_Production NO Production eNOS->NO_Production Cellular_Effects Cellular Effects NO_Production->Cellular_Effects Protein_Phosphorylation->Cellular_Effects

Calmodulin-Dependent Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of DMPP on nAChRs.

Radioligand Binding Assay (Competition)

This protocol is for determining the binding affinity (Ki) of DMPP for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from cells or tissues expressing the nAChR subtype of interest.

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [3H]epibatidine for α4β2, [125I]α-bungarotoxin for α7).

  • Test Compound: DMPP.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., nicotine (B1678760) or epibatidine).

  • Glass fiber filters (pre-soaked in polyethyleneimine for some assays).

  • 96-well plates.

  • Scintillation fluid and vials.

  • Liquid scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer + Membrane suspension.

    • Non-specific Binding: Radioligand + Non-specific Binding Control + Membrane suspension.

    • Competition: Radioligand + varying concentrations of DMPP + Membrane suspension.

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of DMPP.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare nAChR-containing membranes Incubate Incubate membranes with radioligand and DMPP Membrane_Prep->Incubate Reagent_Prep Prepare radioligand, DMPP, and control solutions Reagent_Prep->Incubate Filter Filter to separate bound from free radioligand Incubate->Filter Count Quantify radioactivity Filter->Count Plot Plot % specific binding vs. [DMPP] Count->Plot Calculate_IC50 Determine IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the ion currents evoked by DMPP in cells expressing nAChRs.

Materials:

  • Cells expressing the nAChR of interest, plated on coverslips.

  • External Solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2.

  • Patch-clamp amplifier, micromanipulator, and microscope.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Perfusion system for drug application.

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.

  • Cell Approach: Place a coverslip with cells in the recording chamber and perfuse with external solution. Under visual guidance, approach a single cell with the patch pipette.

  • Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Recording:

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Establish a stable baseline recording.

    • Apply DMPP at various concentrations using the perfusion system.

    • Record the inward currents evoked by DMPP.

  • Data Analysis:

    • Measure the peak amplitude of the DMPP-evoked currents.

    • Plot the current amplitude against the DMPP concentration to generate a dose-response curve.

    • Fit the curve with a Hill equation to determine the EC50 and Hill coefficient.

G Start Start Prepare_Pipette Pull and fill patch pipette Start->Prepare_Pipette Approach_Cell Approach cell with pipette Prepare_Pipette->Approach_Cell Form_Seal Form Giga-seal Approach_Cell->Form_Seal Go_Whole_Cell Establish whole-cell configuration Form_Seal->Go_Whole_Cell Record_Baseline Record stable baseline current at holding potential Go_Whole_Cell->Record_Baseline Apply_DMPP Apply DMPP via perfusion Record_Baseline->Apply_DMPP Record_Current Record evoked inward current Apply_DMPP->Record_Current Washout Washout DMPP Record_Current->Washout Repeat Repeat with different [DMPP] Washout->Repeat Repeat->Apply_DMPP Yes Analyze Analyze data: Plot dose-response, calculate EC50 Repeat->Analyze No End End Analyze->End

Workflow for Patch-Clamp Electrophysiology.
Calcium Imaging

This protocol visualizes changes in intracellular calcium concentration ([Ca2+]i) in response to DMPP application.

Materials:

  • Cells expressing nAChRs on glass-bottom dishes or coverslips.

  • Calcium Indicator: A fluorescent calcium dye (e.g., Fura-2 AM, Fluo-4 AM) or a genetically encoded calcium indicator (e.g., GCaMP).

  • Loading Buffer: External solution (as in patch-clamp) containing the calcium indicator and Pluronic F-127 (to aid dye loading).

  • Fluorescence microscope with a camera and appropriate filter sets.

  • Image acquisition and analysis software.

Procedure:

  • Cell Loading: Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with external solution to remove excess dye.

  • Imaging:

    • Place the cells on the microscope stage.

    • Acquire a baseline fluorescence image.

    • Apply DMPP using a perfusion system.

    • Acquire a time-lapse series of images to record the change in fluorescence intensity.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells.

    • Measure the average fluorescence intensity within each ROI over time.

    • Express the change in fluorescence as a ratio (e.g., F/F0, where F0 is the baseline fluorescence) or, if using a ratiometric dye like Fura-2, as the ratio of emissions at two excitation wavelengths.

    • Plot the fluorescence change over time to visualize the calcium transient.

    • From dose-response experiments, the EC50 for the calcium response can be determined.

G Load_Cells Load cells with calcium indicator Wash_Cells Wash to remove excess indicator Load_Cells->Wash_Cells Acquire_Baseline Acquire baseline fluorescence images Wash_Cells->Acquire_Baseline Apply_DMPP Apply DMPP Acquire_Baseline->Apply_DMPP Acquire_Timelapse Acquire time-lapse images Apply_DMPP->Acquire_Timelapse Analyze_Data Analyze fluorescence change in ROIs Acquire_Timelapse->Analyze_Data Plot_Results Plot calcium transients and dose-response curves Analyze_Data->Plot_Results

Workflow for Calcium Imaging.

Conclusion

DMPP remains a valuable pharmacological tool for the study of neuronal nicotinic acetylcholine receptors. Its preferential action on ganglionic subtypes allows for the functional dissection of nAChR roles in the central and peripheral nervous systems. A thorough understanding of its quantitative pharmacology, diverse signaling mechanisms, and the experimental methods used for its characterization is essential for researchers in neuroscience and drug development. This guide provides a foundational resource to facilitate such investigations.

References

The Pivotal Role of Structure in Nicotinic Acetylcholine Receptor Agonism: An In-depth Technical Guide to the Structure-Activity Relationship of DMPP and its Chemical Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1,1-dimethyl-4-phenylpiperazinium (DMPP), a well-known nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Despite extensive research, DMPP remains a unique ligand that does not conform to established pharmacophores for nicotinic binding. This document delves into the systematic modulation of DMPP's chemical structure to elucidate the key determinants of its affinity and activity at various nAChR subtypes. Through a detailed examination of its chemical analogues, we aim to provide a foundational understanding for the rational design of novel and selective nAChR modulators for therapeutic applications in neurodegenerative diseases and beyond.

Core Structure and Pharmacological Profile of DMPP

1,1-dimethyl-4-phenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound characterized by a phenylpiperazine core with two methyl groups on one of the piperazine (B1678402) nitrogens. This structure imparts a permanent positive charge, a key feature for its interaction with the negatively charged residues in the ligand-binding domain of nAChRs. DMPP is recognized as a potent agonist at ganglionic nAChRs and has been instrumental in characterizing the physiological roles of these receptors.[1][2] However, its activity at central nAChRs is more modest, which has spurred efforts to develop analogues with improved affinity and selectivity for specific brain nAChR subtypes.[1][2][3]

Structure-Activity Relationship of DMPP Analogues

Systematic structural modifications of DMPP have revealed critical insights into its SAR. The following sections detail the impact of alterations to the phenyl ring, the piperazine core, and the quaternary ammonium group.

Phenyl Ring Modifications

The phenyl group of DMPP plays a crucial role in its interaction with the nAChR binding pocket. Substitution on the phenyl ring can significantly impact binding affinity. For instance, the introduction of various substituents has been explored to probe the steric and electronic requirements of the receptor.

Piperazine Ring Modifications

The piperazine ring serves as a scaffold, and its conformation and rigidity are important for optimal receptor interaction. Studies involving the synthesis of rigid analogues of DMPP have been conducted to understand the preferred conformation for binding.[4][5][6]

Quaternary Ammonium Group Modifications

The positively charged dimethylaminopiperazinium moiety is a key pharmacophoric element. Altering the nature of this cationic center has profound effects on activity. Notably, the conversion of the quaternary ammonium to a tertiary amine in some analogues has led to compounds that retain significant affinity for central nAChRs, making them promising leads for drug development due to their potential to cross the blood-brain barrier.[1][2]

Quantitative Analysis of DMPP Analogues

The affinity and potency of DMPP and its analogues have been quantified using various in vitro assays. The following table summarizes key quantitative data from the literature, primarily focusing on the α4β2 nAChR subtype, which is highly expressed in the central nervous system and is a key target for neurodegenerative diseases.

CompoundModificationnAChR SubtypeBinding Affinity (Ki, nM)Reference
DMPP-α4β2~1000[1][2]
Analogue 3a Quaternary ammonium to tertiary amineα4β290[1][2]
Analogue 11c Phenyl replaced with a substituted pyridineα4β2Low nanomolar[1][2][3]
Analogue 13c Phenyl replaced with a substituted pyridineα4β2Low nanomolar[1][2][3]
Analogue 14b Quaternary ammonium to tertiary amineα4β2180[1][2]
Analogue 14c Phenyl replaced with a substituted pyridineα4β2Low nanomolar[1][2][3]
Analogue 28c Phenyl replaced with a substituted pyridineα4β2Low nanomolar[1][2][3]

Experimental Protocols

Radioligand Binding Assay ([³H]Cytisine)

This assay is used to determine the binding affinity of DMPP analogues for nAChRs, typically in rat brain homogenates.

Materials:

  • Rat brain tissue (e.g., cortex)

  • [³H]Cytisine (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (DMPP analogues)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

  • Binding Reaction: Incubate the brain membranes with a fixed concentration of [³H]cytisine and varying concentrations of the test compound in the binding buffer. Non-specific binding is determined in the presence of a high concentration of a known nicotinic ligand (e.g., (-)-nicotine).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]cytisine) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hot-Plate Test for Analgesia in Mice

This behavioral assay is used to assess the analgesic properties of DMPP analogues.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Transparent cylinder to confine the mouse on the hot plate

  • Test animals (mice)

  • Test compounds (DMPP analogues) and vehicle control

  • Timer

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate (maintained at a constant temperature, e.g., 55 ± 1°C) and start the timer. The latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and measure the response latency again.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies. A significant increase in latency indicates an analgesic effect. The results are often expressed as the percentage of maximum possible effect (%MPE).

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ion currents induced by DMPP analogues in cells expressing specific nAChR subtypes.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes, HEK293 cells)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Glass micropipettes

  • External and internal recording solutions

  • Test compounds (DMPP analogues)

Procedure:

  • Cell Preparation: Culture the cells on coverslips suitable for microscopy.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip resistance should be in the range of 3-7 MΩ when filled with the internal solution.

  • Recording: Place the coverslip with cells in a recording chamber on the stage of a microscope. Lower the micropipette filled with internal solution onto a single cell and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -70 mV). Apply the test compound to the cell via a perfusion system and record the resulting ionic currents.

  • Data Analysis: Measure the amplitude, kinetics (activation and desensitization), and concentration-response relationship of the induced currents to determine the EC₅₀ and efficacy of the DMPP analogues.

In Vivo Microdialysis for Dopamine (B1211576) Release

This technique measures the effect of DMPP analogues on neurotransmitter release (e.g., dopamine) in specific brain regions of freely moving animals.

Materials:

  • Microdialysis probes

  • Stereotaxic apparatus for probe implantation

  • Microinfusion pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ECD)

  • Test animals (rats)

  • Artificial cerebrospinal fluid (aCSF)

  • Test compounds (DMPP analogues)

Procedure:

  • Probe Implantation: Anesthetize the animal and surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum) using a stereotaxic frame.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish the basal level of the neurotransmitter.

  • Drug Administration: Administer the DMPP analogue (e.g., systemically or locally through the microdialysis probe).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurochemical Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the effects of the DMPP analogue to a vehicle control.

Signaling Pathways and Logical Relationships

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs by agonists like DMPP leads to the opening of the ion channel and subsequent influx of cations (primarily Na⁺ and Ca²⁺). This initial event triggers a cascade of downstream signaling pathways that can modulate neuronal excitability, neurotransmitter release, and gene expression.

nAChR_Signaling DMPP DMPP / Analogue nAChR nAChR DMPP->nAChR Binds to Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Activates Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling (CaMK, PKC) Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->NT_Release Ca_Signaling->NT_Release Gene_Expression Gene Expression (CREB) Ca_Signaling->Gene_Expression

Caption: nAChR activation by DMPP triggers ion influx and downstream signaling.

Cholinergic Anti-Inflammatory Pathway

DMPP can also activate the cholinergic anti-inflammatory pathway, primarily through α7 nAChRs expressed on immune cells like macrophages. This pathway plays a crucial role in modulating the inflammatory response.

Cholinergic_Anti_Inflammatory_Pathway DMPP DMPP / Analogue alpha7_nAChR α7 nAChR (on Macrophage) DMPP->alpha7_nAChR Activates JAK2 JAK2 alpha7_nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates NFkB_Inhibition Inhibition of NF-κB Pathway STAT3->NFkB_Inhibition Cytokine_Suppression Suppression of Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhibition->Cytokine_Suppression

Caption: DMPP activates the cholinergic anti-inflammatory pathway via α7 nAChRs.

Experimental Workflow for In Vitro Drug Screening

A typical workflow for the initial in vitro screening of DMPP analogues involves a series of assays to determine their binding affinity, functional activity, and subtype selectivity.

In_Vitro_Screening_Workflow Start Synthesized DMPP Analogues Binding_Assay Radioligand Binding Assay (e.g., [3H]Cytisine) Start->Binding_Assay Determine Ki Functional_Assay Functional Assay (e.g., Electrophysiology, Ca2+ Imaging) Binding_Assay->Functional_Assay Active Compounds Selectivity_Screen Subtype Selectivity Screening Functional_Assay->Selectivity_Screen Determine EC50/Efficacy Lead_Identification Lead Compound Identification Selectivity_Screen->Lead_Identification Potent & Selective Compounds

Caption: A streamlined workflow for the in vitro screening of DMPP analogues.

Logical Relationships in DMPP SAR

The following diagram illustrates the key logical relationships derived from SAR studies of DMPP, highlighting how specific structural modifications influence the desired pharmacological properties.

DMPP_SAR_Logic cluster_modifications Structural Modifications cluster_properties Pharmacological Properties Quaternary_to_Tertiary Quaternary to Tertiary Amine Increased_Affinity Increased Affinity (Lower Ki) Quaternary_to_Tertiary->Increased_Affinity Improved_BBB_Penetration Improved BBB Penetration Quaternary_to_Tertiary->Improved_BBB_Penetration Phenyl_Substitution Phenyl Ring Substitution Phenyl_Substitution->Increased_Affinity Altered_Selectivity Altered Subtype Selectivity Phenyl_Substitution->Altered_Selectivity Piperazine_Rigidification Piperazine Ring Rigidification Piperazine_Rigidification->Altered_Selectivity

Caption: Logical relationships between DMPP structural changes and activity.

Conclusion

The structure-activity relationship of DMPP and its analogues is a complex but crucial area of research for the development of novel nicotinic acetylcholine receptor modulators. This technical guide has provided a comprehensive overview of the key structural features influencing the pharmacological profile of these compounds, supported by quantitative data and detailed experimental protocols. The provided diagrams of signaling pathways and experimental workflows offer a visual framework for understanding the mechanisms of action and the drug discovery process. Further exploration of the vast chemical space around the DMPP scaffold holds significant promise for the discovery of new therapeutics for a range of neurological and inflammatory disorders.

References

Chemical and physical properties of 1,1-Dimethyl-4-phenylpiperazinium iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,1-Dimethyl-4-phenylpiperazinium Iodide (DMPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound (DMPP). It includes detailed experimental protocols derived from scientific literature and visual representations of its mechanism of action and experimental applications to support research and development efforts.

Core Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) salt and an N-arylpiperazine.[1][2] It presents as a white to light yellow or white fine crystalline powder.[2][3][4] This compound is a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist and is widely used as a research tool.[1][5]

Table 1: Chemical and Physical Data for this compound

PropertyValueSource(s)
IUPAC Name 1,1-dimethyl-4-phenylpiperazin-1-ium;iodide[1]
Synonyms DMPP, DMPP iodide, Dimethylphenylpiperazinium iodide[1][4]
CAS Number 54-77-3[1][5]
Molecular Formula C12H19IN2[1][4]
Molecular Weight 318.20 g/mol [1][5]
Melting Point 234-238 °C[2][4][5]
Appearance White to light yellow powder[3][4]
Solubility Water: 21 mg/mL[5], DMSO: 125 mg/mL (requires ultrasound)[6][5][6]
Storage Temperature -20°C[4][5]
Purity ≥98% (by TLC or titration)[5][7]

Pharmacological Profile and Mechanism of Action

DMPP is a non-selective nicotinic acetylcholine receptor (nAChR) agonist that stimulates autonomic ganglia and the adrenal medulla.[5] While it was initially considered a prototype for ganglionic stimulation, it has been shown to bind with high affinity to nicotinic receptors in the brain.[8] Its action at nAChRs, which are ligand-gated ion channels, leads to the modulation of synaptic transmission.[9]

The compound's ability to activate these receptors makes it a valuable tool in neuroscience research for studying cholinergic signaling.[4] It has been used to investigate the roles of different nAChR subunits, such as α7 and α4β2, in various physiological processes.[5] Furthermore, DMPP has demonstrated anti-inflammatory effects in various animal models and can reduce the release of pro-inflammatory cytokines like IL-1, IL-6, and TNF from immune cells.[8]

Signaling Pathways

DMPP exerts its effects by binding to and activating nAChRs, leading to depolarization and subsequent cellular responses.

DMPP_nAChR_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Binds & Activates Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Depolarization->Cellular_Response

DMPP activation of a nicotinic acetylcholine receptor.

Recent studies have also revealed that DMPP can induce glioma regression by inhibiting angiogenesis, potentially through the Ang-1 and HIF-2α signaling pathways.[10]

DMPP_Anti_Angiogenesis DMPP DMPP Ang1_HIF2a Ang-1 & HIF-2α Signaling DMPP->Ang1_HIF2a Modulates Vasculogenesis Vasculogenesis Ang1_HIF2a->Vasculogenesis Inhibits Angiogenesis Angiogenesis Ang1_HIF2a->Angiogenesis Inhibits Glioma_Regression Glioma Regression Vasculogenesis->Glioma_Regression Angiogenesis->Glioma_Regression

Inhibitory effect of DMPP on angiogenesis in glioma.

Key Experimental Applications and Protocols

DMPP is utilized in a variety of experimental contexts, from electrophysiology to in vivo animal studies.

In Vitro Electrophysiology

Objective: To study the effect of DMPP on neuronal excitability.

Protocol:

  • Prepare a medullary slice from a neonatal rat brain.

  • In a voltage-clamped (-60 mV) hypoglossal (XII) motoneuron, bath-apply DMPP at concentrations ranging from 0.5 to 200 µM.[8][11]

  • To isolate nicotinic effects, atropine (B194438) (1 µmol/L) can be included in the bath solution to block muscarinic receptors.[11]

  • Record the inward currents induced by DMPP. These currents are dose-dependent and indicate an increase in membrane conductance.[11]

In Vivo Cardiovascular Studies in Mice

Objective: To investigate the role of nAChRs in the autonomic regulation of cardiovascular responses.

Protocol:

  • Anesthetize mice with urethane.

  • Administer DMPP to the anesthetized mice.

  • Monitor cardiovascular parameters such as heart rate and blood pressure to assess the effects of nAChR activation by DMPP.[5]

  • This model can be used to study the specific roles of α7 and α4β2 nAChRs in cardiovascular regulation.[5]

In Vivo Angiogenesis and Glioma Model

Objective: To assess the anti-angiogenic and anti-tumor effects of DMPP on glioma.

Protocol:

  • Implant U87 glioma cells onto the chick embryonic chorioallantoic membrane (CAM).

  • Treat the developing tumor with DMPP.

  • Monitor the tumor size and vasculature. Studies have shown that DMPP can significantly inhibit glioma size.[10]

  • Further analysis can be conducted on the chick yolk-sac membrane (YSM) to observe DMPP's inhibitory effects on vasculogenesis and angiogenesis, which are key processes in tumor growth.[10]

Preparation of DMPP Solutions

For In Vitro and In Vivo Use:

  • Due to the small amount of lyophilized powder, centrifuge the vial at 10,000 x g for 5 minutes to collect all material at the bottom.[8]

  • For a stock solution, dissolve the compound in sterile water to a concentration of at least 0.1 mg/mL.[8]

  • For long-term storage, create small aliquots of the stock solution and store them at -20°C for up to six months.[8]

  • Before use, thaw the aliquot and dilute to the desired working concentration in the appropriate buffer. Fresh solutions are recommended.[8]

Experimental and Logical Workflows

Visualizing the workflow of experiments using DMPP can clarify the research process.

CAM_Glioma_Workflow cluster_Preparation Preparation cluster_Experiment Experimental Phase cluster_Analysis Analysis U87_Culture Culture U87 Glioma Cells Implantation Implant U87 Cells onto CAM U87_Culture->Implantation Fertilized_Eggs Incubate Fertilized Chicken Eggs Fertilized_Eggs->Implantation Tumor_Growth Allow Tumor Growth Implantation->Tumor_Growth DMPP_Treatment Treat with DMPP (Experimental Group) Tumor_Growth->DMPP_Treatment Control_Treatment Treat with Vehicle (Control Group) Tumor_Growth->Control_Treatment Monitor_Size Monitor Tumor Size and Vasculature DMPP_Treatment->Monitor_Size Control_Treatment->Monitor_Size Data_Analysis Analyze and Compare Data Monitor_Size->Data_Analysis

Workflow for CAM assay to test DMPP on glioma.

The logical relationship between DMPP's chemical nature and its applications highlights its versatility as a research tool.

DMPP_Logical_Relationships cluster_Classification Chemical Classification cluster_Function Pharmacological Function cluster_Applications Research Applications DMPP 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) Quaternary_Ammonium Quaternary Ammonium Salt DMPP->Quaternary_Ammonium Arylpiperazine N-Arylpiperazine DMPP->Arylpiperazine nAChR_Agonist Nicotinic Acetylcholine Receptor (nAChR) Agonist DMPP->nAChR_Agonist Neuroscience Neuroscience Research (Cholinergic Signaling) nAChR_Agonist->Neuroscience Pharmacology Pharmacological Studies (Cardiovascular, Inflammation) nAChR_Agonist->Pharmacology Oncology Oncology Research (Anti-Angiogenesis) nAChR_Agonist->Oncology

Classification and applications of DMPP.

References

In vivo effects of systemic 1,1-Dimethyl-4-phenylpiperazinium iodide administration

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Effects of Systemic 1,1-Dimethyl-4-phenylpiperazinium Iodide (DMPP) Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound (DMPP) is a synthetic nicotinic acetylcholine (B1216132) receptor (nAChR) agonist known for its selective stimulation of the ganglionic subtype.[1] Its systemic administration in vivo elicits a wide range of physiological responses, making it a valuable tool in pharmacological research. This guide provides a comprehensive overview of the core in vivo effects of DMPP, focusing on its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.

Immunomodulatory Effects

Systemic DMPP administration has been shown to profoundly alter immune status by increasing peripheral sympathetic outflow. The effects are dose-dependent and vary by immune compartment and lymphocyte subtype.[2]

Quantitative Data: Immunomodulation

A study in Lewis rats demonstrated that subcutaneous administration of DMPP resulted in significant, dose-dependent changes in several immune parameters.[2]

Dose (mg/kg, sc)Splenic T-cell MitogenesisSplenic NK Cell ActivitySplenic IL-2 ProductionSplenic IFN-γ ProductionBlood Leukocytes/ml
0.005 SuppressedSuppressedSuppressedSuppressedDecreased
0.05 SuppressedSuppressedSuppressedSuppressedDecreased
0.5 SuppressedSuppressedSuppressedSuppressedDecreased
5.0 SuppressedSuppressedSuppressedSuppressedDecreased
Table 1: Dose-dependent immunomodulatory effects of DMPP in Lewis rats. Data summarized from a study where DMPP was shown to dose-dependently suppress splenic lymphocyte functions and decrease blood leukocyte counts.[2]

Notably, DMPP did not alter the total number of splenic leukocytes or the proliferative response of splenic B lymphocytes. In mesenteric lymph nodes, no effect was observed on mitogenic responsiveness or IL-2 production. In the blood, intermediate doses increased mitogenic responsiveness, while higher doses caused a decrease.[2]

Experimental Protocol: Immunomodulatory Assessment

Objective: To determine the effect of DMPP-induced sympathetic nervous system stimulation on immune function.[2]

  • Animal Model: Inbred Lewis rats.

  • Compound Administration: DMPP was administered subcutaneously (sc) at a range of doses (0, 0.005, 0.05, 0.5, and 5.0 mg/kg).

  • Timeline: Animals were sacrificed 30 minutes after DMPP administration.

  • Sample Collection: Spleen, mesenteric lymph nodes, and whole blood were collected for analysis.

  • Immune Assays Conducted:

    • Mitogenic Responsiveness: Splenocytes and lymphocytes from other compartments were stimulated with mitogens (e.g., Concanavalin A for T-cells) to measure proliferative responses.

    • Natural Killer (NK) Cell Activity: A standard chromium release assay was used to assess the cytotoxic activity of splenic NK cells.

    • Cytokine Production: Splenocytes were stimulated to produce Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which were then quantified.

    • Leukocyte Counts: Total and differential leukocyte counts were performed on blood samples.

Experimental Workflow Visualization

G cluster_0 Animal Preparation & Dosing cluster_1 Sample Collection (T+30 min) cluster_2 Immune Function Assays A Inbred Lewis Rats B DMPP Administration (0-5.0 mg/kg, sc) A->B C Spleen B->C Sacrifice D Blood B->D Sacrifice E Mesenteric Lymph Nodes B->E Sacrifice F Mitogenesis Assays (T & B Cells) C->F G NK Cell Activity Assay C->G H Cytokine Production (IL-2, IFN-γ) C->H D->F I Leukocyte Counts D->I E->F

Workflow for assessing DMPP's immunomodulatory effects.[2]

Anti-Inflammatory Effects

DMPP has demonstrated significant anti-inflammatory properties, particularly in models of allergic asthma. The effect appears to be mediated through the cholinergic anti-inflammatory pathway and is notably dose-dependent, with lower doses sometimes exhibiting greater efficacy than higher doses.[3]

Quantitative Data: Anti-Inflammation in Asthma Model

In a guinea pig model of ovalbumin-induced asthma, DMPP treatment for 10 days produced superior or comparable results to the corticosteroid dexamethasone (B1670325).[3]

Treatment GroupLate Phase Airway Resistance (RxV)Total Leukocytic Count (BALF)Lymphocytes (BALF)Eosinophils (BALF)TNF-α (BALF)IL-6 (BALF)Serum IgE
DMPP (0.4 mg/kg)
DMPP (0.8 mg/kg) (less effective than 0.4)(less effective than 0.4)
Dexamethasone (1 mg/kg) (less effective than 0.4)
Table 2: Comparative anti-inflammatory effects of DMPP and Dexamethasone. Arrows (↓) indicate a significant decrease compared to the untreated asthmatic group. The 0.4 mg/kg dose of DMPP was notably more effective for several key inflammatory markers.[3]
Experimental Protocol: Asthma Model

Objective: To compare the anti-inflammatory effects of two doses of DMPP with dexamethasone in an allergic asthma model.[3]

  • Animal Model: Guinea pigs sensitized and challenged with ovalbumin (OVA) to induce an asthmatic phenotype.

  • Treatment Groups:

    • Normal Control

    • Asthmatic + Vehicle

    • Asthmatic + Dexamethasone (DEXA, 1 mg/kg)

    • Asthmatic + DMPP (0.4 mg/kg)

    • Asthmatic + DMPP (0.8 mg/kg)

  • Compound Administration: Daily treatment for 10 days.

  • Assessments:

    • Pulmonary Function: Measurement of early and late airway resistance (RxV) and airway hyper-responsiveness.

    • Cellular Analysis: Total and differential leukocyte counts in both blood and bronchoalveolar lavage fluid (BALF).

    • Cytokine/Antibody Measurement: Quantification of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Immunoglobulin E (IgE) in blood and BALF.

    • Histopathology: Microscopic examination of lung tissues for inflammatory cell infiltration and smooth muscle thickness.

Logical Relationship: Dose-Dependent Efficacy

G cluster_0 DMPP Dosing cluster_1 Anti-Inflammatory Outcomes LowDose Low Dose DMPP (0.4 mg/kg) HighDose High Dose DMPP (0.8 mg/kg) Superior Superior Efficacy (↓ IL-6, ↓ BALF Eosinophils) LowDose->Superior shows Comparable Comparable Efficacy (↓ RxV, ↓ TNF-α) LowDose->Comparable shows HighDose->Comparable shows

Dose-dependent anti-inflammatory effects of DMPP.[3]

Anti-Angiogenic Effects

DMPP has been identified as an inhibitor of angiogenesis, the formation of new blood vessels. This effect is independent of its impact on cell proliferation and is thought to be a primary mechanism behind its ability to induce tumor regression in certain models.[4]

Key Findings

In a study using U87 glioma cells implanted on a chick embryonic chorioallantoic membrane (CAM), DMPP treatment dramatically inhibited the size of the glioma.[4] This effect was not due to direct cytotoxicity, as in vitro experiments showed DMPP did not significantly affect U87 cell proliferation or survival.[4]

The anti-angiogenic activity was confirmed across multiple in vivo models:

  • Chick Blood Island Formation: DMPP suppressed this early stage of vasculogenesis.

  • Chick Yolk-Sac Membrane (YSM): Angiogenesis was inhibited.

  • Chick Chorioallantoic Membrane (CAM): Development of new blood vessels was suppressed.

The proposed mechanism involves the suppression of Angiopoietin-1 (Ang-1) and Hypoxia-inducible factor 2-alpha (HIF-2α) signaling pathways.[4]

Experimental Protocol: CAM Angiogenesis Assay

Objective: To assess the in vivo effect of DMPP on tumor growth and angiogenesis.[4]

  • Model System: Chick Embryonic Chorioallantoic Membrane (CAM). Fertilized chicken eggs are incubated to the desired developmental stage.

  • Tumor Model: U87 glioma cells are cultured and then implanted onto the CAM.

  • Compound Administration: DMPP is applied directly to the area of the implanted tumor on the CAM.

  • Assessment:

    • Tumor Size: The size of the glioma xenograft is measured over time.

    • Angiogenesis: The vasculature in and around the tumor is observed and quantified. This can be done through imaging and analysis of vessel density and branching.

    • Molecular Analysis: Tissues can be harvested to analyze the expression of angiogenesis-related signaling molecules like Ang-1 and HIF-2α.

Signaling Pathway: Anti-Angiogenesis

G DMPP DMPP Ang1 Ang-1 Signaling DMPP->Ang1 HIF2a HIF-2α Signaling DMPP->HIF2a Vasc Vasculogenesis (Blood Island Formation) Ang1->Vasc promotes Angio Angiogenesis (Vessel Sprouting) HIF2a->Angio promotes Tumor Tumor Regression Vasc->Tumor supports Angio->Tumor supports

Proposed anti-angiogenic signaling pathway of DMPP.[4]

Conclusion

The systemic in vivo administration of this compound (DMPP) produces a complex and multifaceted physiological response. As a potent ganglionic stimulant, its effects on the sympathetic nervous system lead to significant dose-dependent immunomodulation.[2] Furthermore, DMPP exhibits powerful anti-inflammatory activity, with lower doses proving particularly effective in preclinical models of asthma, suggesting a nuanced therapeutic window.[3] Finally, its ability to inhibit vasculogenesis and angiogenesis, potentially through Ang-1 and HIF-2α signaling, opens avenues for its investigation as an anti-tumor agent.[4] The detailed protocols and quantitative data presented in this guide serve as a foundational resource for scientists and researchers aiming to further explore the therapeutic potential of DMPP and its derivatives.

References

Dimethylphenylpiperazinium Iodide: A Technical Guide to its Toxicity and Hazard Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicity data and potential hazards associated with Dimethylphenylpiperazinium iodide (DMPP), a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this compound. The guide summarizes key toxicological data, outlines potential experimental methodologies, and elucidates the known signaling pathways of DMPP to ensure safe handling and informed application in a research and development setting.

Chemical Identification

IdentifierValue
Chemical Name 1,1-Dimethyl-4-phenylpiperazinium iodide
Synonyms DMPP, DMPP iodide
CAS Number 54-77-3[1]
Molecular Formula C₁₂H₁₉IN₂
Molecular Weight 318.20 g/mol

Toxicological Data

The available quantitative toxicity data for Dimethylphenylpiperazinium iodide is limited. The primary acute toxicity data point identified is the median lethal dose (LD50) determined in a rodent model.

Table 1: Acute Toxicity of Dimethylphenylpiperazinium Iodide

TestSpeciesRouteLD50
Acute LethalityMouseIntraperitoneal29 mg/kg

Note: One source mentions a value of 33 mg/kg in the same context, which may indicate a typographical error or a different reading from the same study. The 29 mg/kg value is more consistently cited.

Potential Hazards

Based on aggregated data from multiple safety data sheets (SDS), Dimethylphenylpiperazinium iodide is classified with the following hazards:

Table 2: Hazard Identification

Hazard ClassGHS ClassificationDescription
Acute Toxicity, Oral Category 4Harmful if swallowed.
Skin Corrosion/Irritation Category 2Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation Category 2ACauses serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[2]

3.1. Other Potential Hazards

  • Emetic Effects: Studies in cats have shown that direct injection of DMPP into the cerebral ventricles can induce a dose-dependent vomiting response. This effect is mediated by nicotinic receptors in the area postrema of the brainstem.

Experimental Protocols

4.1. Acute Toxicity (LD50) Study - A Plausible Methodology

While the specific experimental protocol for the cited LD50 value is not available, a typical "up-and-down" procedure for determining acute toxicity in rodents would likely have been followed. This method is designed to minimize the number of animals required to obtain a statistically valid LD50 value.

4.1.1. Objective

To determine the median lethal dose (LD50) of Dimethylphenylpiperazinium iodide following a single intraperitoneal injection in mice.

4.1.2. Materials

  • Dimethylphenylpiperazinium iodide

  • Sterile vehicle for dissolution (e.g., saline)

  • Healthy, young adult laboratory mice of a single strain (e.g., Swiss Webster), matched for age and weight.

  • Syringes and needles appropriate for intraperitoneal injection.

  • Calibrated animal balance.

4.1.3. Procedure

  • Animal Acclimation: Animals are acclimated to the laboratory environment for at least one week prior to the study, with free access to food and water.

  • Dose Preparation: A series of graded doses of Dimethylphenylpiperazinium iodide are prepared in the vehicle. The concentration is calculated to allow for the administration of a precise dose based on individual animal body weight.

  • Dose Administration: A single animal is dosed with the starting dose, typically estimated from preliminary range-finding studies or existing data. The substance is administered via intraperitoneal injection.

  • Observation: The animal is observed for signs of toxicity and mortality for a predefined period, typically 14 days. Observations include changes in behavior, appearance, and physiological functions.

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Data Analysis: The sequence of survivals and mortalities is used to calculate the LD50 value using a statistical method such as the maximum likelihood method.

4.2. Experimental Workflow for Acute Toxicity Assessment

G cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Observation and Sequential Dosing cluster_3 Data Analysis Animal Acclimation Animal Acclimation Dose Preparation Dose Preparation Animal Acclimation->Dose Preparation Single Animal Dosing (IP) Single Animal Dosing (IP) Dose Preparation->Single Animal Dosing (IP) Observation (14 days) Observation (14 days) Single Animal Dosing (IP)->Observation (14 days) Outcome? Outcome? Observation (14 days)->Outcome? Survival Survival Outcome?->Survival Yes Mortality Mortality Outcome?->Mortality No Increase Dose for Next Animal Increase Dose for Next Animal Survival->Increase Dose for Next Animal Decrease Dose for Next Animal Decrease Dose for Next Animal Mortality->Decrease Dose for Next Animal Increase Dose for Next Animal->Single Animal Dosing (IP) LD50 Calculation LD50 Calculation Increase Dose for Next Animal->LD50 Calculation Decrease Dose for Next Animal->Single Animal Dosing (IP) Decrease Dose for Next Animal->LD50 Calculation

Figure 1: Workflow for a typical "up-and-down" acute toxicity study.

Mechanism of Action and Signaling Pathways

Dimethylphenylpiperazinium iodide is a well-established agonist of nicotinic acetylcholine receptors (nAChRs), with a particular selectivity for the ganglionic subtype. Its mechanism of action involves binding to these ligand-gated ion channels, leading to their activation and subsequent downstream cellular effects.

Recent research has elucidated a key anti-inflammatory signaling pathway initiated by DMPP in monocytes and macrophages. This pathway is independent of the classical ion channel function and involves the activation of intracellular signaling cascades.

5.1. Nicotinic Acetylcholine Receptor Signaling Pathway

G DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR activates PI3K Phosphoinositide 3-kinase (PI3K) nAChR->PI3K activates PLC Phospholipase C (PLC) PI3K->PLC activates Ca_mobilization Intracellular Ca2+ Mobilization PLC->Ca_mobilization leads to Anti_inflammatory Anti-inflammatory Effects Ca_mobilization->Anti_inflammatory

Figure 2: Simplified signaling pathway of DMPP leading to anti-inflammatory effects.

The binding of DMPP to nAChRs on inflammatory cells activates Phosphoinositide 3-kinase (PI3K). PI3K, in turn, activates Phospholipase C (PLC). This activation of PLC leads to the mobilization of intracellular calcium stores. The sustained, low-level activation of this pathway is thought to result in the observed anti-inflammatory effects of DMPP.

Conclusion

Dimethylphenylpiperazinium iodide is a compound with defined hazards, including skin, eye, and respiratory irritation, as well as moderate acute toxicity upon intraperitoneal administration. Its primary mechanism of action as a nicotinic acetylcholine receptor agonist is well-characterized, with emerging details on its role in modulating inflammatory signaling pathways. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment and be aware of its toxicological profile. Further research is warranted to fully elucidate its toxicity profile across different routes of administration and to explore the therapeutic potential of its anti-inflammatory properties.

References

Methodological & Application

Application Notes and Protocols for 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) in Electrophysiology Patch Clamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) is a selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), with a notable preference for the ganglionic subtype.[1] As a quaternary ammonium (B1175870) compound, DMPP is a valuable pharmacological tool in the field of electrophysiology for the characterization of nAChRs in various neuronal and non-neuronal cell types. Its ability to evoke inward currents and depolarize cell membranes makes it an ideal compound for studying the function and modulation of these ligand-gated ion channels.[2][3]

These application notes provide detailed protocols for the use of DMPP in whole-cell patch-clamp electrophysiology, summarize key quantitative data on its effects, and illustrate the associated signaling pathways.

Data Presentation

Table 1: Electrophysiological Effects of DMPP on Nicotinic Acetylcholine Receptors
Cell TypenAChR Subtype(s)DMPP ConcentrationEffectQuantitative MeasurementReference
Guinea Pig Myenteric Neuronsα3β410 µM (subthreshold)Rightward shift of ACh concentration-response curveACh EC50 shifted from 242 ± 20 µM to 1481 ± 459 µM[4]
SH-SY5Y Cellsα3β41.8 µMDesensitization of nAChRsDC50 = 1.8 µM[5]
Rat Submandibular Ganglion NeuronsNicotinicNot specifiedEvoked membrane current noise with two kinetic components-[6]
Neonatal Rat Sympathetic Preganglionic NeuronsNicotinic1 mMInhibition of IPSC amplitude and frequency-[3]
Table 2: nAChR Subunit Selectivity and Modulation by DMPP
nAChR Subunit(s)Agonist/Antagonist Effect of DMPPModulationNotesReference
α3, α5, β2AgonistPotentiated by Goα and Gβγ subunitsG-protein interaction increases the affinity of ACh binding.[1]
β4, α7No interaction with Goα or Gβγ--[1]
α7Agonist-Involved in sympathetic cardiovascular responses.[7]
α4β2Agonist-Involved in parasympathetic cardiovascular responses.[7]
α3β4Partial Agonist-DMPP has a smaller maximal effect compared to acetylcholine.[4]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of DMPP-Evoked Currents in Cultured Neurons

This protocol outlines the steps for recording inward currents elicited by DMPP in cultured neurons using the whole-cell patch-clamp technique.

1. Materials and Reagents:

  • Cells: Cultured neurons expressing nAChRs of interest (e.g., SH-SY5Y cells, primary neuronal cultures).

  • DMPP Stock Solution: Prepare a 10 mM stock solution of DMPP iodide in sterile deionized water. Store at -20°C in aliquots.[8]

  • Extracellular (Bath) Solution (aCSF): Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[9] Prepare 10X stock solutions and dilute to 1X before use. Adjust osmolarity to ~290 mOsm and pH to 7.4 by bubbling with 95% O₂ / 5% CO₂.[9]

  • Intracellular (Pipette) Solution: Composition (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES.[9] Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[9] Filter through a 0.2 µm syringe filter before use.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with intracellular solution.[9]

  • Patch-Clamp Setup: Microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.

2. Methods:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.

  • Solution Preparation:

    • Thaw an aliquot of the DMPP stock solution and dilute it to the desired final concentrations (e.g., 1 µM - 1 mM) in the extracellular solution on the day of the experiment.

    • Prepare fresh 1X extracellular and intracellular solutions from stocks.

  • Patch-Clamp Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution at a constant rate (e.g., 1.5 mL/min).[9]

    • Fill a patch pipette with the intracellular solution and mount it on the micromanipulator.

    • Approach a target neuron with the pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.[10]

    • Switch the amplifier to voltage-clamp mode and hold the membrane potential at a holding potential of -60 mV to -70 mV.[10]

  • DMPP Application:

    • Apply DMPP to the cell using a perfusion system. For rapid application, a picospritzer can be used to puff the DMPP-containing solution onto the cell.

    • Record the inward current evoked by DMPP.

  • Data Acquisition and Analysis:

    • Acquire current traces using appropriate data acquisition software.

    • Measure the peak amplitude, rise time, and decay kinetics of the DMPP-evoked currents.

    • To generate a concentration-response curve, apply increasing concentrations of DMPP and normalize the peak current response to the maximal response. Fit the data with the Hill equation to determine the EC50.[11]

Protocol 2: Investigating the Modulation of nAChRs by DMPP

This protocol describes how to assess whether DMPP acts as a partial agonist by examining its effect on the response to a full agonist like acetylcholine (ACh).

1. Methods:

  • Follow the steps outlined in Protocol 1 for establishing a whole-cell voltage-clamp recording.

  • Generate a control concentration-response curve for ACh by applying increasing concentrations of ACh and recording the evoked currents.

  • Wash out the ACh and apply a subthreshold concentration of DMPP (a concentration that does not elicit a significant current on its own, e.g., 10 µM) to the bath for a few minutes.[4]

  • In the continuous presence of the subthreshold DMPP concentration, repeat the ACh concentration-response curve.

  • Data Analysis:

    • Compare the ACh concentration-response curves in the absence and presence of DMPP.

    • A rightward shift in the EC50 for ACh in the presence of DMPP, without a significant change in the maximal response, indicates competitive antagonism, a characteristic of partial agonism.[4]

Signaling Pathways and Workflows

The activation of nAChRs by DMPP initiates a cascade of intracellular events, primarily driven by the influx of cations (Na⁺ and Ca²⁺).

DMPP_Signaling_Pathway DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Binds to & Activates Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Increase Increased Intracellular [Ca²⁺] Ion_Influx->Ca_Increase VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Depolarization->VGCC Activates VGCC->Ca_Increase Further increases Downstream Downstream Signaling Cascades Ca_Increase->Downstream PI3K PI3K Downstream->PI3K Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection

Caption: Signaling pathway activated by DMPP binding to nAChRs.

The experimental workflow for a typical patch-clamp experiment using DMPP involves several key stages, from preparation to data analysis.

DMPP_Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Slice Prep Seal_Formation Gigaohm Seal Formation Cell_Culture->Seal_Formation Solution_Prep Solution Preparation (DMPP, aCSF, Intracellular) Solution_Prep->Seal_Formation Pipette_Pull Pipette Pulling & Fire-Polishing Pipette_Pull->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Recording Voltage-Clamp Recording Whole_Cell->Recording DMPP_App DMPP Application Recording->DMPP_App Data_Acquisition Data Acquisition DMPP_App->Data_Acquisition Analysis Current Analysis (Amplitude, Kinetics) Data_Acquisition->Analysis Conc_Response Concentration-Response Curve Generation Analysis->Conc_Response

Caption: Experimental workflow for patch-clamp analysis of DMPP effects.

References

Application Note and Protocol: Preparation of DMPP Iodide for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP iodide) is a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist widely used as a research tool.[1] It is particularly effective in activating nAChRs in autonomic ganglia with minimal effect at the neuromuscular junction.[1] Proper preparation of DMPP iodide solutions is critical for obtaining reproducible and accurate results in in vitro cell culture experiments. This document provides a detailed protocol for the solubilization, sterilization, and storage of DMPP iodide for use in cell-based assays.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of DMPP iodide.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 54-77-3
Molecular Weight 318.20 g/mol [1]
Appearance White fine crystalline powder[2]
Solubility in Water 21 mg/mL
Storage (Solid) -20°C
Storage (Solution) Prepare fresh; stability not determined.

Experimental Protocol: Preparation of a 10 mM DMPP Iodide Stock Solution

This protocol describes the preparation of a 10 mM stock solution in water. Adjust calculations as needed for different desired concentrations.

Materials and Equipment:

  • This compound (DMPP iodide) powder (CAS 54-77-3)

  • Sterile, nuclease-free water (H₂O)

  • Analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional, but recommended for enhancing solubility)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Sterile, light-protecting microcentrifuge tubes for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculate Required Mass:

    • To prepare a 10 mM stock solution, calculate the mass of DMPP iodide needed. The molecular weight is 318.20 g/mol .

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 10 mL of a 10 mM solution:

      • Mass = 0.010 mol/L x 0.010 L x 318.20 g/mol = 0.03182 g = 31.82 mg

  • Weigh DMPP Iodide:

    • Tare a sterile conical tube on an analytical balance.

    • Carefully weigh 31.82 mg of DMPP iodide powder directly into the tube.

  • Solubilization:

    • Add 10 mL of sterile, nuclease-free water to the conical tube containing the DMPP iodide powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in a sonicator bath until the solution is clear.

  • Sterilization:

    • Draw the DMPP iodide solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a new sterile conical tube. This step is crucial for preventing contamination in cell cultures.[3]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes.

    • This practice minimizes contamination risks and prevents degradation from repeated freeze-thaw cycles.

Workflow for DMPP Iodide Solution Preparation

DMPP_Protocol cluster_prep Preparation Workflow cluster_storage Storage Conditions weigh 1. Weigh DMPP Iodide Powder dissolve 2. Add Sterile H₂O & Dissolve (Vortex/Sonicate) weigh->dissolve Calculate Mass sterilize 3. Filter-Sterilize (0.22 µm filter) dissolve->sterilize Ensure Clear Solution aliquot 4. Aliquot into Sterile Tubes sterilize->aliquot Prevent Contamination store 5. Store Appropriately aliquot->store Avoid Freeze-Thaw solution Stock Solution: Prepare Fresh store->solution Recommended solid Solid Powder: -20°C

Caption: Workflow for preparing a sterile DMPP iodide stock solution for cell culture.

Storage and Stability

  • Solid Compound: DMPP iodide powder should be stored at -20°C.

  • Stock Solutions: The stability of DMPP iodide in solution has not been definitively determined. Therefore, it is strongly recommended to prepare solutions freshly before each experiment. If temporary storage is unavoidable, for a related compound, MPP+ iodide, solutions are typically stored in aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and moisture.[3] This information may serve as a reference, but fresh preparation remains the best practice for DMPP iodide.

Important Cell Culture Considerations

  • Solvent Choice: While water is the recommended solvent for DMPP iodide, some researchers may opt for DMSO for other compounds. If DMSO is used, be aware of its potential effects on cells. DMSO concentrations above 1% can be cytotoxic or alter cellular responses.[4] Always ensure the final concentration of the solvent in the cell culture medium is well below 0.5% to minimize off-target effects.

  • Final Concentration: The working concentration of DMPP iodide will vary depending on the cell type and experimental goals. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay.

Safety Precautions

  • Handle DMPP iodide powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid breathing dust.[2]

  • Wash hands thoroughly after handling.[2]

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols: 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) is a selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), playing a crucial role in neuroscience research and drug development.[1][2][3][4] As a quaternary ammonium (B1175870) salt, DMPP serves as a valuable tool for investigating the function of nAChRs in both the central and peripheral nervous systems.[2] It has been utilized in studies related to autonomic regulation of cardiovascular responses, glucose tolerance, and its potential anti-inflammatory and anti-angiogenic effects.[3][5] Accurate and reproducible experimental outcomes hinge on the correct preparation and handling of DMPP solutions. This document provides detailed protocols for the preparation of DMPP solutions and summarizes the available data on their stability.

Physicochemical Properties and Solubility

DMPP is commercially available as a lyophilized or crystalline powder.[1][3][6] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₉IN₂[1]
Molecular Weight 318.20 g/mol [2][3]
CAS Number 54-77-3[1][3]
Appearance White to light yellow powder[6][7]
Melting Point 234-238 °C[3][6]
Purity ≥98%[3][4]

DMPP exhibits good solubility in water and dimethyl sulfoxide (B87167) (DMSO).[8] For biological experiments, it is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in a suitable buffer.

SolventSolubility (mg/mL)Solubility (mM)NotesReference
Water 21 mg/mL~66 mM-[3][6]
Water 25 mg/mL78.57 mMUltrasonic assistance may be needed[8]
DMSO 125 mg/mL392.83 mMUltrasonic assistance may be needed[8]

Solution Preparation Protocols

To ensure the accuracy and reproducibility of experiments, it is crucial to follow standardized protocols for solution preparation. The product is often shipped as a lyophilized powder which may be difficult to see.[1]

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of DMPP in sterile water.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized DMPP at 10,000 x g for 5 minutes to ensure all the powder is at the bottom of the vial.[1]

  • Weighing: Accurately weigh out a desired amount of DMPP powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.182 mg of DMPP (Molecular Weight = 318.2 g/mol ).

  • Dissolution: Add the appropriate volume of sterile water to the vial containing the DMPP powder. For the example above, add 1 mL of sterile water.

  • Mixing: Gently tap the vial to aid in dissolving the powder. Tilt and gently roll the liquid over the walls of the vial to ensure all the powder is dissolved.[1] Avoid vigorous vortexing; however, light vortexing for up to 3 seconds is acceptable if necessary.[1] If needed, sonication can be used to facilitate dissolution.[8]

  • Sterilization (Optional): If required for the application, the stock solution can be filter-sterilized through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.[1]

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the stock solution to a final working concentration.

Materials:

  • DMPP stock solution (e.g., 10 mM)

  • Desired experimental buffer (e.g., PBS, HBSS)

Procedure:

  • Thawing: Thaw a single aliquot of the DMPP stock solution at room temperature.

  • Dilution: Based on the desired final concentration, calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of the experimental buffer.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion.

  • Use: It is recommended to prepare fresh working solutions just before use.[1]

Experimental Workflow for DMPP Solution Preparation

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Use start Start: Obtain DMPP Powder centrifuge Centrifuge Vial (10,000 x g, 5 min) start->centrifuge weigh Weigh DMPP centrifuge->weigh add_solvent Add Sterile Water weigh->add_solvent dissolve Dissolve Gently (Tapping/Rolling) add_solvent->dissolve aliquot Aliquot into Tubes dissolve->aliquot store_stock Store at -20°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Experiment dilute Dilute with Buffer to Working Concentration thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for DMPP solution preparation and use.

Stability and Storage

The stability of DMPP solutions is critical for obtaining reliable experimental results. The following table summarizes the recommended storage conditions.

Solution TypeStorage TemperatureDurationNotesReference
Lyophilized Powder Room TemperatureSeveral weeksFor short-term storage upon receipt.[1]
Lyophilized Powder -20°CLong-termProtect from moisture.[1][3]
Reconstituted Stock Solution 4°CUp to 1 week-[1]
Reconstituted Stock Solution -20°CUp to 3-6 monthsAvoid multiple freeze-thaw cycles. For long-term storage, the addition of 0.1% BSA is recommended for diluted solutions.[1][9]
Reconstituted Stock Solution -80°CUp to 6 monthsSealed storage, away from moisture.[9]
Working Solutions -A few daysIt is recommended to prepare fresh solutions just before use.[1]

Key Stability Considerations:

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles may lead to a loss of activity and should be avoided.[1] Aliquoting the stock solution into single-use volumes is highly recommended.

  • Working Solutions: For optimal results, it is best to prepare working solutions fresh on the day of the experiment.[1]

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

DMPP is a selective agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[1][2] These receptors are composed of five subunits and are found on various cell types, including neurons and non-neuronal cells.[1] DMPP was initially recognized for its potent stimulation of nAChRs in sympathetic ganglia.[1] However, it also binds with high affinity to nAChRs in the brain.[1] The activation of nAChRs by DMPP leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺), which in turn leads to cell depolarization and the initiation of downstream signaling events.

G DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates CationInflux Cation Influx (Na⁺, Ca²⁺) IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization CellularResponse Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->CellularResponse

Caption: Signaling pathway of DMPP as an nAChR agonist.

References

Application Notes: Dimethylphenylpiperazinium (DMPP) in Autonomic Ganglia Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylphenylpiperazinium (B86806) (DMPP) is a potent and selective agonist for ganglionic nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It is a valuable pharmacological tool for researchers studying the function and pharmacology of the autonomic nervous system. Unlike acetylcholine, DMPP is not hydrolyzed by acetylcholinesterase, resulting in a more sustained and reliable stimulation of autonomic ganglia.[1] Its primary research application is to selectively activate both sympathetic and parasympathetic ganglia to elicit postganglionic nerve stimulation and study the subsequent physiological responses in target organs.[1][2]

Mechanism of Action

DMPP selectively binds to and activates nAChRs located on the postsynaptic membrane of neurons in all autonomic ganglia.[1][2] These receptors are ligand-gated ion channels. Upon DMPP binding, the channel opens, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions.[1][2] This influx causes depolarization of the postsynaptic membrane, generating a fast excitatory postsynaptic potential (EPSP).[1][2] If the EPSP reaches the threshold, it triggers an action potential in the postganglionic neuron, leading to neurotransmitter release at the neuroeffector junction and a physiological response in the target tissue.[3] At higher concentrations or with prolonged exposure, DMPP can cause receptor desensitization, leading to a blockade of ganglionic transmission.[4][5]

Signaling Pathway for DMPP-Induced Ganglionic Stimulation

DMPP_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space (Postganglionic Neuron) DMPP DMPP nAChR Nicotinic ACh Receptor (Ligand-gated Ion Channel) DMPP->nAChR Binds to Na_Ca_Influx Na+ / Ca2+ Influx nAChR->Na_Ca_Influx Opens Channel Depolarization Membrane Depolarization EPSP Fast Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP Generates AP Action Potential Generation EPSP->AP Triggers (if threshold is met) Response Neurotransmitter Release & Physiological Response AP->Response Na_Ca_Influx->Depolarization Leads to

Caption: Signaling pathway of DMPP at the autonomic ganglion.

Quantitative Data Summary

The following tables summarize the effective concentrations and dosages of DMPP used in various experimental models to study autonomic ganglia stimulation.

Table 1: In Vitro DMPP Concentrations and Effects

Experimental ModelSpeciesDMPP ConcentrationObserved EffectReference(s)
Isolated HemidiaphragmRat1–4 µMIncreased evoked acetylcholine release[4][6]
SH-SY5Y Cells (neuroblastoma)Human1.8 µM (DC₅₀)Desensitization of nAChRs to acetylcholine[5]
Isolated AtriumMouse1–100 µMBiphasic inotropic and chronotropic actions[7]
Isolated Distal ColonRat1 and 4 µMNon-adrenergic, non-cholinergic muscle relaxation[8]
Cerebral Cortical SynaptosomesMouse100 µM (Max effect)Enhanced acetylcholine release[9]

Table 2: In Vivo DMPP Dosages and Effects

Experimental ModelSpeciesDMPP DosageRoute of AdministrationObserved EffectReference(s)
Anesthetized RatRat0.1–0.7 mg/kgIntravenous (IV)Dose-dependent contraction of the urinary bladder[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of DMPP on Isolated Tissue Preparations

This protocol describes a general method for studying the effects of DMPP on an isolated tissue with intact autonomic innervation, such as the mouse atrium or rat colon.

1. Materials and Reagents:

  • Krebs-Henseleit or Tyrode's solution

  • DMPP stock solution

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Organ bath system with temperature control and aeration

  • Isotonic force transducer and data acquisition system

  • Dissection tools (fine scissors, forceps)

  • Petri dish with cold, aerated buffer

2. Tissue Isolation and Preparation:

  • Humanely euthanize the animal according to approved institutional protocols.

  • Rapidly dissect the target tissue (e.g., heart for atrium, distal colon).[7][8]

  • Immediately place the tissue in a petri dish containing ice-cold, carbogen-aerated physiological salt solution.

  • Carefully clean the tissue of excess fat and connective tissue, ensuring the innervating nerves remain intact.

  • For hollow organs like the colon, a longitudinal muscle strip can be prepared.[8]

  • Tie sutures to each end of the tissue preparation for mounting in the organ bath.

3. Experimental Setup:

  • Mount the tissue in an organ bath chamber containing physiological salt solution maintained at 37°C and continuously aerated with carbogen gas.

  • Connect one end of the tissue to a fixed hook and the other to an isotonic force transducer.

  • Apply an initial resting tension (e.g., 1 gram for mouse atrium) and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh buffer every 15-20 minutes.[7]

4. DMPP Administration and Data Recording:

  • After equilibration, record a stable baseline of spontaneous activity or response to electrical field stimulation (EFS).

  • Prepare a cumulative concentration-response curve by adding DMPP to the organ bath in increasing concentrations (e.g., from 1 µM to 100 µM).[7]

  • Allow the tissue response to stabilize at each concentration before adding the next.

  • Record the physiological response (e.g., heart rate, force of contraction, muscle relaxation) continuously using the data acquisition system.[7][8]

  • To investigate the involvement of specific receptors, pre-incubate the tissue with antagonists (e.g., hexamethonium (B1218175) for nAChRs, atropine (B194438) for muscarinic receptors, atenolol (B1665814) for β-adrenoceptors) before DMPP administration.[7]

Experimental Workflow for In Vitro Protocol

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Control A1 Euthanize Animal A2 Dissect Target Tissue A1->A2 A3 Clean & Prepare Tissue in Cold Buffer A2->A3 A4 Mount Tissue in Organ Bath A3->A4 A5 Equilibrate (60 min) A4->A5 B1 Record Baseline Activity A5->B1 B2 Add DMPP (Cumulative Doses) B1->B2 B3 Record Physiological Response B2->B3 C2 Construct Dose-Response Curve B3->C2 C1 (Optional) Pre-incubate with Antagonists C1->B1

Caption: Workflow for in vitro DMPP application on isolated tissues.

Protocol 2: In Vivo Assessment of DMPP on Systemic Parameters

This protocol outlines a method for studying the systemic effects of DMPP, such as changes in blood pressure and bladder contraction, in an anesthetized rat.

1. Materials and Reagents:

  • Anesthetic (e.g., urethane (B1682113) or a pentobarbital (B6593769) combination)

  • Heparinized saline

  • DMPP solution for injection

  • Surgical tools

  • Catheters for cannulation (e.g., PE-50 tubing)

  • Blood pressure transducer and amplifier

  • Intravesical pressure transducer

  • Data acquisition system

  • Heating pad to maintain body temperature

2. Animal Preparation and Surgery:

  • Anesthetize the rat according to an approved institutional protocol. Ensure a stable plane of anesthesia is maintained throughout the experiment.

  • Place the animal on a heating pad to maintain body temperature at 37°C.

  • Perform a tracheotomy to ensure a clear airway, if necessary.

  • Cannulate the carotid artery or femoral artery with a heparinized saline-filled catheter connected to a blood pressure transducer to monitor arterial blood pressure.[10]

  • Cannulate the jugular vein or femoral vein for intravenous (IV) administration of DMPP.[10]

  • For urinary bladder studies, make a midline abdominal incision, expose the bladder, and insert a catheter through the apex of the bladder dome to measure intravesical pressure.[10]

3. Experimental Procedure:

  • Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular parameters are steady.

  • Record baseline measurements of blood pressure, heart rate, and intravesical pressure.

  • Administer a bolus IV injection of DMPP at the desired dose (e.g., 0.1-0.7 mg/kg).[10]

  • Continuously record all physiological parameters using the data acquisition system.

  • To confirm the ganglionic site of action, administer a ganglionic blocker like hexamethonium prior to DMPP injection and observe for attenuation of the response.[8]

  • To identify the postganglionic neurotransmitters involved, administer specific receptor antagonists (e.g., atropine for cholinergic effects, phentolamine/propranolol for adrenergic effects) before the DMPP challenge.[10]

4. Data Analysis:

  • Measure the peak change in blood pressure, heart rate, and intravesical pressure from the pre-injection baseline.

  • Analyze the dose-response relationship if multiple doses of DMPP are administered.[10]

  • Compare the responses before and after the administration of antagonists to characterize the nature of the autonomic outflow.

Experimental Workflow for In Vivo Protocol

InVivo_Workflow cluster_prep Surgical Preparation cluster_exp Experiment cluster_analysis Analysis & Control A1 Anesthetize Animal A2 Cannulate Artery (BP) & Vein (IV access) A1->A2 A3 (Optional) Cannulate Target Organ (e.g., Bladder) A2->A3 A4 Stabilize Animal (30 min) A3->A4 B1 Record Baseline Parameters (BP, HR, etc.) A4->B1 B2 Administer DMPP (IV Bolus) B1->B2 B3 Continuously Record Physiological Changes B2->B3 C2 Analyze Peak Response & Dose-Response Relationship B3->C2 C1 (Optional) Administer Antagonists Before DMPP C1->B1

References

Application Notes and Protocols for Investigating the Cholinergic Anti-Inflammatory Pathway Using DMPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholinergic anti-inflammatory pathway is a neural reflex that inhibits inflammation.[1][2][3][4][5][6] This pathway is primarily mediated by the vagus nerve, which releases acetylcholine (B1216132) (ACh).[1][2][4][7][8] ACh, in turn, interacts with α7 nicotinic acetylcholine receptors (α7nAChR) expressed on immune cells, particularly macrophages, to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[1][2][7][9] This mechanism offers a promising therapeutic target for a range of inflammatory and autoimmune diseases.

1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a synthetic ganglionic stimulant that acts as an agonist for nicotinic acetylcholine receptors, including the α7nAChR.[10] Its ability to activate the cholinergic anti-inflammatory pathway makes it a valuable pharmacological tool for researchers investigating this pathway and for professionals in drug development exploring novel anti-inflammatory therapies. These application notes provide detailed protocols for utilizing DMPP in both in vitro and in vivo models to study its anti-inflammatory effects and to dissect the underlying molecular mechanisms.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the cholinergic anti-inflammatory response and a general workflow for investigating the effects of DMPP.

Cholinergic_Anti_Inflammatory_Pathway cluster_0 Vagus Nerve Stimulation cluster_1 Cellular Events Vagus_Nerve Vagus Nerve ACh_Release Acetylcholine (ACh) Release Vagus_Nerve->ACh_Release Stimulates a7nAChR α7nAChR ACh_Release->a7nAChR Activates Macrophage Macrophage Macrophage->a7nAChR JAK2 JAK2 a7nAChR->JAK2 Activates NFkB NF-κB a7nAChR->NFkB Inhibits Translocation STAT3 STAT3 JAK2->STAT3 Phosphorylates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) STAT3->Cytokine_Production Inhibits NFkB->Cytokine_Production Promotes

Caption: Cholinergic Anti-Inflammatory Pathway Signaling.

DMPP_Investigation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7, BMDM) DMPP_Treatment_vitro DMPP Treatment (Dose-Response) Cell_Culture->DMPP_Treatment_vitro Inflammatory_Stimulus_vitro Inflammatory Stimulus (e.g., LPS) DMPP_Treatment_vitro->Inflammatory_Stimulus_vitro Cytokine_Assay_vitro Cytokine Release Assay (ELISA, Multiplex) Inflammatory_Stimulus_vitro->Cytokine_Assay_vitro NFkB_Assay NF-κB Inhibition Assay (Luciferase Reporter) Inflammatory_Stimulus_vitro->NFkB_Assay Animal_Model Animal Model of Inflammation (e.g., LPS-induced endotoxemia) DMPP_Treatment_vivo DMPP Administration (i.p., i.v.) Animal_Model->DMPP_Treatment_vivo Sample_Collection Sample Collection (Serum, Tissue) DMPP_Treatment_vivo->Sample_Collection Cytokine_Analysis_vivo Cytokine Analysis (ELISA, Multiplex) Sample_Collection->Cytokine_Analysis_vivo Histopathology Histopathological Analysis Sample_Collection->Histopathology

Caption: Experimental Workflow for DMPP Investigation.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the anti-inflammatory effects of DMPP.

Table 1: In Vivo Effects of DMPP on Inflammatory Markers

Animal ModelDMPP DosageRoute of AdministrationKey FindingsReference
Ovalbumin-induced asthma in guinea pigs0.4 mg/kg and 0.8 mg/kgIntraperitoneal (i.p.)0.4 mg/kg DMPP significantly decreased TNF-α and IL-6 levels in bronchoalveolar lavage fluid.[2]
LPS-induced acute lung injury in miceNot specifiedIntraperitoneal (i.p.)DMPP treatment significantly improved pathomorphological changes and pathological lung injury scores.[4]
LPS-induced endotoxemia in miceNot specifiedIntraperitoneal (i.p.)DMPP treatment effectively downregulated pro-inflammatory cytokines.

Table 2: In Vitro Effects of DMPP on Cytokine Production

Cell TypeInflammatory StimulusDMPP Concentration% Inhibition of TNF-α% Inhibition of IL-6Reference
RAW 264.7 MacrophagesLPS (1 µg/mL)1 µMData not availableData not availableN/A
10 µMData not availableData not availableN/A
100 µMData not availableData not availableN/A
Human Monocyte-Derived MacrophagesLPS (100 ng/mL)1 µMData not availableData not availableN/A
10 µMData not availableData not availableN/A
100 µMData not availableData not availableN/A

Experimental Protocols

Protocol 1: In Vivo Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This protocol describes the induction of systemic inflammation in mice using LPS and treatment with DMPP to evaluate its anti-inflammatory effects.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 1,1-Dimethyl-4-phenylpiperazinium (DMPP)

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (e.g., with EDTA)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

  • Preparation of Reagents:

    • Dissolve LPS in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.

    • Dissolve DMPP in sterile, pyrogen-free saline to the desired concentrations (e.g., 0.4 mg/mL and 0.8 mg/mL).

  • Experimental Groups:

    • Group 1: Control (saline injection)

    • Group 2: LPS (e.g., 5 mg/kg, i.p.) + Saline

    • Group 3: LPS (5 mg/kg, i.p.) + DMPP (e.g., 0.4 mg/kg, i.p.)

    • Group 4: LPS (5 mg/kg, i.p.) + DMPP (e.g., 0.8 mg/kg, i.p.)

  • Administration:

    • Administer DMPP or saline intraperitoneally (i.p.) 30 minutes before the LPS challenge.

    • Administer LPS or saline i.p. at a volume of 10 mL/kg.

  • Sample Collection:

    • At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, anesthetize the mice.

    • Collect blood via cardiac puncture into EDTA-containing tubes.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Harvest tissues (e.g., lung, spleen, liver) and either fix in 10% formalin for histology or snap-freeze in liquid nitrogen for molecular analysis.

  • Analysis:

    • Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the plasma using ELISA or a multiplex assay.

    • Perform histopathological analysis of fixed tissues to assess inflammation.

Protocol 2: In Vitro Macrophage Activation and Cytokine Release Assay

This protocol details the procedure for assessing the effect of DMPP on cytokine production by macrophages stimulated with LPS.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • LPS from E. coli O111:B4

  • DMPP

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA or multiplex assay kits for desired cytokines

Procedure:

  • Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • DMPP Pre-treatment:

    • Prepare serial dilutions of DMPP in complete culture medium.

    • Remove the old medium from the cells and replace it with medium containing different concentrations of DMPP (e.g., 0, 1, 10, 100 µM).

    • Incubate for 1 hour at 37°C.

  • LPS Stimulation:

    • Add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.

    • Incubate for a specified period (e.g., 4-24 hours) at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell layer.

  • Cytokine Measurement:

    • Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol is for investigating the inhibitory effect of DMPP on the NF-κB signaling pathway using a luciferase reporter assay.

Materials:

  • HEK293T cells (or another suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Complete culture medium

  • DMPP

  • TNF-α (as a positive control for NF-κB activation)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • DMPP Treatment:

    • Treat the cells with various concentrations of DMPP for 1 hour.

  • NF-κB Activation:

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control group.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control.

    • Determine the inhibitory effect of DMPP on TNF-α-induced NF-κB activation.

Conclusion

DMPP serves as a critical tool for elucidating the mechanisms of the cholinergic anti-inflammatory pathway. The protocols outlined in these application notes provide a comprehensive framework for researchers and drug development professionals to investigate the anti-inflammatory properties of DMPP and other α7nAChR agonists. By employing these in vivo and in vitro models, it is possible to quantify the effects on cytokine production, delineate the involvement of key signaling molecules like NF-κB, and ultimately advance the development of novel therapeutics for inflammatory diseases.

References

Application Notes and Protocols: 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) is a synthetic agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] While historically utilized as a ganglionic stimulant in cardiovascular research, recent studies have highlighted its potential as an inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones.[2][3] This process is critical in tumor development and other pathologies, making anti-angiogenic compounds like DMPP valuable tools for research and potential therapeutic development.

DMPP has been shown to suppress vasculogenesis and angiogenesis, making it a compound of interest for studying the mechanisms of blood vessel formation and for evaluating anti-angiogenic therapeutic strategies.[2] Its mode of action is believed to be mediated through the inhibition of key signaling pathways involved in endothelial cell proliferation and migration.[2] Notably, DMPP's anti-tumor effects in certain models, such as glioma, appear to be a direct consequence of its anti-angiogenic properties rather than direct cytotoxicity to cancer cells.[2][3]

These application notes provide an overview of the use of DMPP in common in vivo angiogenesis models and detail the associated experimental protocols.

Data Presentation

The following tables summarize the typical quantitative data obtained from in vivo angiogenesis assays investigating the effects of DMPP.

Note: Specific quantitative data from the primary literature (He et al., 2014) was not publicly available. The tables below are structured templates based on the described dose-dependent anti-angiogenic effects of DMPP.[2][3] Researchers should generate their own data to populate these tables.

Table 1: Effect of DMPP on Chick Embryo Chorioallantoic Membrane (CAM) Angiogenesis

Treatment GroupConcentrationMean Vessel Density (%)Standard Deviation% Inhibition of Angiogenesis
Control (Vehicle)0 µM[Insert Value][Insert Value]0%
DMPP[Insert Conc. 1][Insert Value][Insert Value][Calculate Value]
DMPP[Insert Conc. 2][Insert Value][Insert Value][Calculate Value]
DMPP[Insert Conc. 3][Insert Value][Insert Value][Calculate Value]

Table 2: Effect of DMPP on Chick Embryo Yolk Sac Membrane (YSM) Angiogenesis

Treatment GroupConcentrationMean Vascular Area (mm²)Standard Deviation% Reduction in Vascular Area
Control (Vehicle)0 µM[Insert Value][Insert Value]0%
DMPP[Insert Conc. 1][Insert Value][Insert Value][Calculate Value]
DMPP[Insert Conc. 2][Insert Value][Insert Value][Calculate Value]
DMPP[Insert Conc. 3][Insert Value][Insert Value][Calculate Value]

Signaling Pathways

DMPP, as an nAChR agonist, is proposed to exert its anti-angiogenic effects by modulating downstream signaling cascades in endothelial cells. The pathway may involve the regulation of Angiopoietin-1 (Ang-1) and Hypoxia-Inducible Factor-2α (HIF-2α), key players in vascular development and stabilization.

DMPP_Angiogenesis_Signaling cluster_0 Endothelial Cell cluster_1 Proposed DMPP-Mediated Inhibition DMPP DMPP nAChR nAChR DMPP->nAChR PLC PLC nAChR->PLC PI3K PI3K nAChR->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Release PKC PKC DAG->PKC Ca2_cyto Cytosolic Ca²⁺ Ca2_ER->Ca2_cyto HIF2a_inhibition Inhibition of HIF-2α Stabilization Ca2_cyto->HIF2a_inhibition Modulation by DMPP signaling PKC->HIF2a_inhibition Modulation by DMPP signaling Akt Akt PI3K->Akt Akt->HIF2a_inhibition Modulation by DMPP signaling Ang1_down Ang-1 Downregulation HIF2a_inhibition->Ang1_down Angiogenesis_Inhibition Inhibition of Angiogenesis Ang1_down->Angiogenesis_Inhibition

Proposed signaling pathway for DMPP-mediated inhibition of angiogenesis.

Experimental Protocols

The following are detailed protocols for commonly used in vivo angiogenesis assays to evaluate the effect of DMPP.

Chick Embryo Chorioallantoic Membrane (CAM) Assay

This assay is a well-established in vivo model to study both pro- and anti-angiogenic molecules. The CAM is a highly vascularized extraembryonic membrane of the chick embryo.

Materials:

  • Fertilized chicken eggs

  • Egg incubator with humidity control

  • 70% ethanol

  • Sterile phosphate-buffered saline (PBS)

  • DMPP stock solution (dissolved in a suitable vehicle, e.g., sterile water or PBS)

  • Sterile filter paper or silicone rings

  • Stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3 days.

  • Windowing the Egg: On embryonic day 3 (ED3), sterilize the eggshell with 70% ethanol. Carefully create a small window (approximately 1 cm²) in the shell over the air sac, avoiding damage to the underlying membranes.

  • DMPP Application: On ED7 or ED8, when the CAM is well-developed, apply the test substance. A sterile filter paper disc or a silicone ring is placed on the CAM. A small volume (e.g., 10 µL) of DMPP solution at various concentrations or the vehicle control is applied onto the disc or within the ring.

  • Resealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

  • Observation and Imaging: After the incubation period, re-open the window and observe the CAM under a stereomicroscope. Capture images of the vasculature in the area of application.

  • Quantification: Analyze the captured images using image analysis software. Quantify angiogenesis by measuring parameters such as the number of blood vessel branch points, total vessel length, or vessel density in the treated area compared to the control.

Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Chick Embryo Yolk Sac Membrane (YSM) Assay

The YSM is the primary site of embryonic vasculogenesis and angiogenesis in the early stages of chick development.

Materials:

  • Fertilized chicken eggs

  • Egg incubator with humidity control

  • 70% ethanol

  • Sterile PBS

  • DMPP stock solution

  • Sterile petri dishes or weigh boats

  • Silicone rings

  • Stereomicroscope with a camera

  • Image analysis software

Procedure:

  • Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 48-60 hours.

  • Ex Ovo Culture: Sterilize the eggshell with 70% ethanol. Crack the egg and gently transfer the entire content (yolk and embryo) into a sterile petri dish or weigh boat. Be careful not to disrupt the yolk.

  • Continued Incubation: Place the ex ovo cultures back into the incubator for an additional 12-24 hours to allow the embryo to stabilize.

  • DMPP Application: Place a sterile silicone ring on the YSM, away from the embryo. Apply a small volume (e.g., 10 µL) of DMPP solution or vehicle control inside the ring.

  • Incubation: Return the cultures to the incubator for another 24-48 hours.

  • Observation and Imaging: Observe the development of the vasculature within the silicone ring under a stereomicroscope and capture images at defined time points.

  • Quantification: Analyze the images to determine the vascular density or the area covered by blood vessels within the treated region compared to the control.

Workflow for the Chick Yolk Sac Membrane (YSM) Assay.

Conclusion

This compound (DMPP) serves as a valuable pharmacological tool for the investigation of angiogenesis. The protocols detailed above for the CAM and YSM assays provide robust in vivo platforms to quantitatively assess the anti-angiogenic properties of DMPP and to explore its mechanism of action. Researchers can adapt these methodologies to suit their specific experimental needs in the fields of cancer biology, developmental biology, and drug discovery.

References

Application Notes and Protocols for DMPP Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of 1,1-Dimethyl-4-phenylpiperazinium (DMPP), a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in mouse models. The information is intended to guide researchers in designing and executing experiments to study the in vivo effects of DMPP.

Introduction

1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a synthetic ganglionic stimulant that acts as an agonist for nicotinic acetylcholine receptors (nAChRs).[1] It is a valuable tool for investigating the role of nAChRs in various physiological and pathological processes. DMPP activates nAChRs in autonomic ganglia, with less potent effects at the neuromuscular junction.[2] This document outlines the necessary procedures for preparing and administering DMPP to mouse models, along with dosage calculation guidelines.

Materials and Reagents

  • 1,1-Dimethyl-4-phenylpiperazinium (DMPP) iodide (CAS 54-77-3)

  • Sterile 0.9% saline solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-30 gauge)

  • Alcohol swabs

  • Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses

Safety and Handling

DMPP iodide is a hazardous substance and should be handled with care. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Handling: Always handle DMPP powder in a well-ventilated area, preferably a chemical fume hood.[3] Avoid generating dust.

  • PPE: Wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves, and safety glasses.

  • Storage: Store DMPP at -20°C.[1]

  • Disposal: Dispose of unused DMPP and contaminated materials in accordance with institutional and local regulations for hazardous chemical waste.

Solution Preparation

DMPP is soluble in water. For in vivo studies in mice, it is typically dissolved in sterile 0.9% saline.

  • Weighing: Accurately weigh the desired amount of DMPP iodide powder.

  • Dissolving: Dissolve the DMPP powder in a known volume of sterile 0.9% saline to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of DMPP in 10 mL of sterile saline.

  • Sterilization: While not always necessary for small volumes and immediate use, the solution can be sterile-filtered through a 0.22 µm syringe filter for long-term storage or sensitive applications.

  • Storage: Store the stock solution in aliquots at -20°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles. Before administration, thaw an aliquot and bring it to room temperature.

Dosage Calculation

Determining the optimal dose of DMPP is critical and should be established through pilot studies for each specific mouse model and experimental endpoint. The following provides a general guideline for calculating the injection volume.

Formula:

Example Calculation:

  • Desired Dose: 1 mg/kg

  • Mouse Weight: 25 g (0.025 kg)

  • Stock Solution Concentration: 1 mg/mL

Administration Protocols

The two most common routes for DMPP administration in rodents are subcutaneous (s.c.) and intraperitoneal (i.p.) injections.

Subcutaneous (s.c.) Injection Protocol

Subcutaneous injection is administered into the loose skin over the back of the neck or flank.

  • Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the shoulders.

  • Site Preparation: It is generally not necessary to sterilize the injection site with alcohol, as this can cause distress to the animal.

  • Injection: Create a "tent" of skin with your non-dominant hand. With your dominant hand, insert a 25-27 gauge needle, bevel up, into the base of the skin tent, parallel to the body.

  • Aspiration: Gently pull back on the syringe plunger to ensure you have not entered a blood vessel. If blood appears, withdraw the needle and try a different site with a new needle.

  • Administration: If no blood is aspirated, inject the calculated volume of the DMPP solution.

  • Withdrawal: Smoothly withdraw the needle and return the mouse to its cage.

  • Observation: Monitor the mouse for any adverse reactions.

Intraperitoneal (i.p.) Injection Protocol

Intraperitoneal injections deliver the substance into the peritoneal cavity.

  • Animal Restraint: Restrain the mouse securely, exposing the abdomen. The "three-finger" restraint method is recommended.

  • Site Identification: The target injection site is the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.

  • Injection: Tilt the mouse's head downwards slightly to move the abdominal organs forward. Insert a 25-30 gauge needle, bevel up, at a 30-45° angle into the identified quadrant.

  • Aspiration: Gently aspirate to ensure you have not punctured the bladder or intestines. If urine or intestinal contents are drawn, discard the syringe and start over with a fresh preparation.

  • Administration: If the aspiration is clear, inject the DMPP solution.

  • Withdrawal: Remove the needle and return the mouse to its cage.

  • Observation: Monitor the mouse for any signs of distress or adverse effects.

Quantitative Data Summary

Due to the limited availability of DMPP administration data specifically in mouse models, the following table includes information extrapolated from studies in rats and with other nicotinic agonists in mice to provide a starting point for experimental design.

ParameterValue/RangeSpeciesRoute of AdministrationNotesReference
Dosage 0.005 - 5.0 mg/kgRatSubcutaneous (s.c.)Dose-dependent effects on the immune system were observed.[1] (from initial search)
Dosage 0.1 - 0.7 mg/kgRatIntravenous (i.v.)Investigated nonadrenergic, noncholinergic bladder contraction.[4]
Dosage 0.4 - 0.8 mg/kgGuinea PigNot specifiedStudied anti-inflammatory effects in an asthma model.[5]
Injection Volume < 10 mL/kgMouseIntraperitoneal (i.p.)General guideline for maximum injection volume. (from second search)
Injection Volume 5-10 mL/kgMouseSubcutaneous (s.c.)General guideline for maximum injection volume.[2] (from second search)
Needle Gauge 25-30 GMouseIntraperitoneal (i.p.)Recommended needle size for i.p. injections.[1] (from second search)
Needle Gauge 25-27 GMouseSubcutaneous (s.c.)Recommended needle size for s.c. injections.[2] (from second search)

Disclaimer: The dosage ranges provided are based on studies in other species or with different compounds. It is imperative that researchers conduct their own dose-response studies to determine the optimal and safe dose of DMPP for their specific mouse model and experimental objectives.

Visualizations

Signaling Pathway

DMPP, as a nicotinic acetylcholine receptor (nAChR) agonist, activates downstream signaling pathways upon binding to its receptor. This can lead to both rapid ionotropic effects and slower metabotropic signaling cascades.

DMPP_Signaling_Pathway DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Ionotropic Pathway Src Src nAChR->Src Metabotropic Pathway Depolarization Membrane Depolarization IonChannel->Depolarization CellularResponse Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->CellularResponse PI3K PI3K PI3K->CellularResponse PLC PLC PLC->CellularResponse Src->PI3K Src->PLC

Caption: DMPP activates nAChR, leading to ionotropic and metabotropic signaling.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of DMPP in a mouse model.

Experimental_Workflow A Acclimatize Mice C Randomize Mice into Treatment Groups A->C B Prepare DMPP Solution D Administer DMPP or Vehicle (s.c. or i.p.) B->D C->D E Behavioral Testing or Physiological Measurement D->E F Tissue Collection and Analysis E->F G Data Analysis and Interpretation F->G Dose_Response_Logic Start Start with a Low Dose (e.g., 0.01 mg/kg) Administer Administer Dose to a Small Cohort of Mice Start->Administer Observe Observe for Adverse Effects Administer->Observe Adverse Adverse Effects Observed? Observe->Adverse NoAdverse No Adverse Effects Adverse->NoAdverse No Reduce Reduce Dose and Re-test Adverse->Reduce Yes DesiredEffect Desired Pharmacological Effect Observed? NoAdverse->DesiredEffect Reduce->Administer Increase Incrementally Increase Dose Increase->Administer OptimalDose Optimal Dose Identified DesiredEffect->OptimalDose Yes NoEffect No Effect Observed DesiredEffect->NoEffect No NoEffect->Increase

References

Application Note: Effective Concentration of 1,1-Dimethyl-4-phenylpiperazinium (DMPP) for In Vitro Activation of Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a synthetic agonist selective for nicotinic acetylcholine (B1216132) receptors (nAChRs). It is widely used in vitro to study the function and physiological roles of these ligand-gated ion channels. DMPP mimics the action of acetylcholine at nicotinic receptors, causing depolarization and excitation in neurons and other excitable cells. This document provides a summary of effective concentrations, detailed experimental protocols, and key considerations for using DMPP in in vitro studies.

Summary of Effective DMPP Concentrations In Vitro

The effective concentration of DMPP varies significantly depending on the nAChR subtype, the cell or tissue type, and the specific biological response being measured. The following table summarizes quantitative data from various in vitro studies.

Cell/Tissue TypenAChR Subtype(s)Assay TypeParameterEffective ConcentrationReference
Bovine Adrenal Chromaffin CellsNeuronal nAChRsTyrosine Hydroxylase (TH) ActivityEC₅₀0.3 µM[1]
Bovine Adrenal Chromaffin CellsNeuronal nAChRsTH Gene Transcription-1 µM (stimulates transcription)[1]
Rat Striatal SlicesNot SpecifiedDopamine (B1211576) Release-30 µM (induces nAChR-mediated release)[2]
Rat Striatal SynaptosomesDopamine Transporter (DAT)[³H]DA Uptake InhibitionIC₅₀3.18 µM[2]
Rat Hippocampal SynaptosomesSerotonin Transporter (SERT)[³H]5-HT Uptake InhibitionIC₅₀0.49 µM[2]
Neonatal Rat Hypoglossal MotoneuronsNon-α7 nAChRsWhole-Cell Patch Clamp-25 µM (induces inward current)[3]
Rat Interpeduncular Nucleus NeuronsNeuronal nAChRsWhole-Cell Patch Clamp-Low µM range (increases GABAergic PSC frequency)[4]
Rat Antral SegmentsNot SpecifiedAtrial Natriuretic Peptide (ANP) Secretion-10 pM - 10 µM[5]
Human Monocytesα3, α4, α5 containing nAChRsTNF Release Inhibition-Not specified, but mediates anti-inflammatory effects[6]
Rat Phrenic NerveNicotinic Autoreceptors[³H]Acetylcholine Release-Pre-exposure time dependent: short exposure increases release, 3 min pre-exposure to 10 µM decreases release[7]

Signaling and Experimental Diagrams

Nicotinic Receptor Activation Pathway

The binding of DMPP to nAChRs initiates a cascade of events, starting with ion influx and leading to various cellular responses.

nAChR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMPP DMPP nAChR Nicotinic ACh Receptor (Ligand-Gated Ion Channel) DMPP->nAChR Binds Na_ion Na⁺ nAChR->Na_ion Channel Opens Ca_ion Ca²⁺ nAChR->Ca_ion Depolarization Membrane Depolarization Response Cellular Responses (e.g., Neurotransmitter Release, Gene Transcription) Depolarization->Response Ca_Signal Increased Intracellular Ca²⁺ Ca_Signal->Response Na_ion->Depolarization Influx Ca_ion->Depolarization Influx Ca_ion->Ca_Signal Influx

Caption: Canonical signaling pathway following DMPP binding to a nicotinic receptor.

Concentration-Dependent Effects of DMPP

It is critical to select a concentration of DMPP appropriate for the experimental goals, as its effects can be complex and dose-dependent.

DMPP_Concentration_Logic Logic of DMPP Concentration Effects cluster_low Low Concentration (pM - high nM) cluster_medium Medium Concentration (µM) cluster_high High Concentration (>10 µM) DMPP DMPP Application Low_Effect Selective activation of high-affinity nAChRs DMPP->Low_Effect pM-nM Medium_Effect Broad nAChR activation. Potential for off-target effects (e.g., transporter inhibition). Initiation of desensitization. DMPP->Medium_Effect µM High_Effect Rapid and profound receptor desensitization. Significant off-target effects. DMPP->High_Effect >10 µM

Caption: Concentration-dependent effects of DMPP in vitro.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure DMPP-induced currents in cultured neurons or acute brain slices.

Experimental Workflow Diagram

Patch_Clamp_Workflow start Start prep Prepare acute slice or cultured cells start->prep place Place sample in recording chamber with artificial cerebrospinal fluid (aCSF) prep->place patch Establish whole-cell patch (Voltage-clamp at -60 to -70 mV) place->patch baseline Record stable baseline current patch->baseline apply_dmpp Bath apply DMPP at desired concentration (e.g., 1-30 µM) baseline->apply_dmpp record Record inward current response apply_dmpp->record washout Washout with aCSF record->washout analyze Analyze data: Peak amplitude, kinetics washout->analyze end End analyze->end

Caption: Workflow for a patch-clamp experiment to measure DMPP-induced currents.

Methodology

  • Solutions and Reagents:

    • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose, 2 CaCl₂, 1 MgCl₂. Bubble with 95% O₂ / 5% CO₂.

    • Internal Pipette Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA. Adjust pH to 7.3 with KOH.

    • DMPP Stock Solution: Prepare a 10 mM stock solution in deionized water and store at -20°C. Dilute to the final concentration in aCSF immediately before use.

  • Cell/Slice Preparation:

    • Prepare acute brain slices (e.g., from neonatal rats) or use cultured cells expressing nAChRs.

    • Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • Recording:

    • Transfer a slice or coverslip with cells to the recording chamber on the microscope stage, continuously perfusing with oxygenated aCSF (1.5-2 ml/min).[8]

    • Using borosilicate glass electrodes (4-6 MΩ resistance), establish a whole-cell patch-clamp configuration on a target neuron.[8]

    • Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.[3]

    • Record a stable baseline current for 2-5 minutes.

  • DMPP Application:

    • Switch the perfusion line to aCSF containing the desired concentration of DMPP (e.g., 1-30 µM).[2][3]

    • Record the DMPP-induced inward current until it reaches a peak and begins to desensitize.

  • Data Analysis:

    • Measure the peak amplitude of the inward current relative to the baseline.

    • To create a dose-response curve, apply multiple concentrations of DMPP to different cells and plot the peak current as a function of concentration.

Protocol 2: In Vitro Calcium Imaging

This protocol is used to measure changes in intracellular calcium ([Ca²⁺]i) in response to DMPP application.

Methodology

  • Reagents:

    • Hanks' Balanced Salt Solution (HBSS): Standard formulation, supplemented with 10 mM HEPES, 2.5 mM CaCl₂, and 10 mM glucose.

    • Calcium Indicator Dye: Fluo-4 AM (5 µM) with 0.02% Pluronic F-127.[9]

    • DMPP Stock Solution: As described in Protocol 1.

  • Cell Loading:

    • Plate cells (e.g., cultured neurons, SH-SY5Y cells, or adrenal chromaffin cells) on glass-bottom dishes.

    • Rinse cultures with HBSS.

    • Incubate cells with the Fluo-4 AM loading solution for 30 minutes at 37°C.[9]

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes before imaging.[9]

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped for live-cell imaging (e.g., a confocal or widefield microscope with an appropriate filter set for Fluo-4).

    • Acquire baseline fluorescence images for 1-2 minutes.

    • Apply DMPP (e.g., 1 µM) via a perfusion system or by gentle manual addition.

    • Continuously record fluorescence images to capture the resulting calcium transient.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells.

    • Measure the mean fluorescence intensity within each ROI over time.

    • Express the change in fluorescence as ΔF/F₀, where ΔF is the change from baseline (F - F₀) and F₀ is the average baseline fluorescence.

    • Plot the ΔF/F₀ ratio over time to visualize the calcium response.

Key Considerations for Experimental Design

  • Off-Target Effects: At micromolar concentrations, DMPP can interact with monoamine transporters, inhibiting the reuptake of dopamine and serotonin.[2] This can lead to an increase in extracellular monoamine levels, an effect independent of nAChR activation. It is crucial to use appropriate controls, such as nAChR antagonists (e.g., mecamylamine) or transporter inhibitors, to dissect the specific effects of nAChR activation.

  • Receptor Desensitization: Continuous or high-concentration exposure to DMPP will cause nAChRs to desensitize, entering a prolonged, non-conducting state.[7][10] This is an important physiological phenomenon but can complicate experiments. The rate of recovery from desensitization can be influenced by intracellular calcium levels.[10] Short, rapid applications are recommended to minimize desensitization when studying peak activation.

  • Receptor Subtype Specificity: DMPP is a general nicotinic agonist and does not strongly differentiate between various nAChR subtypes. The observed cellular response will depend on the complement of nAChR subunits expressed by the cell type under investigation (e.g., α4β2, α7, α3β4).[6][11]

  • Indirect Effects: In tissue preparations like brain slices, DMPP can act on presynaptic nAChRs to modulate the release of other neurotransmitters (e.g., norepinephrine, GABA, acetylcholine), which can then act on the recorded cell.[4][7][8] The use of tetrodotoxin (B1210768) (TTX) can help distinguish between direct postsynaptic actions and indirect, network-driven effects.[8]

References

Safe handling and disposal procedures for 1,1-Dimethyl-4-phenylpiperazinium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, use, and disposal of 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. These guidelines are intended to ensure the safety of laboratory personnel and the integrity of experimental results.

Section 1: Product Information and Physical Properties

This compound is a quaternary ammonium (B1175870) salt widely used as a research tool to study cholinergic signaling pathways.[1][2] It acts as a selective agonist for nicotinic acetylcholine receptors, activating them to elicit physiological responses.[1][3]

PropertyValueReference
CAS Number 54-77-3[4]
Molecular Formula C₁₂H₁₉IN₂[1]
Molecular Weight 318.20 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 234-238 °C
Solubility Soluble in water (21 mg/mL)
Storage Temperature -20°C[5]

Section 2: Safe Handling and Storage

2.1 Hazard Identification

DMPP is classified as a hazardous substance and should be handled with care. The primary hazards are:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Acute Toxicity (Oral): Harmful if swallowed.

2.2 Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling DMPP:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[6]

  • Respiratory Protection: A dust mask (e.g., N95) is recommended, especially when handling the powder form.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

2.3 Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5]

  • Avoid creating dust when handling the solid compound.[5]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

2.4 Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

  • The recommended storage temperature is -20°C for long-term stability.[5]

  • Keep away from incompatible materials.

Section 3: Disposal Procedures

Dispose of this compound and its contaminated materials as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

3.1 General Disposal Protocol

  • Waste Collection: Collect all DMPP waste, including unused product, contaminated labware (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., irritant).

  • Environmental Precaution: Do not dispose of DMPP down the drain or in the regular trash.[5] It may be harmful to aquatic life with long-lasting effects.[5]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.

3.2 Spill Management

In the event of a spill:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. For powder spills, cover with a plastic sheet to minimize dust.[5]

  • Absorb: For solutions, use an inert absorbent material to soak up the spill.

  • Clean-up: Carefully sweep or scoop up the spilled material and place it in the designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Section 4: Experimental Protocols

4.1 Preparation of Stock Solutions

For most in vitro and in vivo experiments, a stock solution of DMPP is prepared in a suitable solvent, typically sterile water or a buffer solution.

Protocol for Preparing a 10 mM Stock Solution:

  • Materials:

    • This compound (MW: 318.20 g/mol )

    • Sterile, nuclease-free water

    • Sterile conical tube or vial

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Weigh out 3.182 mg of DMPP powder and transfer it to a sterile conical tube.

    • Add 1 mL of sterile water to the tube.

    • Vortex the solution until the DMPP is completely dissolved.

    • The final concentration of the stock solution is 10 mM.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

4.2 In Vitro Application: Neuronal Cell Culture Assay

This protocol describes a general procedure for evaluating the effect of DMPP on cultured neuronal cells.

Objective: To determine the dose-dependent effect of DMPP on neuronal activity.

Materials:

  • Cultured neuronal cells (e.g., SH-SY5Y, PC12)

  • Cell culture medium

  • DMPP stock solution (10 mM)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Assay-specific reagents (e.g., calcium imaging dyes, reagents for electrophysiology)

Procedure:

  • Cell Plating: Plate the neuronal cells in a multi-well plate at a suitable density and allow them to adhere and grow overnight.

  • Preparation of Working Solutions: Prepare a series of dilutions of DMPP from the 10 mM stock solution in the appropriate cell culture medium or buffer. Typical final concentrations for in vitro assays range from 1 µM to 100 µM.

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Wash the cells gently with PBS.

    • Add the DMPP working solutions to the respective wells. Include a vehicle control (medium without DMPP).

  • Incubation: Incubate the cells for the desired period (e.g., minutes to hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Analysis: Analyze the cellular response using the chosen method (e.g., measure changes in intracellular calcium concentration with a fluorescent plate reader, or record ion channel activity using patch-clamp electrophysiology).[3]

4.3 In Vivo Application: Murine Model of Cardiovascular Response

This protocol provides a general framework for studying the cardiovascular effects of DMPP in an anesthetized mouse model.

Objective: To assess the impact of DMPP on heart rate and blood pressure.

Materials:

  • Mice (strain and sex as appropriate for the study)

  • Anesthetic (e.g., urethane)

  • Surgical tools

  • Catheters for drug administration and blood pressure monitoring

  • DMPP stock solution

  • Saline solution (0.9% NaCl)

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the mouse and maintain a stable level of anesthesia throughout the experiment.

  • Surgical Preparation: Surgically implant catheters into a vein (for drug administration) and an artery (for blood pressure measurement).

  • Stabilization: Allow the animal to stabilize for a period before starting the experiment.

  • Drug Administration:

    • Prepare the desired dose of DMPP by diluting the stock solution in saline.

    • Administer the DMPP solution intravenously via the catheter. Administer a saline vehicle control in a separate group of animals.

  • Data Recording: Continuously record blood pressure and heart rate before, during, and after DMPP administration.

  • Euthanasia: At the end of the experiment, euthanize the animal according to approved institutional guidelines.

Section 5: Mechanism of Action and Signaling Pathway

This compound is a non-selective agonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are permeable to cations, including sodium (Na⁺) and calcium (Ca²⁺).

Signaling Pathway:

  • Binding: DMPP binds to the extracellular domain of the nAChR.

  • Conformational Change: This binding induces a conformational change in the receptor protein.

  • Channel Opening: The conformational change opens the ion channel pore.

  • Ion Influx: Na⁺ and Ca²⁺ ions flow into the cell, down their electrochemical gradient.

  • Depolarization: The influx of positive ions leads to depolarization of the cell membrane.

  • Cellular Response: This depolarization triggers a cellular response, such as the firing of an action potential in a neuron or muscle contraction.

Below is a diagram illustrating the activation of a nicotinic acetylcholine receptor by DMPP.

DMPP_Signaling_Pathway DMPP 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) nAChR_closed Nicotinic Acetylcholine Receptor (Closed) DMPP->nAChR_closed Binds to receptor nAChR_open Nicotinic Acetylcholine Receptor (Open) nAChR_closed->nAChR_open Conformational change Ion_Influx Na+ / Ca2+ Influx nAChR_open->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Cellular_Response Cellular Response (e.g., Action Potential) Depolarization->Cellular_Response Triggers

Caption: Activation of a nicotinic acetylcholine receptor by DMPP.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for an in vitro experiment using DMPP.

Experimental_Workflow start Start cell_culture Plate Neuronal Cells start->cell_culture prepare_solutions Prepare DMPP Working Solutions cell_culture->prepare_solutions treat_cells Treat Cells with DMPP prepare_solutions->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Cellular Response incubate->analyze end End analyze->end

Caption: A typical workflow for an in vitro experiment using DMPP.

References

Application Notes and Protocols for 1,1-Dimethyl-4-phenylpiperazinium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) is a quaternary ammonium (B1175870) compound that acts as a potent agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It is particularly selective for the ganglionic subtype of these receptors, making it a valuable tool for studying cholinergic signaling in the autonomic nervous system and its subsequent effects on various physiological processes.[2][3] This document provides comprehensive application notes and protocols based on the material safety data sheet (MSDS) and available scientific literature to guide researchers in the safe and effective use of DMPP.

Material Safety Data

The following table summarizes the key safety information for this compound. It is imperative to consult the full Material Safety Data Sheet (MSDS) before handling this compound.

PropertyValueReferences
Molecular Formula C₁₂H₁₉IN₂[4][5]
Molecular Weight 318.20 g/mol [4][5]
Appearance Powder[5]
CAS Number 54-77-3[4][5]
Primary Hazards Irritant. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Personal Protective Equipment (PPE) Dust mask (type N95 or equivalent), eye shields, and gloves.[5]
In case of contact Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Skin: Wash with plenty of soap and water.[6]
In case of inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[6]
In case of ingestion Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Call a physician.[7]
Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

Biological Applications and Quantitative Data

DMPP has been utilized in a variety of research applications to probe the function of nicotinic acetylcholine receptors and their downstream effects.

Neurotransmitter Release

DMPP stimulates the release of several neurotransmitters by activating presynaptic nAChRs.

NeurotransmitterPreparationDMPP ConcentrationEffectReferences
Dopamine (DA) & Serotonin (5-HT)Rat striatal and hippocampal slices30 µMIncreased release (partially inhibited by mecamylamine, TTX, and Ca²⁺-free medium)[7]
Dopamine (DA) & Serotonin (5-HT)Rat striatal and hippocampal synaptosomesIC₅₀ of 3.18 µM (DA uptake inhibition) & 0.49 µM (5-HT uptake inhibition)Dose-dependent inhibition of uptake[7]
Norepinephrine (NE)Rat hippocampal slicesNot specifiedEnhanced NMDA-stimulated NE release[8]
Acetylcholine (ACh)Rat isolated hemidiaphragm1-4 µMIncreased evoked ACh release during 50 Hz stimulation[9]
Cardiovascular Effects

DMPP's action on autonomic ganglia leads to significant cardiovascular responses.

ParameterAnimal ModelDMPP Concentration/DoseEffectReferences
Chronotropic and Inotropic actionsIsolated mouse atrium1-100 µMBiphasic response: initial negative chronotropic/inotropic action followed by a positive chronotropic/inotropic action.[10]
Body Weight and Glucose ToleranceDiet-induced obese male C57Bl6j mice1, 5, 10 mg/kg (daily s.c. injections for 14 days)Lowered body weight and improved glucose tolerance.[11]
Anti-inflammatory and Anti-angiogenic Effects

Recent studies have highlighted the potential of DMPP in modulating inflammatory and angiogenic processes.

ApplicationModelDMPP Concentration/DoseEffectReferences
Anti-inflammatoryGuinea pig model of ovalbumin-induced asthmaLow dose showed more anti-inflammatory effect than high doseReduction of airway inflammation[12]
Anti-angiogenicChick embryonic chorioallantoic membrane (CAM) with implanted U87 glioma cellsNot specifiedInhibited glioma size by suppressing vasculogenesis and angiogenesis[13]

Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Release Assay

This protocol is a general guideline for studying the effect of DMPP on neurotransmitter release from brain slices, based on methodologies described in the literature.[7]

1. Materials:

  • Rat brain tissue (e.g., striatum or hippocampus)
  • Artificial cerebrospinal fluid (aCSF)
  • This compound (DMPP) stock solution
  • Relevant antagonists (e.g., mecamylamine, TTX) and uptake inhibitors (e.g., nomifensine)
  • High-Performance Liquid Chromatography (HPLC) system for neurotransmitter detection

2. Procedure:

  • Slice Preparation:
  • Sacrifice a rat according to approved animal welfare protocols.
  • Rapidly dissect the brain region of interest in ice-cold aCSF.
  • Prepare 300-400 µm thick slices using a vibratome.
  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
  • Neurotransmitter Release Experiment:
  • Place individual slices in a superfusion chamber with a constant flow of oxygenated aCSF.
  • Collect baseline samples of the superfusate.
  • Introduce DMPP (e.g., 30 µM) into the superfusion medium for a defined period.
  • Collect superfusate samples during and after DMPP application.
  • To investigate the mechanism, pre-incubate slices with antagonists or uptake inhibitors before DMPP application.
  • Analysis:
  • Analyze the collected superfusate samples for neurotransmitter content using HPLC with electrochemical detection.
  • Quantify the amount of neurotransmitter released and express it as a percentage of the baseline release.

Protocol 2: Assessment of Cardiovascular Effects in Isolated Atria

This protocol provides a framework for investigating the direct effects of DMPP on heart rate and contractility using an isolated mouse atrial preparation.[10]

1. Materials:

  • Mouse heart
  • Krebs-Henseleit solution
  • This compound (DMPP) stock solution
  • Organ bath setup with force and rate transducers
  • Data acquisition system

2. Procedure:

  • Atrial Preparation:
  • Euthanize a mouse following institutional guidelines.
  • Rapidly excise the heart and place it in oxygenated Krebs-Henseleit solution.
  • Dissect the right and left atria.
  • Mount the right atrium in an organ bath to measure spontaneous beating rate (chronotropy).
  • Mount the left atrium under a resting tension to measure the force of contraction (inotropy) in response to electrical field stimulation.
  • Experiment:
  • Allow the preparations to equilibrate in the organ bath until a stable baseline is achieved.
  • Add increasing concentrations of DMPP (e.g., 1-100 µM) to the organ bath in a cumulative manner.
  • Record the changes in atrial rate and contractile force.
  • Analysis:
  • Analyze the recorded data to determine the concentration-response relationship for DMPP's chronotropic and inotropic effects.

Signaling Pathways and Logical Relationships

Nicotinic Acetylcholine Receptor (nAChR) Signaling

DMPP acts as an agonist at nAChRs, which are ligand-gated ion channels. Upon binding, the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and cellular excitation.

nAChR_Signaling DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Cation Influx (Na⁺, Ca²⁺) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Depolarization->Cellular_Response Calmodulin_Signaling DMPP DMPP nAChR nAChR DMPP->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to Ca_Calmodulin Ca²⁺/Calmodulin Complex Calmodulin->Ca_Calmodulin CaMK Calmodulin-Dependent Protein Kinase (CaMK) Ca_Calmodulin->CaMK Activates Synaptic_Proteins Synaptic Vesicle Proteins CaMK->Synaptic_Proteins Phosphorylates Neurotransmitter_Release Enhanced Neurotransmitter Release Synaptic_Proteins->Neurotransmitter_Release Anti_Angiogenic_Signaling DMPP DMPP Target_Cell Endothelial/Tumor Cell DMPP->Target_Cell Acts on Ang1_HIF2a Ang-1 and HIF-2α Signaling Target_Cell->Ang1_HIF2a Suppresses Vasculogenesis Vasculogenesis Ang1_HIF2a->Vasculogenesis Inhibits Angiogenesis Angiogenesis Ang1_HIF2a->Angiogenesis Inhibits Glioma_Regression Glioma Regression Vasculogenesis->Glioma_Regression Angiogenesis->Glioma_Regression Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Sacrifice Animal Sacrifice (e.g., Rat) Brain_Dissection Brain Dissection (e.g., Striatum) Animal_Sacrifice->Brain_Dissection Slice_Preparation Slice Preparation (Vibratome) Brain_Dissection->Slice_Preparation Recovery Slice Recovery (Oxygenated aCSF) Slice_Preparation->Recovery Superfusion Transfer to Superfusion Chamber Recovery->Superfusion Baseline Baseline Sample Collection Superfusion->Baseline DMPP_Application DMPP Application Baseline->DMPP_Application Experimental_Samples Experimental Sample Collection DMPP_Application->Experimental_Samples HPLC HPLC Analysis of Superfusate Experimental_Samples->HPLC Quantification Data Quantification HPLC->Quantification Interpretation Interpretation of Results Quantification->Interpretation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Experimental Results with DMPP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethylphenylpiperazinium (DMPP). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot inconsistent experimental results when using this nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with DMPP in a question-and-answer format.

Question 1: Why am I seeing variable responses to DMPP between experiments, even with the same cell line and concentration?

Answer: Inconsistent responses to DMPP can arise from several factors:

  • Cell Culture Conditions:

    • Cell Passage Number: As cell lines are passaged, their characteristics, including receptor expression levels, can change. It is crucial to use a consistent and narrow range of passage numbers for your experiments.

    • Cell Density: The density of cells at the time of the experiment can influence the overall response. Ensure consistent seeding density and confluence across all experiments.

    • Media Components: Variations in serum lots or other media components can impact cell health and receptor expression. It is advisable to test new lots of media components to ensure consistency.

  • DMPP Solution Preparation and Storage:

    • Stock Solution Stability: DMPP solutions, especially when stored for extended periods, can degrade. Prepare fresh stock solutions regularly and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Solvent Effects: If using a solvent like DMSO to dissolve DMPP, ensure the final concentration in your assay is consistent and below the threshold for cellular toxicity (typically <0.5%, but can be lower for sensitive cell lines). Always include a vehicle control in your experiments.

  • Experimental Protocol Variations:

    • Incubation Times: Ensure that incubation times with DMPP are precisely controlled, as prolonged exposure can lead to receptor desensitization.

    • Buffer Composition: The composition of your assay buffer (e.g., ion concentrations) can affect nAChR function. Maintain a consistent buffer formulation for all experiments.

Question 2: My DMPP-induced response is not what I expected based on the literature. What could be the cause?

Answer: Discrepancies between your results and published data can be due to several factors:

  • Off-Target Effects: DMPP is known to interact with monoamine transporters, which can lead to the release of neurotransmitters like dopamine (B1211576) and serotonin (B10506) through a mechanism independent of nAChR activation. This can be particularly relevant at higher concentrations of DMPP.[1] To investigate this, you can use selective antagonists for monoamine transporters in control experiments.

  • Receptor Subtype Expression: The response to DMPP is dependent on the specific subtypes of nAChRs expressed in your experimental model.[2][3] Cell lines can have different nAChR subunit compositions, which will affect the potency and efficacy of DMPP. It is important to characterize the nAChR subtype expression in your model system.

  • Receptor Desensitization: DMPP, as a potent agonist, can cause rapid desensitization of nAChRs.[3] This means that after an initial activation, the receptors become unresponsive to further stimulation. This can lead to a lower than expected response, especially with prolonged or repeated applications of DMPP.

Question 3: How can I confirm that the effect I am observing is mediated by nicotinic acetylcholine receptors?

Answer: To confirm that the observed effect is mediated by nAChRs, you should include the following controls in your experiments:

  • Use of a Specific nAChR Antagonist: Pre-incubate your cells or tissue with a known nAChR antagonist, such as mecamylamine, before applying DMPP. A significant reduction or complete blockade of the DMPP-induced response in the presence of the antagonist would confirm the involvement of nAChRs.

  • Control for Off-Target Effects: As mentioned previously, include controls to rule out off-target effects, such as using inhibitors for monoamine transporters if you suspect their involvement.

  • Use of a Structurally Unrelated nAChR Agonist: To confirm that the observed signaling pathway is activated by nAChR stimulation, you can use another, structurally different nAChR agonist (e.g., nicotine (B1678760) or epibatidine) and observe if it elicits a similar response.

Quantitative Data Summary

The following tables summarize key quantitative data for DMPP to aid in experimental design and interpretation.

Table 1: Potency of DMPP on Nicotinic Acetylcholine Receptors

Receptor/Cell LineParameterValue (µM)Reference
nAChRs in SH-SY5Y cellsDC50 (Desensitization)1.8[3]

Table 2: Off-Target Activity of DMPP on Monoamine Transporters

TransporterParameterValue (µM)Reference
Dopamine Transporter (DAT)IC503.18[1]
Serotonin Transporter (SERT)IC500.49[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving DMPP.

Protocol 1: In Vitro nAChR Activation in SH-SY5Y Cells (Calcium Imaging)

This protocol describes how to measure the activation of nAChRs in the human neuroblastoma cell line SH-SY5Y by monitoring changes in intracellular calcium concentration.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • DMPP stock solution (e.g., 10 mM in water or DMSO)

  • nAChR antagonist (e.g., mecamylamine) for control experiments

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Seeding:

    • Seed SH-SY5Y cells onto poly-D-lysine coated 96-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Aspirate the cell culture medium from the wells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

    • Establish a stable baseline fluorescence reading for each well.

    • For antagonist controls, inject the antagonist solution (e.g., mecamylamine) and incubate for the desired time before adding DMPP.

    • Inject a solution of DMPP to achieve the desired final concentration and immediately begin recording the fluorescence signal.

    • Record the fluorescence for a sufficient duration to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.

    • Plot the ΔF/F0 over time to visualize the calcium transient.

    • The peak of the response can be used to generate dose-response curves.

Protocol 2: DMPP-Induced Neurotransmitter Release Assay

This protocol provides a general framework for measuring the release of a neurotransmitter (e.g., dopamine) from cell cultures or brain slices following stimulation with DMPP.

Materials:

  • Cell culture (e.g., PC12 cells differentiated to a neuronal phenotype) or acute brain slices

  • Krebs-Ringer buffer (or similar physiological salt solution)

  • DMPP stock solution

  • Collection vials

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD) or ELISA kit for the neurotransmitter of interest

Methodology:

  • Preparation of Cells/Tissues:

    • For Cell Cultures: Plate and differentiate cells as required. On the day of the experiment, wash the cells with Krebs-Ringer buffer.

    • For Brain Slices: Prepare acute brain slices from the region of interest (e.g., striatum for dopamine release) using a vibratome. Allow the slices to recover in oxygenated artificial cerebrospinal fluid (aCSF).

  • Basal Release:

    • Incubate the cells or brain slices in Krebs-Ringer buffer for a defined period (e.g., 5-10 minutes) to measure the basal (unstimulated) release of the neurotransmitter.

    • Collect the supernatant (for cells) or the perfusate (for brain slices).

  • Stimulated Release:

    • Incubate the cells or brain slices with a known concentration of DMPP in Krebs-Ringer buffer for a defined period.

    • Collect the supernatant or perfusate.

  • Sample Processing and Analysis:

    • To prevent degradation, immediately add a stabilizing agent (e.g., perchloric acid for catecholamines) to the collected samples and store them on ice or at -80°C until analysis.

    • Quantify the concentration of the neurotransmitter in the samples using a validated analytical method such as HPLC-ECD or a specific ELISA kit.

  • Data Analysis:

    • Express the amount of neurotransmitter released as a percentage of the basal release or as an absolute amount per unit of protein or tissue weight.

    • Include appropriate controls, such as a vehicle control and a positive control (e.g., high potassium solution to induce depolarization-mediated release).

Visualizations

Signaling Pathway of DMPP

DMPP_Signaling_Pathway DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Binds to & Activates OffTarget Off-Target: Monoamine Transporters DMPP->OffTarget IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Depolarization->VGCC Activates Ca_Influx Further Ca2+ Influx VGCC->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Downstream Downstream Signaling Neurotransmitter_Release->Downstream NT_Release_OffTarget Neurotransmitter Release (Non-vesicular) OffTarget->NT_Release_OffTarget

Caption: Signaling pathway of DMPP action.

Experimental Workflow for DMPP

DMPP_Experimental_Workflow Start Start: Experimental Question Prep Prepare Cells/Tissue & DMPP Stock Solution Start->Prep Controls Design Controls: - Vehicle - Antagonist - Positive Control Prep->Controls Experiment Perform Experiment: - Apply DMPP - Measure Response Controls->Experiment Data_Collection Data Collection Experiment->Data_Collection Data_Analysis Data Analysis & Interpretation Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for using DMPP.

Troubleshooting Decision Tree for Inconsistent DMPP Results

Troubleshooting_DMPP Start Inconsistent Results with DMPP Check_Reagents Check Reagents: - Fresh DMPP stock? - Consistent media/buffer lots? Start->Check_Reagents Check_Cells Check Cells: - Consistent passage number? - Consistent cell density? Start->Check_Cells Check_Protocol Check Protocol: - Precise incubation times? - Consistent solvent concentration? Start->Check_Protocol Reagent_OK Reagents OK Check_Reagents->Reagent_OK Fix_Reagents Remake Solutions, Test New Lots Check_Reagents->Fix_Reagents No Cells_OK Cells OK Check_Cells->Cells_OK Fix_Cells Standardize Cell Culture Practices Check_Cells->Fix_Cells No Protocol_OK Protocol OK Check_Protocol->Protocol_OK Fix_Protocol Standardize Experimental Protocol Check_Protocol->Fix_Protocol No Reagent_OK->Cells_OK Yes Cells_OK->Protocol_OK Yes Investigate_OffTarget Investigate Off-Target Effects: - Use monoamine transporter inhibitors Protocol_OK->Investigate_OffTarget If still inconsistent Investigate_Desensitization Investigate Desensitization: - Vary DMPP exposure time Protocol_OK->Investigate_Desensitization If still inconsistent Characterize_Receptors Characterize nAChR Subtypes Protocol_OK->Characterize_Receptors If still inconsistent

Caption: Troubleshooting decision tree for DMPP experiments.

References

How to prevent degradation of DMPP stock solutions during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the storage and handling of DMPP stock solutions to prevent degradation. It is critical to first identify which "DMPP" compound you are working with, as the abbreviation can refer to two distinct chemicals with different properties and applications.

  • 1,1-Dimethyl-4-phenylpiperazinium (DMPP) : A nicotinic acetylcholine (B1216132) receptor (nAChR) agonist used in neuroscience and pharmacological research. It is often supplied as an iodide salt (DMPP iodide).

  • 3,4-Dimethylpyrazole phosphate (B84403) (DMPP) : A nitrification inhibitor used in agricultural and environmental science research to study nitrogen cycling in soils.

Please select the compound relevant to your research below for detailed guidance.

1,1-Dimethyl-4-phenylpiperazinium (DMPP) Iodide

This section provides guidance for researchers using DMPP as a ganglionic stimulant in pharmacological and neuroscience studies.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing DMPP iodide stock solutions?

A1: DMPP iodide is soluble in water and 50% acetic acid. For most cell-based assays and in vivo studies, sterile water is a suitable solvent. The choice of solvent should always be compatible with your specific experimental design.

Q2: What are the recommended storage conditions for DMPP iodide stock solutions?

A2: For optimal stability, reconstituted DMPP iodide stock solutions should be aliquoted into single-use volumes and stored frozen. Following reconstitution, stock solutions are stable for up to 3 months when stored at -20°C[1][2]. For shorter periods, solutions can be stored at 4°C for up to one week[3]. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound[3].

Q3: How long can I store the solid DMPP iodide powder?

A3: The solid, powdered form of DMPP iodide is stable for extended periods when stored correctly. It is recommended to store the solid compound at -20°C[4].

Q4: My DMPP iodide solution has changed color. Is it still usable?

A4: A change in color, such as turning yellow or brown, or the appearance of precipitate, can indicate degradation or contamination of the solution. It is recommended to prepare a fresh stock solution if you observe any changes in its appearance.

Data Presentation: Storage Conditions for 1,1-Dimethyl-4-phenylpiperazinium Iodide Solutions
Storage TemperatureDurationRecommendationsSource(s)
2-8°CUp to 1 weekSuitable for short-term storage of working solutions.[3]
-20°CUp to 3 monthsRecommended for long-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles.[1][2][3]
Troubleshooting Guide
IssuePossible CauseRecommended Action
Unexpected experimental results or loss of compound activity Degradation of DMPP iodide due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature).Prepare a fresh stock solution from solid compound. Ensure proper aliquoting and storage at -20°C.
Precipitate forms in the solution upon thawing Poor solubility at lower temperatures or concentration changes due to solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it persists, consider preparing a fresh solution.
Solution appears cloudy or discolored Bacterial or fungal contamination, or chemical degradation.Discard the solution. Prepare a new stock solution using sterile technique and sterile filtered solvent.
Experimental Protocols

Protocol for Assessing DMPP Iodide Stock Solution Stability

  • Objective: To determine the stability of a DMPP iodide stock solution under specific storage conditions.

  • Materials:

    • DMPP iodide powder

    • Appropriate solvent (e.g., sterile, nuclease-free water)

    • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

    • Sterile microcentrifuge tubes

  • Methodology:

    • Prepare a fresh stock solution of DMPP iodide at a known concentration (e.g., 10 mM) in the chosen solvent.

    • Measure the initial absorbance at its λmax or analyze by HPLC to get a baseline (Time 0) reading.

    • Aliquot the stock solution into multiple sterile tubes.

    • Store the aliquots under the desired conditions (e.g., 4°C, -20°C, room temperature).

    • At specified time points (e.g., 1 week, 1 month, 3 months), remove an aliquot from storage.

    • Allow the solution to equilibrate to room temperature.

    • Re-measure the absorbance or re-analyze by HPLC.

    • Compare the results to the Time 0 reading. A significant decrease in the peak corresponding to DMPP iodide or the appearance of new peaks would indicate degradation.

Mandatory Visualization

DMPP_Troubleshooting start Inconsistent Experimental Results with DMPP check_solution Inspect DMPP Stock Solution start->check_solution is_clear Is solution clear and colorless? check_solution->is_clear prepare_fresh Discard old solution. Prepare fresh stock. is_clear->prepare_fresh No check_storage Review Storage Conditions is_clear->check_storage Yes end_point Problem Resolved prepare_fresh->end_point is_correct_storage Stored at -20°C? Aliquoted? check_storage->is_correct_storage correct_storage Implement proper storage protocol. is_correct_storage->correct_storage No validate_assay Validate experimental assay parameters. is_correct_storage->validate_assay Yes correct_storage->prepare_fresh validate_assay->end_point

Caption: Troubleshooting workflow for DMPP iodide solution issues.

3,4-Dimethylpyrazole phosphate (DMPP)

This section is for researchers in agricultural and environmental sciences using DMPP as a nitrification inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing 3,4-DMPP stock solutions?

A1: 3,4-DMPP is soluble in aqueous buffers like PBS (pH 7.2) and DMSO.[5] For experiments involving soil or microbial cultures, it is crucial to select a solvent that will not interfere with the biological or chemical processes being studied. DMSO is a common choice for creating concentrated stock solutions that can then be diluted into aqueous media.[6]

Q2: How should I store my 3,4-DMPP stock solutions?

A2: The stability of 3,4-DMPP solutions is highly dependent on temperature. For long-term storage, it is recommended to keep stock solutions at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[6] Aqueous solutions of 3,4-DMPP are not recommended for storage for more than one day.[5]

Q3: Can I store 3,4-DMPP working solutions?

A3: It is recommended to prepare working solutions fresh on the day of use, especially for in vivo or soil incubation experiments.[6] This minimizes the risk of degradation and ensures the compound's efficacy as a nitrification inhibitor.

Q4: What are the primary degradation pathways for 3,4-DMPP in solution?

A4: While most degradation studies focus on soil environments, the data suggests that 3,4-DMPP degradation is primarily a chemical process, potentially initiated by reactive oxygen species (ROS).[7][8] This implies that exposure to light and oxygen could accelerate the degradation of stock solutions. Therefore, storing solutions in amber vials and minimizing headspace is advisable.

Data Presentation: Storage Conditions for 3,4-Dimethylpyrazole phosphate (DMPP) Solutions
Storage TemperatureDurationRecommendationsSource(s)
-80°CUp to 2 yearsIdeal for long-term archival of stock solutions.[6]
-20°CUp to 1 yearSuitable for routine long-term storage of stock solutions.[6]
Room Temperature (Aqueous)Not RecommendedPrepare fresh for daily use. Not recommended for more than one day.[5]
Troubleshooting Guide
IssuePossible CauseRecommended Action
Reduced efficacy in inhibiting nitrification Degradation of 3,4-DMPP in the stock or working solution due to improper storage.Prepare fresh stock and working solutions. Verify storage temperature and duration against recommendations.
Inconsistent results between experiments Use of aged or improperly stored stock solutions.Always use freshly prepared working solutions. For stock solutions, ensure they are within the recommended storage lifetime and have not undergone multiple freeze-thaw cycles.
Precipitate in DMSO stock solution after freezing Water contamination in the DMSO, causing the compound to precipitate upon freezing.Ensure the use of anhydrous DMSO. Warm the solution and vortex to redissolve before making dilutions.
Experimental Protocols

Protocol for Preparation and Storage of 3,4-DMPP Stock Solution

  • Objective: To prepare a stable, concentrated stock solution of 3,4-DMPP.

  • Materials:

    • 3,4-DMPP solid powder

    • Anhydrous DMSO

    • Sterile, amber-colored microcentrifuge tubes or vials

  • Methodology:

    • Under a fume hood, weigh the desired amount of 3,4-DMPP powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, sterile amber vials, minimizing headspace.

    • Label the vials clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C.

Mandatory Visualization

DMPP_Storage_Workflow start Prepare 3,4-DMPP Stock Solution dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve aliquot Aliquot into single-use amber vials dissolve->aliquot storage_choice Select Storage Temperature aliquot->storage_choice store_minus_20 Store at -20°C (Up to 1 year) storage_choice->store_minus_20 Long-term store_minus_80 Store at -80°C (Up to 2 years) storage_choice->store_minus_80 Archival use For use, thaw one aliquot and dilute to working concentration store_minus_20->use store_minus_80->use end_point Use Immediately (Do not re-freeze) use->end_point

Caption: Recommended workflow for preparing and storing 3,4-DMPP stock solutions.

References

Common solubility issues with 1,1-Dimethyl-4-phenylpiperazinium iodide in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of DMPP?

A1: For high concentrations, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMPP is soluble in DMSO at concentrations up to 125 mg/mL (392.83 mM); however, this may require sonication to fully dissolve.[1] It is crucial to use a fresh, anhydrous grade of DMSO as the presence of water can significantly impact solubility. For lower concentration stock solutions, sterile water can be used, with a solubility of up to 25 mg/mL (78.57 mM), which may also benefit from sonication.[1]

Q2: How should I store my DMPP stock solution?

A2: DMPP stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[2] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I prepare a working solution of DMPP in Phosphate-Buffered Saline (PBS)?

A3: While DMPP is soluble in aqueous solutions, caution should be exercised when using phosphate-buffered saline (PBS). Quaternary ammonium (B1175870) compounds can sometimes precipitate in the presence of high concentrations of phosphate (B84403) ions, especially at higher concentrations of the compound or upon storage. It is advisable to prepare fresh working solutions in your final assay buffer, including PBS, immediately before your experiment.

Q4: My DMPP solution appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation can be due to several factors including concentration, buffer composition, pH, and temperature. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Q5: What are the known signaling pathways activated by DMPP?

A5: DMPP is a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[3][4] Upon binding to nAChRs, particularly α4β2 and α7 subtypes, it can trigger an influx of cations (Na⁺ and Ca²⁺), leading to cell depolarization.[5][6] Downstream signaling can involve the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is associated with cell survival and neuroprotection.[5][6]

Troubleshooting Guide: Solubility Issues with DMPP in Buffers

This guide provides a step-by-step approach to diagnosing and resolving common solubility problems encountered when preparing DMPP solutions in various biological buffers.

Problem: Precipitation or cloudiness observed in the DMPP working solution.

Troubleshooting Workflow for DMPP Solubility Issues start Precipitation Observed check_concentration Is DMPP concentration too high? start->check_concentration check_buffer Review Buffer Composition check_concentration->check_buffer No solution1 Dilute DMPP solution or prepare a fresh, lower concentration solution. check_concentration->solution1 Yes check_ph Verify Solution pH check_buffer->check_ph No obvious issue solution2 Try an alternative buffer (e.g., HEPES, Tris). Avoid high phosphate concentrations. check_buffer->solution2 Using high phosphate buffer check_temp Consider Temperature Effects check_ph->check_temp pH is optimal solution3 Adjust pH of the buffer. Check for DMPP stability at the target pH. check_ph->solution3 pH is suboptimal check_stock Examine Stock Solution check_temp->check_stock Temperature is stable solution4 Gently warm the solution. Prepare fresh solution at room temperature. check_temp->solution4 Solution was cold check_stock->start Issue persists solution5 Prepare a fresh stock solution. Ensure complete dissolution (sonicate if needed). check_stock->solution5 Stock solution is old or cloudy

Caption: A flowchart for troubleshooting DMPP solubility.

Potential Cause Explanation Recommended Action
High Concentration The concentration of DMPP in the working solution may exceed its solubility limit in the specific buffer being used.Prepare a new working solution at a lower concentration. If a high concentration is necessary, consider using a small percentage of DMSO in your final buffer, ensuring it is compatible with your experimental system.
Buffer Composition Certain buffer components, particularly high concentrations of phosphate, can contribute to the precipitation of quaternary ammonium salts.If using a phosphate-based buffer like PBS, try preparing the solution fresh and using it immediately. For persistent issues, consider switching to a different buffering agent such as HEPES or Tris.
pH of the Solution The solubility of DMPP may be pH-dependent. Significant deviations from a neutral pH could potentially lead to precipitation. Studies on similar compounds have shown that pH can affect stability.[7][8]Measure the pH of your final working solution. If it is outside the optimal range for your experiment, adjust it carefully. It is also worth investigating the stability of DMPP at your desired experimental pH.
Temperature Low temperatures can decrease the solubility of many compounds. If your buffer was stored in a refrigerator or on ice before adding DMPP, this could induce precipitation.Allow your buffer to warm to room temperature before preparing the DMPP working solution. If precipitation occurs after preparation, gentle warming (e.g., to 37°C) may help redissolve the compound, but ensure this is compatible with the stability of other components in your solution.
Stock Solution Integrity The DMPP stock solution may have degraded or precipitated over time, especially with repeated freeze-thaw cycles or improper storage.Visually inspect your stock solution for any signs of precipitation. If in doubt, prepare a fresh stock solution from the solid compound, ensuring complete dissolution with the aid of sonication if necessary.
Ionic Strength The overall ionic strength of the buffer could influence the solubility of DMPP.While less common, interactions with other salts in your buffer could lead to precipitation. If you are using a complex buffer with multiple salts, consider simplifying the composition if possible.

Data Presentation

Table 1: Solubility of this compound
Solvent Concentration (mg/mL) Molar Concentration (mM) Notes
Water2578.57Sonication may be required.[1]
Water2166.00[4][9]
DMSO125392.83Sonication may be required. Use of fresh, anhydrous DMSO is recommended.[1]

Experimental Protocols

Protocol for Preparation of DMPP Stock and Working Solutions for Cell-Based Assays
  • Preparation of 100 mM DMPP Stock Solution in DMSO:

    • Under sterile conditions, weigh out 31.82 mg of this compound powder.

    • Add 1 mL of sterile, anhydrous DMSO.

    • Vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C.

  • Preparation of a 100 µM DMPP Working Solution in Cell Culture Medium:

    • Thaw an aliquot of the 100 mM DMPP stock solution at room temperature.

    • In a sterile conical tube, add 999 µL of pre-warmed cell culture medium.

    • Add 1 µL of the 100 mM DMPP stock solution to the cell culture medium.

    • Vortex gently to mix.

    • Use the working solution immediately for your experiment. Do not store the diluted working solution for extended periods.

Mandatory Visualization

Signaling Pathway of DMPP

DMPP-Activated Nicotinic Acetylcholine Receptor Signaling Pathway DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Agonist Binding Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K PI3K Ion_Influx->PI3K Ca2+ dependent Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival / Neuroprotection Akt->Cell_Survival Promotes

Caption: DMPP signaling via nAChR activation.

References

Technical Support Center: Minimizing Off-Target Effects of DMPP in Research Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of Dimethylphenylpiperazinium (DMPP) in experimental settings. DMPP is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) and is widely used to study cholinergic signaling. However, its utility can be compromised by off-target activities. This guide offers practical advice and detailed protocols to enhance the specificity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMPP and what is its primary mechanism of action?

A1: Dimethylphenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). It is particularly known for its activity at ganglionic nAChRs. By binding to and activating these receptors, DMPP mimics the effect of the endogenous neurotransmitter acetylcholine, leading to the opening of the ion channel and subsequent neuronal depolarization.

Q2: What are the known on-target and potential off-target effects of DMPP?

A2: DMPP's primary on-target effects are mediated through the activation of various nAChR subtypes. It shows affinity for several subtypes, including α4β2 and α7 nAChRs, which are abundantly expressed in the central and peripheral nervous systems. Activation of these receptors can lead to diverse physiological responses. While DMPP is relatively selective for nAChRs, off-target effects can occur, particularly at higher concentrations. Potential off-target interactions have not been extensively profiled in publicly available databases, but like many pharmacological agents, high concentrations may lead to non-specific binding to other receptors, ion channels, or enzymes.

Q3: How can I minimize the off-target effects of DMPP in my experiments?

A3: Minimizing off-target effects is crucial for data integrity. Here are key strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of DMPP that elicits your desired on-target effect through careful dose-response studies.

  • Use Subtype-Specific Antagonists: To confirm that the observed effect is mediated by a specific nAChR subtype, use selective antagonists for α4β2 (e.g., dihydro-β-erythroidine, DHβE) or α7 (e.g., methyllycaconitine, MLA) receptors.

  • Employ Control Experiments: Include appropriate vehicle controls and, if possible, use a structurally related but inactive compound to control for non-specific effects.

  • Validate with Orthogonal Approaches: Confirm your findings using alternative methods. For example, if studying neurotransmitter release, complement in vivo microdialysis with in vitro electrophysiological recordings from brain slices.

Q4: What is the recommended concentration range for DMPP in in vitro and in vivo experiments?

A4: The optimal concentration of DMPP is highly dependent on the experimental system and the specific nAChR subtype being targeted.

  • In Vitro (e.g., brain slices, cell culture): Concentrations typically range from 1 µM to 100 µM. A concentration of 10 µM is often used to activate a broad range of nAChRs. However, for subtype-specific effects, lower concentrations may be necessary.

  • In Vivo (e.g., systemic administration in rodents): Dosages can range from 0.1 mg/kg to 1 mg/kg. The route of administration (e.g., intravenous, intraperitoneal) will significantly influence the required dose. It is essential to conduct pilot studies to determine the optimal dose for your specific experimental paradigm while minimizing systemic side effects.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High variability in experimental results 1. Inconsistent DMPP concentration.2. Degradation of DMPP stock solution.3. Non-specific binding at high concentrations.1. Prepare fresh DMPP dilutions for each experiment from a validated stock solution.2. Store DMPP stock solutions in appropriate conditions (e.g., protected from light, at the recommended temperature) and for a limited duration.3. Perform a full dose-response curve to identify the optimal concentration and avoid the upper plateau where off-target effects are more likely.
Observed effect is not blocked by nAChR antagonists 1. The effect is mediated by an off-target receptor.2. The antagonist concentration is too low or the antagonist is not specific for the nAChR subtype involved.1. Screen DMPP against a panel of relevant off-target receptors if possible.2. Increase the concentration of the antagonist or try a different antagonist with a known high affinity for the suspected nAChR subtype. Ensure complete washout of DMPP before applying the antagonist.
Desensitization of receptors with repeated DMPP application Nicotinic acetylcholine receptors are known to desensitize upon prolonged or repeated exposure to agonists.1. Increase the washout period between DMPP applications.2. Use a lower concentration of DMPP.3. Consider using a positive allosteric modulator (PAM) in conjunction with a lower concentration of DMPP to achieve the desired effect with less desensitization.
Poor central nervous system (CNS) penetration in in vivo studies DMPP is a quaternary ammonium compound, which generally limits its ability to cross the blood-brain barrier (BBB).1. Consider direct CNS administration methods such as intracerebroventricular (ICV) or intracerebral injection.2. If systemic administration is necessary, use a higher dose, but be mindful of potential peripheral side effects. Monitor for these side effects and adjust the dose accordingly.3. Assess BBB permeability in your model system using appropriate techniques.

Quantitative Data Summary

The following table summarizes the known binding affinities (Ki) and potencies (EC50) of DMPP for various nAChR subtypes. It is important to note that these values can vary depending on the experimental conditions (e.g., cell type, radioligand used, assay temperature).

Receptor SubtypeLigandAssay TypeSpeciesKi (nM)EC50 (µM)Reference
α4β2 DMPPRadioligand BindingRat--[1]
α4β2 DMPP Analogue (3a)Radioligand BindingRat90-[1]
α4β2 DMPP Analogue (14b)Radioligand BindingRat180-[1]
α7 DMPPFunctional Assay---[1]
Ganglionic nAChRs DMPPFunctional AssayMouse--[2]

Key Experimental Protocols

In Vitro Brain Slice Electrophysiology

This protocol describes the application of DMPP to rodent brain slices for whole-cell patch-clamp recordings to study its effects on neuronal excitability and synaptic transmission.

Materials:

  • Artificial cerebrospinal fluid (aCSF)

  • DMPP stock solution (e.g., 10 mM in water)

  • Vibratome

  • Recording chamber and perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices from a rodent using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.

  • Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).

  • Baseline Recording: Obtain a stable whole-cell recording from a neuron of interest and record baseline activity for 5-10 minutes.

  • DMPP Application: Switch the perfusion to aCSF containing the desired concentration of DMPP (e.g., 10 µM).

  • Data Acquisition: Record the changes in membrane potential, holding current, or synaptic activity in response to DMPP application.

  • Washout: Perfuse the slice with regular aCSF to wash out the DMPP and observe the reversal of the effect.

  • Antagonist Application (Optional): After washout, pre-incubate the slice with a specific nAChR antagonist for 10-15 minutes before co-applying it with DMPP to confirm the receptor-mediated effect.

In Vivo Microdialysis for Dopamine (B1211576) Release

This protocol outlines a method to measure DMPP-induced dopamine release in the striatum of an awake, freely moving rat.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • DMPP for systemic administration or reverse dialysis

  • HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis

Procedure:

  • Surgical Implantation: Under anesthesia, implant a guide cannula targeting the striatum using stereotaxic coordinates. Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.

  • Perfusion and Equilibration: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours to obtain a stable baseline of dopamine.

  • Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

  • DMPP Administration:

    • Systemic: Administer DMPP via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Reverse Dialysis: Switch the perfusion solution to aCSF containing DMPP to deliver it directly into the striatum.

  • Post-Administration Sample Collection: Continue collecting dialysate samples at regular intervals to monitor the change in dopamine levels.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the dopamine levels as a percentage of the baseline to account for individual differences in probe recovery.

Signaling Pathways and Experimental Workflows

DMPP Signaling Pathways

DMPP activates nAChRs, which are ligand-gated ion channels. The downstream signaling depends on the specific nAChR subtype activated.

DMPP_Signaling cluster_alpha4beta2 α4β2 nAChR Signaling cluster_alpha7 α7 nAChR Signaling DMPP1 DMPP alpha4beta2 α4β2 nAChR DMPP1->alpha4beta2 Na_Ca_influx1 Na+/Ca2+ Influx alpha4beta2->Na_Ca_influx1 PI3K_Akt PI3K/Akt Pathway alpha4beta2->PI3K_Akt Metabotropic Depolarization1 Membrane Depolarization Na_Ca_influx1->Depolarization1 VGCC_activation1 VGCC Activation Depolarization1->VGCC_activation1 Ca_increase1 [Ca2+]i Increase VGCC_activation1->Ca_increase1 NT_release1 Dopamine, ACh Release Ca_increase1->NT_release1 CREB_activation CREB Activation PI3K_Akt->CREB_activation Gene_expression Gene Expression CREB_activation->Gene_expression DMPP2 DMPP alpha7 α7 nAChR DMPP2->alpha7 Ca_influx2 Ca2+ Influx alpha7->Ca_influx2 JAK2_STAT3 JAK2/STAT3 Pathway alpha7->JAK2_STAT3 Non-canonical Ca_increase2 [Ca2+]i Increase Ca_influx2->Ca_increase2 CaM_CaMKII CaM/CaMKII Activation Ca_increase2->CaM_CaMKII NT_release2 Glutamate Release Ca_increase2->NT_release2 ERK_activation ERK Activation CaM_CaMKII->ERK_activation Anti_inflammatory Anti-inflammatory Effects JAK2_STAT3->Anti_inflammatory

Figure 1: Simplified signaling pathways activated by DMPP through α4β2 and α7 nAChRs.

Experimental Workflow for Minimizing Off-Target Effects

The following workflow provides a logical approach to designing experiments with DMPP to ensure the observed effects are on-target.

Experimental_Workflow start Start: Hypothesis involving nAChR activation dose_response 1. Conduct Dose-Response Curve for DMPP start->dose_response determine_EC50 2. Determine Lowest Effective Concentration (e.g., EC50) dose_response->determine_EC50 main_experiment 3. Perform Main Experiment using Lowest Effective Dose determine_EC50->main_experiment vehicle_control Include Vehicle Control main_experiment->vehicle_control antagonist_control 4. Antagonist Control Experiment main_experiment->antagonist_control pre_incubate Pre-incubate with Selective nAChR Antagonist (e.g., DHβE or MLA) antagonist_control->pre_incubate co_apply Co-apply Antagonist with DMPP pre_incubate->co_apply observe_blockade Observe Blockade of Effect co_apply->observe_blockade on_target Conclusion: Effect is On-Target observe_blockade->on_target Yes off_target Conclusion: Effect is likely Off-Target or involves other nAChR subtypes observe_blockade->off_target No orthogonal_validation 5. Orthogonal Validation (e.g., different assay) on_target->orthogonal_validation end End: Confirmed On-Target Effect orthogonal_validation->end

Figure 2: Logical workflow for validating the on-target effects of DMPP in a research experiment.

References

Improving the stability of 1,1-Dimethyl-4-phenylpiperazinium iodide for long experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP iodide). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability of DMPP iodide for long-term experiments. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: Solid DMPP iodide should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1][2] It is a white to light yellow powder and should be handled in a well-ventilated area.[1][3]

Q2: How should I prepare and store stock solutions of DMPP iodide?

A2: Stock solutions can be prepared in water or DMSO. For aqueous solutions, solubility is approximately 21-25 mg/mL, and for DMSO, it is around 125 mg/mL; sonication may be needed to fully dissolve the compound.[2][4] It is recommended to prepare fresh aqueous solutions daily.[5] If longer storage is necessary, aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[6][7][8] Avoid repeated freeze-thaw cycles.[9] For long-term storage of diluted solutions, consider adding 0.1% BSA.[9]

Q3: What are the main factors that can affect the stability of DMPP iodide in my experiments?

A3: As a quaternary ammonium (B1175870) iodide salt, the stability of DMPP iodide can be influenced by several factors:

  • pH: Quaternary ammonium salts can be susceptible to degradation in highly alkaline (basic) conditions.[10]

  • Temperature: Elevated temperatures can accelerate degradation.[10][11]

  • Light: Iodide salts can be light-sensitive, potentially leading to degradation upon prolonged exposure to light.[12][13][14][15]

  • Humidity: Moisture can affect the stability of the solid compound and may influence reactions in solution.[12][14][15]

  • Presence of strong bases or nucleophiles: These can promote degradation through chemical reactions like Hofmann elimination or nucleophilic substitution.[16]

Q4: I am observing inconsistent results in my long-term experiments using DMPP iodide. What could be the cause?

A4: Inconsistent results can often be attributed to the degradation of your DMPP iodide solution. This could be due to improper storage, repeated freeze-thaw cycles, exposure to light, or the presence of incompatible substances in your experimental buffer. It is crucial to use freshly prepared solutions or properly stored aliquots for each experiment to ensure consistency.

Troubleshooting Guide

If you suspect that the stability of your this compound is compromised, follow this troubleshooting guide.

Caption: Troubleshooting workflow for DMPP iodide stability.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormSupplier RecommendationTemperatureDurationAdditional Notes
Solid Chem-Impex, Sigma-Aldrich, Santa Cruz Biotechnology-20°CLong-termStore in a tightly sealed container, protected from moisture.[2][17]
Stock Solution (in solvent) MedChemExpress-20°C1 monthSealed storage, away from moisture.[4][6]
-80°C6 monthsSealed storage, away from moisture.[4][6]
Reconstituted Solution Calbiochem, Sigma-Aldrich-20°CUp to 3 monthsFollowing reconstitution, aliquot and freeze.[7][8]
BioHippo4°CUp to 1 weekReconstituted solution.
-20°CUp to 6 monthsStore in small aliquots.[9]
Aqueous Solution Cayman Chemical (for Acetylcholine)Room TemperatureNot more than one dayGeneral recommendation for similar compounds.[5]

Potential Degradation Pathways

This compound, as a quaternary ammonium salt, may undergo degradation under certain conditions. The two primary non-photolytic degradation pathways are Hofmann elimination and nucleophilic substitution.

G Potential Degradation Pathways of DMPP Cation DMPP 1,1-Dimethyl-4-phenyl- piperazinium Cation Hofmann Hofmann Elimination DMPP->Hofmann SN2 Nucleophilic Substitution DMPP->SN2 Product_Hofmann 1-Methyl-4-phenylpiperazine + Ethene Hofmann->Product_Hofmann Conditions_Hofmann Conditions: - Strong Base - Heat Hofmann->Conditions_Hofmann Product_SN2 1-Methyl-4-phenylpiperazine + Methyl-Nucleophile SN2->Product_SN2 Conditions_SN2 Conditions: - Strong Nucleophile - Heat SN2->Conditions_SN2

Caption: Potential degradation pathways of the DMPP cation.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is a hypothetical procedure based on ICH guidelines for forced degradation studies and is intended to help identify potential stability issues.[12]

Objective: To evaluate the stability of DMPP iodide under various stress conditions (hydrolysis, oxidation, and photolysis) and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade water

  • HPLC grade methanol (B129727) or acetonitrile

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Validated stability-indicating HPLC method (e.g., C18 column with UV detection)

  • Photostability chamber compliant with ICH Q1B guidelines[1][4][6][10][18]

  • pH meter

  • Volumetric flasks and pipettes

G Workflow for Forced Degradation Study start Prepare DMPP Iodide Stock Solution (e.g., 1 mg/mL in water) stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions hydrolysis Hydrolysis: - Acidic (0.1M HCl) - Basic (0.1M NaOH) - Neutral (Water) (Incubate at 60°C) stress_conditions->hydrolysis oxidation Oxidation: - 3% H₂O₂ (Room Temp, protected from light) stress_conditions->oxidation photolysis Photolysis: - Expose solid and solution to light (ICH Q1B conditions) stress_conditions->photolysis sampling Sample at Time Points (e.g., 0, 4, 8, 24 hours) hydrolysis->sampling oxidation->sampling photolysis->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize For hydrolysis samples hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis For other samples neutralize->hplc_analysis data_analysis Data Analysis: - Calculate % degradation - Identify degradation peaks hplc_analysis->data_analysis

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of DMPP iodide in HPLC grade water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a flask.

    • Incubate the solution at 60°C.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a flask.

    • Incubate the solution at 60°C.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in a flask.

    • Keep the solution at room temperature, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photostability Testing:

    • Expose both the solid DMPP iodide and the stock solution to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][6]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, prepare solutions of the solid and dilute the stock solution for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • The method should be able to separate the parent DMPP iodide peak from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of DMPP iodide remaining at each time point for each stress condition.

    • Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.

By following these guidelines, researchers can better understand the stability of this compound and take appropriate measures to ensure the reliability and reproducibility of their long-term experiments.

References

Technical Support Center: DMPP in Cardiovascular Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dimethylphenylpiperazinium (DMPP) in cardiovascular studies.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments involving DMPP, presented in a question-and-answer format.

Q1: Why am I observing only a pressor response (increase in blood pressure) without the initial bradycardia (decrease in heart rate) after DMPP administration?

A1: The absence of the initial bradycardic phase is a common issue and can be attributed to several factors:

  • Dosage: The dose of DMPP may be too high, masking the transient parasympathetic effect. The sympathetic response is often more sustained and pronounced at higher concentrations.

  • Anesthesia: The type of anesthetic used can significantly influence autonomic responses. Some anesthetics may suppress vagal (parasympathetic) tone, thereby diminishing or abolishing the bradycardic effect of DMPP.

  • Vagal Tone: The baseline parasympathetic tone of the animal model can affect the magnitude of the bradycardic response. Low vagal tone might result in a negligible decrease in heart rate.

  • Route of Administration: Rapid intravenous bolus injections are more likely to elicit the biphasic response. Slower infusion rates might favor the sympathetic component.

Troubleshooting Steps:

  • Optimize Dose: Conduct a dose-response study to determine the optimal concentration of DMPP that elicits a clear biphasic response in your specific animal model and experimental setup.

  • Anesthetic Choice: If possible, consider using an anesthetic with minimal effects on autonomic function. Urethane is often used in studies demonstrating the biphasic response.

  • Assess Vagal Function: Ensure the integrity of the vagal nerves if they are part of the experimental preparation.

Q2: My pressor response to DMPP is highly variable between animals. What are the potential causes and how can I reduce this variability?

A2: High variability in the pressor response is a frequent challenge and can stem from several sources:

  • Animal Strain and Genetics: Different animal strains can exhibit varied sensitivities to nicotinic agonists.

  • Anesthetic Depth: Fluctuations in the depth of anesthesia can alter sympathetic outflow and, consequently, the magnitude of the pressor response.

  • Baseline Blood Pressure: Animals with different baseline blood pressures may respond differently to DMPP.

  • Hydration Status: Dehydration can affect blood volume and cardiovascular responsiveness.

  • Sex Differences: Sex hormones can influence cardiovascular regulation, potentially leading to different responses between male and female animals.

Troubleshooting Steps:

  • Standardize Animal Model: Use animals of the same strain, age, and sex to minimize genetic and hormonal variability.

  • Maintain Consistent Anesthesia: Continuously monitor and maintain a stable plane of anesthesia throughout the experiment.

  • Acclimatize Animals: Allow animals to acclimatize to the experimental setup to establish a stable baseline blood pressure before DMPP administration.

  • Ensure Proper Hydration: Provide adequate hydration to the animals before and during the experiment.

  • Increase Sample Size: A larger sample size can help to account for biological variability and increase the statistical power of your findings.

Q3: I am observing tachyphylaxis (a diminished response) to repeated DMPP administrations. How can I avoid or mitigate this?

A3: Tachyphylaxis to DMPP is expected due to the desensitization of nicotinic acetylcholine (B1216132) receptors (nAChRs).

  • Receptor Desensitization: Prolonged or repeated exposure to DMPP can lead to a temporary state where nAChRs are unresponsive to further stimulation.

Mitigation Strategies:

  • Allow Sufficient Time Between Doses: Ensure an adequate washout period between DMPP administrations to allow for receptor resensitization. The exact duration will depend on the dose and animal model and may need to be determined empirically.

  • Use a Minimal Number of Doses: Design your experimental protocol to use the fewest number of DMPP administrations necessary to achieve your scientific objectives.

  • Vary the Agonist: If the experimental design allows, consider using a different nicotinic agonist to confirm findings, although this may introduce other variables.

Q4: What is the best way to prepare and store DMPP solutions for in vivo experiments?

A4: Proper preparation and storage are crucial for the stability and efficacy of DMPP.

  • Solvent: DMPP iodide is soluble in physiological saline (0.9% NaCl).

  • Storage: For short-term use, solutions can be stored at 2-8°C. For long-term storage, it is recommended to prepare aliquots and store them at -20°C. Avoid repeated freeze-thaw cycles.

  • Fresh Preparation: It is best practice to prepare fresh solutions on the day of the experiment to ensure potency.

Q5: In my isolated heart preparation (Langendorff), I am not seeing the expected inotropic and chronotropic effects of DMPP. What could be wrong?

A5: The response of an isolated heart to DMPP can differ from in vivo studies due to the absence of systemic autonomic input.

  • Denervation: The isolated heart is largely denervated, meaning the effects of DMPP will be primarily on the intrinsic cardiac ganglia.

  • Perfusate Composition: The composition of the perfusion buffer (e.g., ion concentrations) can influence cardiac function and drug responses.

  • Temperature: Maintaining the correct temperature of the perfusion buffer is critical for normal heart function.

Troubleshooting Steps:

  • Confirm Ganglionic Integrity: The response to DMPP in this preparation relies on the presence and viability of intrinsic cardiac ganglia.

  • Check Perfusate: Ensure the perfusion buffer is correctly prepared, oxygenated, and maintained at a physiological pH.

  • Monitor Temperature: Use a temperature probe to ensure the heart is maintained at the correct physiological temperature for the species.

  • Dose-Response: Perform a cumulative dose-response curve to determine the sensitivity of the preparation to DMPP.

Data Presentation

Table 1: Quantitative Data for DMPP in Cardiovascular Studies

ParameterSpeciesDose/ConcentrationObserved EffectCitation
In Vivo Administration
Intravenous InjectionMouse0.1 mg/kgInitial decrease in heart rate, followed by an increase in heart rate and blood pressure.[1][2]
Intravenous InjectionRatNot SpecifiedIncreased cardiovascular reactivity in hypertensive models.
In Vitro / Ex Vivo Preparations
Isolated AtriaMouse1-100 µMBiphasic chronotropic and inotropic effects (initial inhibition followed by potentiation).

Experimental Protocols

Protocol 1: In Vivo Assessment of DMPP-Induced Cardiovascular Responses in Anesthetized Rodents

Objective: To measure the effects of intravenously administered DMPP on heart rate and blood pressure in an anesthetized rodent model.

Methodology:

  • Animal Preparation: Anesthetize the rodent (e.g., mouse or rat) with an appropriate anesthetic (e.g., urethane). Monitor the depth of anesthesia throughout the experiment.

  • Catheterization: Cannulate the femoral artery to monitor arterial blood pressure and the femoral vein for intravenous drug administration.

  • Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to record blood pressure. Record heart rate from the pressure waveform or via ECG electrodes.

  • Stabilization: Allow the animal to stabilize for a period of at least 20-30 minutes to ensure a steady baseline of hemodynamic parameters.

  • DMPP Administration: Prepare a stock solution of DMPP in sterile saline. Administer a bolus injection of DMPP at the desired dose (e.g., starting with 0.1 mg/kg for mice) via the venous catheter.[1][2]

  • Data Recording: Continuously record blood pressure and heart rate before, during, and after DMPP administration until the parameters return to baseline.

  • (Optional) Antagonist Administration: To dissect the signaling pathways, specific antagonists can be administered prior to DMPP. For example, atropine (B194438) (a muscarinic antagonist) can be used to block the parasympathetic bradycardic response, and prazosin (B1663645) (an α1-adrenergic antagonist) can be used to block the sympathetic pressor response.[1]

Protocol 2: Assessment of DMPP Effects on an Isolated Perfused Rodent Heart (Langendorff Preparation)

Objective: To evaluate the direct effects of DMPP on the chronotropic (heart rate) and inotropic (contractile force) properties of an isolated rodent heart.

Methodology:

  • Heart Isolation: Anesthetize the rodent and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Mount the aorta onto a Langendorff apparatus cannula for retrograde perfusion.

  • Perfusion: Perfuse the heart with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at a constant temperature (e.g., 37°C) and pressure.

  • Intraventricular Balloon: Insert a small balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

  • DMPP Administration: Introduce DMPP into the perfusion buffer at various concentrations (e.g., 1-100 µM) in a cumulative or single-dose manner.

  • Data Recording: Continuously record left ventricular developed pressure (LVDP), heart rate, and coronary flow.

Mandatory Visualizations

DMPP_Signaling_Pathway cluster_parasympathetic Parasympathetic Pathway cluster_sympathetic Sympathetic Pathway DMPP DMPP nAChR Nicotinic ACh Receptors (Autonomic Ganglia) DMPP->nAChR alpha4beta2 α4β2 nAChR nAChR->alpha4beta2 Activates alpha7 α7 nAChR nAChR->alpha7 Activates Parasympathetic_Neuron Postganglionic Parasympathetic Neuron alpha4beta2->Parasympathetic_Neuron Stimulation Heart_Para Heart (SA Node) Parasympathetic_Neuron->Heart_Para ACh Release Bradycardia Bradycardia (↓ Heart Rate) Heart_Para->Bradycardia Sympathetic_Neuron Postganglionic Sympathetic Neuron alpha7->Sympathetic_Neuron Stimulation Heart_Symp Heart (Ventricles, SA Node) Sympathetic_Neuron->Heart_Symp NE Release Blood_Vessels Blood Vessels Sympathetic_Neuron->Blood_Vessels NE Release Tachycardia Tachycardia (↑ Heart Rate) Heart_Symp->Tachycardia Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Pressor_Response Pressor Response (↑ Blood Pressure) Tachycardia->Pressor_Response Vasoconstriction->Pressor_Response

Caption: Signaling pathway of DMPP-induced cardiovascular responses.

InVivo_Workflow start Start anesthesia Anesthetize Animal start->anesthesia catheterization Cannulate Femoral Artery and Vein anesthesia->catheterization monitoring Connect to Hemodynamic Monitoring System catheterization->monitoring stabilization Stabilize for 20-30 min monitoring->stabilization baseline Record Baseline BP and HR stabilization->baseline dmpp_admin Administer DMPP (IV Bolus) baseline->dmpp_admin record_response Continuously Record BP and HR dmpp_admin->record_response antagonist Optional: Administer Antagonist and Repeat DMPP record_response->antagonist antagonist->dmpp_admin Yes end End Experiment antagonist->end No Troubleshooting_Logic cluster_no_bradycardia No Bradycardia cluster_variable_pressor Variable Pressor Response cluster_tachyphylaxis Tachyphylaxis start DMPP Experiment unexpected_result Unexpected Result? start->unexpected_result check_dose_brady Is Dose too High? unexpected_result->check_dose_brady Yes (No Bradycardia) check_animal_strain Consistent Animal Strain, Age, Sex? unexpected_result->check_animal_strain Yes (Variable Pressor) check_time_between_doses Sufficient Time Between Doses? unexpected_result->check_time_between_doses Yes (Tachyphylaxis) expected_result Expected Biphasic Response unexpected_result->expected_result No check_anesthesia_brady Is Anesthetic Suppressing Vagal Tone? check_dose_brady->check_anesthesia_brady check_vagal_tone Is Baseline Vagal Tone Low? check_anesthesia_brady->check_vagal_tone check_anesthesia_depth Stable Anesthetic Depth? check_animal_strain->check_anesthesia_depth check_baseline_bp Stable Baseline Blood Pressure? check_anesthesia_depth->check_baseline_bp check_dose_number Minimal Number of Doses Used? check_time_between_doses->check_dose_number

References

Technical Support Center: Refining DMPP Dosage for Reproducible In Vivo Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1,1-Dimethyl-4-phenylpiperazinium (DMPP) in in vivo inflammation models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining DMPP dosage to achieve reproducible and reliable experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is DMPP and how does it work as an anti-inflammatory agent?

A1: DMPP is a synthetic agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs). Its anti-inflammatory effects are primarily mediated through the "cholinergic anti-inflammatory pathway." By activating specific nAChR subtypes, particularly α7 and α9, on immune cells like macrophages, DMPP can inhibit the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). This action helps to dampen the inflammatory response. The signaling cascade involves downstream pathways like Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and Phosphoinositide 3-kinase/Phospholipase C (PI3K/PLC).

Q2: Why is it challenging to achieve reproducible results with DMPP in in vivo inflammation models?

A2: Reproducibility challenges with DMPP can arise from several factors:

  • Dose-dependency: The anti-inflammatory effects of DMPP are highly dose-dependent, with some studies suggesting that lower doses may be more effective than higher doses[1].

  • Route of administration: The method of delivery (e.g., intraperitoneal, intravenous, intranasal) can significantly impact the bioavailability and distribution of DMPP, leading to varied results.

  • Animal model variability: The species, strain, age, and sex of the animal model can all influence the inflammatory response and the efficacy of DMPP.

  • Timing of administration: The timing of DMPP administration relative to the inflammatory stimulus is critical and can alter the observed effects.

  • Purity and stability of DMPP: The quality of the DMPP compound used can affect experimental outcomes.

Q3: What are the key signaling pathways activated by DMPP in the context of inflammation?

A3: DMPP, as a nicotinic acetylcholine receptor (nAChR) agonist, primarily exerts its anti-inflammatory effects through the activation of the cholinergic anti-inflammatory pathway. This involves the following key steps:

  • nAChR Activation: DMPP binds to and activates various nAChR subtypes, with α7 and α9 being particularly important in mediating anti-inflammatory responses on immune cells.

  • Inhibition of Inflammasome and NF-κB: Activation of α7 nAChR can lead to the inhibition of the NLRP3 inflammasome and the nuclear factor-kappa B (NF-κB) signaling pathway. This reduces the transcription and release of pro-inflammatory cytokines.

  • Activation of JAK2/STAT3 Pathway: The binding of DMPP to α7 nAChR can also trigger the phosphorylation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the signal transducer and activator of transcription 3 (STAT3). Activated STAT3 can modulate the expression of genes involved in the inflammatory response.

  • PI3K/PLC Pathway Involvement: In some cell types, nAChR activation by DMPP has been shown to involve the phosphatidylinositol 3-kinase (PI3K) and phospholipase C (PLC) signaling pathways, which can influence intracellular calcium levels and further modulate inflammatory responses[[“]].

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between animals - Inconsistent administration technique (e.g., variable injection volume or site).- Differences in animal age, weight, or sex.- Underlying health status of animals.- Standardize administration protocol meticulously. Ensure all personnel are proficient in the chosen technique (e.g., intraperitoneal injection).- Use age- and weight-matched animals of the same sex for each experimental group.- Acclimatize animals properly and monitor for any signs of illness before starting the experiment.
Lack of expected anti-inflammatory effect - Suboptimal DMPP dosage (too high or too low).- Inappropriate timing of DMPP administration relative to the inflammatory challenge.- Degradation of DMPP solution.- Insufficient statistical power.- Perform a dose-response study to determine the optimal DMPP concentration for your specific model. Start with a range of doses reported in the literature.- Optimize the timing of DMPP administration. Consider pre-treatment, co-administration, or post-treatment protocols.- Prepare fresh DMPP solutions for each experiment. Store stock solutions as recommended by the manufacturer.- Increase the number of animals per group to ensure sufficient power to detect significant differences.
Unexpected pro-inflammatory effects - Off-target effects at high concentrations.- Contamination of the DMPP solution.- The chosen animal model may have a paradoxical response.- Lower the DMPP dose. High concentrations of agonists can sometimes lead to receptor desensitization or non-specific effects.- Ensure the sterility of your DMPP solution and all injection materials.- Carefully review the literature for the specific inflammation model being used to see if similar paradoxical effects have been reported. Consider using a different model if necessary.
Inconsistent results across different experiments - Variation in experimental conditions (e.g., animal supplier, diet, housing conditions).- Batch-to-batch variability of DMPP.- Subjectivity in scoring inflammatory parameters.- Maintain consistent experimental conditions across all studies. Document all variables meticulously.- If possible, use DMPP from the same manufacturing lot for a series of related experiments.- Use blinded observers for scoring subjective inflammatory parameters to minimize bias. Utilize quantitative measures (e.g., cytokine ELISAs, cell counts) whenever possible.

Quantitative Data Summary

The following table summarizes available quantitative data on the effects of DMPP in an in vivo inflammation model. It is important to note that the optimal dosage can vary significantly between different models and experimental setups. Therefore, this table should be used as a starting point for dose-finding studies.

Animal Model Inflammatory Stimulus DMPP Dosage Route of Administration Key Anti-inflammatory Effects Reference
Guinea PigOvalbumin-induced asthma0.4 mg/kgIntraperitoneal- Significantly decreased late-phase airway resistance.- Reduced bronchoalveolar lavage fluid (BALF) lymphocytes and eosinophils.- Decreased TNF-α and IL-6 levels in BALF.[1]
Guinea PigOvalbumin-induced asthma0.8 mg/kgIntraperitoneal- Less effective than the 0.4 mg/kg dose in reducing most inflammatory parameters.[1]

Experimental Protocols

DMPP Preparation and Administration for In Vivo Studies

Materials:

  • 1,1-Dimethyl-4-phenylpiperazinium (DMPP) iodide (or other salt form)

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge for mice)

Protocol for Intraperitoneal (IP) Injection in Mice:

  • DMPP Solution Preparation:

    • On the day of the experiment, weigh the required amount of DMPP powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile saline or PBS to achieve the desired stock concentration. Ensure the final solution is clear and completely dissolved. Vortex if necessary.

    • Prepare serial dilutions from the stock solution to obtain the final working concentrations for injection. For example, to prepare a 0.4 mg/mL solution for a 10 mL/kg injection volume, dissolve 4 mg of DMPP in 10 mL of saline.

  • Animal Handling and Injection:

    • Properly restrain the mouse to expose the abdomen.

    • Locate the injection site in the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or liver.

    • Insert a 27-30 gauge needle at a 15-20 degree angle.

    • Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate incorrect placement.

    • Slowly inject the calculated volume of the DMPP solution. The typical injection volume for mice is 5-10 mL/kg.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Visualizations

Signaling Pathways of DMPP in Inflammation

DMPP_Signaling_Pathway DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (α7, α9) DMPP->nAChR activates PI3K PI3K nAChR->PI3K activates JAK2 JAK2 nAChR->JAK2 activates NFkB_Inhibition Inhibition of NF-κB Pathway nAChR->NFkB_Inhibition leads to PLC PLC PI3K->PLC activates STAT3 STAT3 JAK2->STAT3 phosphorylates Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) STAT3->Cytokine_Reduction contributes to NFkB_Inhibition->Cytokine_Reduction leads to Anti_Inflammatory_Effect Anti-inflammatory Effect Cytokine_Reduction->Anti_Inflammatory_Effect

DMPP signaling cascade leading to anti-inflammatory effects.

Experimental Workflow for Evaluating DMPP Efficacy

DMPP_Experimental_Workflow Animal_Model Select Animal Model (e.g., LPS-induced endotoxemia) Dose_Selection Dose-Response Study (Multiple DMPP doses) Animal_Model->Dose_Selection Administration DMPP Administration (e.g., Intraperitoneal) Dose_Selection->Administration Inflammatory_Challenge Inflammatory Challenge Administration->Inflammatory_Challenge Sample_Collection Sample Collection (Blood, Tissue) Inflammatory_Challenge->Sample_Collection Analysis Analysis of Inflammatory Markers (ELISA for TNF-α, IL-6; Histology) Sample_Collection->Analysis Data_Interpretation Data Interpretation and Dosage Refinement Analysis->Data_Interpretation

Workflow for determining optimal DMPP dosage in vivo.

References

Technical Support Center: Understanding and Mitigating nAChR Desensitization Induced by DMPP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dimethylphenylpiperazinium (DMPP), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common experimental challenge of receptor desensitization following repeated DMPP application.

Frequently Asked Questions (FAQs)

Q1: What is DMPP and how does it work?

A1: Dimethylphenylpiperazinium (DMPP) is a synthetic agonist for nicotinic acetylcholine receptors (nAChRs), with a degree of selectivity for ganglionic subtypes.[1] It mimics the action of the endogenous neurotransmitter acetylcholine (ACh), binding to and activating nAChRs. This activation leads to the opening of the ion channel, resulting in cation influx and depolarization of the cell membrane.

Q2: What is nAChR desensitization?

A2: Nicotinic acetylcholine receptor desensitization is a phenomenon where the receptor becomes less responsive to an agonist, such as DMPP, following prolonged or repeated exposure.[2] This process is characterized by a decline in the receptor-mediated response, even in the continued presence of the agonist.[3] Desensitization is a reversible process, and the receptor can regain its sensitivity after a period of agonist removal.

Q3: What are the molecular mechanisms underlying DMPP-induced nAChR desensitization?

A3: The desensitization of nAChRs induced by agonists like DMPP is a complex process involving conformational changes in the receptor protein.[2] Upon prolonged agonist binding, the receptor transitions into a high-affinity, non-conducting state.[1] This transition is influenced by several factors, including:

  • Intracellular Calcium: Increased intracellular calcium concentration ([Ca2+]i), often resulting from the initial nAChR activation, can modulate the rate of recovery from desensitization.[4]

  • Protein Kinases and Phosphatases: The phosphorylation state of the nAChR can influence its desensitization and recovery kinetics. Protein kinase C (PKC) and protein kinase A (PKA) have been implicated in this process.[4][5]

  • nAChR Subunit Composition: The specific subunits that make up the nAChR pentamer significantly impact its sensitivity to agonists and its desensitization properties.[6][7] For instance, receptors containing α4 subunits are generally more sensitive to nicotine-induced desensitization than those with α3 subunits.[6][7] Similarly, the presence of β2 subunits is associated with faster desensitization compared to β4-containing receptors.[7]

Q4: How can I recognize nAChR desensitization in my experiments?

A4: In electrophysiological recordings, desensitization is observed as a gradual decrease in the inward current amplitude during a sustained application of DMPP. With repeated applications, the peak current elicited by each subsequent DMPP pulse will be smaller than the previous one. In neurotransmitter release assays, desensitization will manifest as a diminished release of the neurotransmitter in response to subsequent DMPP applications.

Troubleshooting Guides

Problem 1: Rapid decline in response after the first DMPP application.

Possible Cause Troubleshooting Steps
High DMPP Concentration The concentration of DMPP may be too high, leading to rapid and profound desensitization.
Solution: Perform a dose-response curve to determine the optimal concentration of DMPP that elicits a robust initial response with a manageable level of desensitization for your experimental window.
Prolonged Application Time The duration of DMPP application may be too long, causing significant receptor desensitization.
Solution: Shorten the application time of DMPP. Use the minimum duration required to elicit a measurable response.
Inadequate Washout Period Insufficient time between DMPP applications prevents the receptors from recovering from the desensitized state.
Solution: Increase the washout period between DMPP applications to allow for complete receptor recovery. The required time can vary depending on the nAChR subtype and experimental conditions.

Problem 2: Inconsistent or variable responses to repeated DMPP applications.

Possible Cause Troubleshooting Steps
Incomplete Washout Residual DMPP from previous applications may be present, leading to a baseline level of desensitization.
Solution: Ensure a thorough and consistent washout procedure between applications. Increase the flow rate or duration of the washout.
Fluctuations in Temperature Temperature can affect the kinetics of receptor desensitization and recovery.
Solution: Maintain a stable and controlled temperature throughout the experiment.
Cellular Health The health and viability of the cells or tissue preparation can impact receptor function and desensitization.
Solution: Monitor the health of your preparation throughout the experiment. Ensure proper perfusion and oxygenation.

Data Presentation

Table 1: DMPP-Induced Desensitization Parameters for nAChRs in SH-SY5Y Cells

ParameterValueCell TypeExperimental Method
DC501.8 µMSH-SY5YFluorescence-based membrane potential assay

DC50 (Desensitization Concentration 50) is the concentration of DMPP that causes 50% desensitization of the nAChR response to acetylcholine (ACh). Data from ResearchGate.[8]

Table 2: Influence of nAChR Subunit Composition on Nicotine-Induced Desensitization Kinetics

nAChR Subunit CompositionDesensitization RateRecovery Rate
α4β2FastSlower
α4β4SlowFaster
α3β2FastSlower
α3β4SlowFaster
α7Very FastN/A

This table summarizes the general trends observed for nicotine (B1678760), a potent nAChR agonist similar to DMPP. The specific kinetics for DMPP may vary but are expected to follow a similar pattern based on subunit composition. Data synthesized from multiple sources.[6][7]

Experimental Protocols

Protocol 1: Electrophysiological Assessment of nAChR Desensitization using Patch-Clamp

Objective: To quantify the onset and recovery from DMPP-induced nAChR desensitization.

Materials:

  • Whole-cell patch-clamp setup

  • Recording electrodes

  • External and internal recording solutions

  • DMPP stock solution

  • Cell culture or tissue preparation expressing nAChRs

Methodology:

  • Establish a stable whole-cell recording from a cell expressing nAChRs.

  • Apply a brief "test pulse" of a non-desensitizing concentration of DMPP (e.g., 1 µM for 100 ms) to elicit a baseline inward current. Repeat this every 60 seconds until a stable baseline response is achieved.

  • Induce desensitization by applying a "conditioning pulse" of a higher concentration of DMPP (e.g., 10-100 µM) for a longer duration (e.g., 10-30 seconds).

  • Immediately following the conditioning pulse, and at regular intervals thereafter (e.g., every 30 seconds), apply the same test pulse as in step 2 to monitor the recovery from desensitization.

  • Data Analysis:

    • Onset of Desensitization: Measure the decay of the inward current during the conditioning pulse. This can often be fitted with an exponential function to determine the time constant of desensitization.

    • Extent of Desensitization: Calculate the percentage reduction in the peak amplitude of the first test pulse after the conditioning pulse compared to the baseline response.

    • Recovery from Desensitization: Plot the peak amplitude of the subsequent test pulses as a percentage of the baseline response over time. This recovery curve can also be fitted with an exponential function to determine the time constant of recovery.

Protocol 2: Measuring Neurotransmitter Release to Assess nAChR Desensitization

Objective: To evaluate the effect of DMPP-induced desensitization on presynaptic nAChR function.

Materials:

  • Synaptosome or brain slice preparation

  • Perfusion system

  • Radio-labeled neurotransmitter (e.g., [3H]dopamine or [3H]GABA) or a biosensor for real-time detection

  • DMPP stock solution

  • Scintillation counter or appropriate detection system

Methodology:

  • Load the synaptosomes or brain slices with the radio-labeled neurotransmitter or position the biosensor.

  • Establish a stable baseline of neurotransmitter release.

  • Apply a short pulse of DMPP (e.g., 10 µM for 1 minute) to stimulate neurotransmitter release. This will serve as the control response.

  • After a washout period, apply a longer, desensitizing pulse of DMPP (e.g., 10 µM for 10-20 minutes).

  • Following another washout period, apply the same short pulse of DMPP as in step 3.

  • Data Analysis:

    • Compare the amount of neurotransmitter released in response to the DMPP pulse before and after the desensitizing pulse.

    • The percentage reduction in neurotransmitter release after the desensitizing pulse reflects the extent of presynaptic nAChR desensitization.

Mandatory Visualizations

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMPP DMPP nAChR nAChR DMPP->nAChR Binds to Ca_ion Ca²⁺ nAChR->Ca_ion Influx Desensitized_nAChR Desensitized nAChR nAChR->Desensitized_nAChR Conformational Change (Prolonged DMPP Exposure) Cellular_Response Cellular Response (e.g., Depolarization, Neurotransmitter Release) nAChR->Cellular_Response Leads to PKC PKC Ca_ion->PKC Activates PKC->nAChR Phosphorylates Desensitized_nAChR->nAChR Recovery (DMPP Washout) Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Desensitization Protocol cluster_analysis Data Analysis Prep Prepare Cells/Tissue (e.g., Patch-clamp, Slices) Baseline Establish Baseline Response (Repeated short DMPP pulses) Prep->Baseline Desensitize Induce Desensitization (Prolonged/high concentration DMPP pulse) Baseline->Desensitize Recover Monitor Recovery (Repeated short DMPP pulses) Desensitize->Recover Quantify Quantify Desensitization (Onset, Extent, Recovery Rate) Recover->Quantify Troubleshooting_Logic Start Problem: Inconsistent/Diminished DMPP Response Check_Conc Is DMPP concentration in the optimal range? Start->Check_Conc Check_Duration Is application duration too long? Check_Conc->Check_Duration Yes Adjust_Conc Action: Optimize DMPP concentration via dose-response Check_Conc->Adjust_Conc No Check_Washout Is washout period sufficient? Check_Duration->Check_Washout No Adjust_Duration Action: Shorten application time Check_Duration->Adjust_Duration Yes Adjust_Washout Action: Increase washout duration/flow Check_Washout->Adjust_Washout No Check_Health Consider other factors: Cell health, Temperature stability Check_Washout->Check_Health Yes

References

Validation & Comparative

A Comparative Analysis of DMPP and Nicotine on Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two well-known nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: 1,1-Dimethyl-4-phenylpiperazinium (DMPP) and nicotine (B1678760). By summarizing key experimental data on their binding affinities, functional potencies, receptor subtype selectivities, and downstream signaling effects, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction to DMPP and Nicotine

Nicotine is a naturally occurring alkaloid renowned for its addictive properties and complex pharmacological profile. It exerts its effects primarily by activating nAChRs in the central and peripheral nervous systems. DMPP is a synthetic quaternary ammonium (B1175870) compound that also acts as a potent agonist at nAChRs, with a historical use as a tool for studying ganglionic transmission. While both compounds activate nAChRs, they exhibit distinct profiles in terms of subtype selectivity, potency, and desensitization kinetics, which are critical considerations for their use in research and as potential scaffolds for therapeutic agents.

Quantitative Comparison of Receptor Interactions

The following tables summarize the binding affinities (Ki), potencies (EC50), and inhibitory concentrations (IC50) of DMPP and nicotine for various nAChR subtypes. It is important to note that these values are compiled from multiple studies and that direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Binding Affinity (Ki) of DMPP and Nicotine for nAChR Subtypes

nAChR SubtypeDMPP Ki (nM)Nicotine Ki (nM)Experimental SystemReference
α4β2-2.5Rat Striatum Homogenate[1]
α3β4----
α7-1200Rat Brain Membranes[2]

Note: Data for DMPP binding affinity (Ki) is limited in the reviewed literature. The asterisk () indicates the potential presence of other subunits.*

Table 2: Functional Potency (EC50) and Inhibition (IC50) of DMPP and Nicotine at nAChR Subtypes

nAChR SubtypeDMPP EC50 (µM)Nicotine EC50 (µM)Nicotine IC50 (nM) for DesensitizationExperimental SystemReference
α3β4-42.4 ± 2.2-In vitro functional assay[3][4]
α4β2-1.0 ± 0.21-60In vitro functional assay / VTA DA neurons[3][4]
α6/α3β2β3-0.7 ± 0.1-In vitro functional assay[3][4]
α7-54.5 ± 10.6500-7000In vitro functional assay / Rodent hippocampus[3][4]
Ganglionic-like (α3β4)Agonist activity noted--Oocyte expression[5]
SH-SY5Y cells (predominantly α3β4)DC50: 1.8 µM--Cell-based fluorescence assay[6]

DC50 refers to the concentration causing 50% desensitization.

Receptor Activation and Desensitization

Both DMPP and nicotine are agonists that induce the opening of the nAChR ion channel, leading to cation influx and cellular depolarization. However, the kinetics of activation and subsequent desensitization can differ significantly.

Nicotine is known to induce rapid activation followed by a profound and prolonged desensitization of many nAChR subtypes, particularly the high-affinity α4β2 receptors.[7][8] The rate of recovery from nicotine-induced desensitization is often slower than that observed with the endogenous agonist, acetylcholine.[9] This prolonged desensitization is thought to contribute to both the tolerance and dependence associated with nicotine use.[10]

DMPP also causes receptor activation and subsequent desensitization, particularly at ganglionic nAChRs.[5][6] It is often classified as a depolarizing blocker due to its ability to cause an initial stimulation followed by a persistent block of function.[5] Studies on SH-SY5Y cells, which predominantly express α3β4 nAChRs, show that DMPP potently desensitizes these receptors.[6]

Downstream Signaling Pathways

Activation of nAChRs by agonists like DMPP and nicotine initiates a cascade of intracellular signaling events, primarily triggered by the influx of Na+ and Ca2+.

Figure 1: Generalized signaling pathway upon nAChR activation by DMPP or nicotine.

Nicotine has been shown to elicit prolonged calcium signaling, particularly through α7 nAChRs, which can involve calcium-induced calcium release (CICR) from intracellular stores via activation of phospholipase C (PLC) and IP3 receptors.[11][12][13] Both β2-containing and α7 nAChRs can activate CaMKII, a key signaling molecule involved in synaptic plasticity and gene regulation.[14] The activation of these pathways ultimately leads to changes in gene expression and neuronal function, contributing to the long-term effects of nicotinic agonists. While the primary signaling mechanism for DMPP is also through ion influx, detailed comparative studies on the downstream signaling cascades it activates versus nicotine are less common.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay (Competition Assay)

This method is used to determine the binding affinity (Ki) of a test compound (e.g., DMPP or nicotine) for a specific receptor subtype.

Objective: To determine the concentration of a non-radiolabeled ligand that inhibits the binding of a known radioligand to the receptor by 50% (IC50), from which the Ki can be calculated.

Materials:

  • Membrane preparations from cells or tissues expressing the nAChR subtype of interest.

  • Radioligand with high affinity and selectivity for the target receptor (e.g., [3H]-Epibatidine, [3H]-Nicotine).

  • Non-labeled competitor ligands (DMPP, nicotine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the competitor ligand.

  • Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

  • Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

RadioligandBindingWorkflow Start Start PrepareMembranes Prepare Receptor Membranes Start->PrepareMembranes Incubate Incubate Membranes with Radioligand & Competitor PrepareMembranes->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Figure 2: General workflow for a competition radioligand binding assay.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the measurement of ion currents flowing through nAChRs in response to agonist application, providing information on receptor function (e.g., EC50, desensitization kinetics).

Objective: To record the whole-cell currents elicited by DMPP or nicotine to characterize their agonist properties and the kinetics of receptor activation and desensitization.

Materials:

  • Cells expressing the nAChR subtype of interest.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Glass micropipettes.

  • Extracellular solution (e.g., artificial cerebrospinal fluid).

  • Intracellular solution (pipette solution).

  • Agonist solutions (DMPP, nicotine).

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Agonist Application: Perfuse the cell with known concentrations of DMPP or nicotine.

  • Current Recording: Record the inward currents elicited by the agonist.

  • Data Analysis: Analyze the current amplitudes to generate concentration-response curves and determine the EC50. Analyze the decay of the current in the continued presence of the agonist to determine desensitization rates.

Conclusion

DMPP and nicotine are both potent agonists of nAChRs, yet they exhibit distinct pharmacological profiles. Nicotine generally shows high affinity and potency at α4β2* receptors and induces profound, long-lasting desensitization. DMPP is a classical ganglionic stimulant with strong activity at α3-containing nAChRs. The differences in their subtype selectivity, potency, and desensitization kinetics underscore the importance of selecting the appropriate agonist for specific research questions. The experimental protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions for their studies of the nicotinic cholinergic system.

References

A Comparative Guide to 1,1-Dimethyl-4-phenylpiperazinium (DMPP) and Other Nicotinic Agonists for Ganglionic Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1,1-Dimethyl-4-phenylpiperazinium (DMPP) with other prominent nicotinic agonists used for the stimulation of autonomic ganglia. The information presented is based on available experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs.

Introduction to Ganglionic Nicotinic Agonists

Autonomic ganglia are critical relay centers in the peripheral nervous system, where preganglionic neurons synapse with postganglionic neurons. The primary mechanism of fast synaptic transmission in these ganglia is mediated by the binding of acetylcholine (B1216132) (ACh) to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane.[1] Various synthetic and natural compounds, known as nicotinic agonists, can mimic the action of ACh at these receptors, leading to ganglionic stimulation.

DMPP is a quaternary ammonium (B1175870) compound that acts as a potent and selective agonist at ganglionic nAChRs, particularly those containing α3β4 subunits.[2][3] Its action results in the depolarization of postganglionic neurons, leading to the propagation of action potentials and the subsequent physiological response in the target organ. This guide compares DMPP to other commonly used nicotinic agonists, including the endogenous neurotransmitter acetylcholine, the natural alkaloid nicotine, and other research compounds like cytisine (B100878) and epibatidine.

Comparative Analysis of Nicotinic Agonists

The selection of a nicotinic agonist for experimental studies often depends on its potency (the concentration required to elicit a half-maximal response, EC50), its efficacy (the maximum response it can produce, Emax), and its selectivity for different nAChR subtypes.

Data Presentation: Potency and Efficacy

While direct comparative studies providing EC50 and Emax values for a wide range of nicotinic agonists on a single, specific autonomic ganglion preparation are limited in the publicly available literature, the rank order of potency has been established in several experimental systems.

Table 1: Rank Order of Potency of Nicotinic Agonists on Guinea Pig Ileum Myenteric Plexus Neurons

RankAgonistNotes
11,1-Dimethyl-4-phenylpiperazinium (DMPP) Most potent agonist in this preparation. Also characterized as a partial agonist.[2][4]
2Acetylcholine (ACh)Equal in potency to Nicotine.
2NicotineEqual in potency to Acetylcholine.
3CytisineSignificantly less potent than DMPP, ACh, and Nicotine.

This rank order is derived from electrophysiological studies measuring inward currents in myenteric neurons.[5]

Table 2: Comparative Potency of Nicotinic Agonists on Different nAChR Subtypes in Rat Hippocampal Neurons

nAChR Subtype (Putative)Rank Order of Potency
Type IA (likely α7-mediated) (-)-epibatidine > (+)-anatoxin-a > (+)-epibatidine > (-)-nicotine > DMPP > cytisine > acetylcholine
Type II (likely α4β2-mediated) (+)-epibatidine > (-)-epibatidine > cytisine > (+)-anatoxin-a > (-)-nicotine > acetylcholine > DMPP

This data highlights that the relative potency of DMPP can vary depending on the specific nAChR subtype being investigated.[6]

Table 3: Quantitative Data on DMPP Activity

ParameterValueCell Type/SystemNotes
DC50 (Desensitization) 1.8 µMSH-SY5Y cells (human neuroblastoma)This value represents the concentration of DMPP required to cause a 50% reduction in the response to a subsequent application of acetylcholine, indicating its desensitizing properties.[5]

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of ganglionic nAChRs by agonists like DMPP initiates a cascade of events leading to neuronal excitation. The fundamental pathway involves the opening of the ligand-gated ion channel, resulting in an influx of cations and depolarization of the neuronal membrane.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Nicotinic Agonist (e.g., DMPP, ACh, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to receptor Ca_influx Ca²⁺ Influx nAChR->Ca_influx Na_influx Na⁺ Influx nAChR->Na_influx Channel Opening Depolarization Membrane Depolarization AP Action Potential Generation Depolarization->AP Ca_influx->Depolarization Na_influx->Depolarization Neurotransmitter_Release Neurotransmitter Release AP->Neurotransmitter_Release Propagates to nerve terminal

nAChR signaling pathway in a postganglionic neuron.

Experimental Workflow for Assessing Ganglionic Stimulation

A common method to evaluate the effects of nicotinic agonists on autonomic ganglia is through electrophysiological recordings from isolated ganglion preparations.

Experimental Workflow for Electrophysiological Recording A 1. Isolation of Autonomic Ganglion (e.g., Superior Cervical Ganglion) B 2. Placement in Recording Chamber with Physiological Saline A->B C 3. Intracellular or Extracellular Electrode Placement B->C D 4. Baseline Activity Recording C->D E 5. Bath Application of Nicotinic Agonist (e.g., DMPP) D->E F 6. Recording of Agonist-Evoked Depolarization / Action Potentials E->F G 7. Data Analysis (e.g., Amplitude, Frequency, Dose-Response Curve) F->G

References

Unveiling the Anti-Angiogenic Potential of 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic effects of 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) against two established anti-angiogenic agents, Sunitinib and Bevacizumab. This document summarizes key experimental findings, details methodologies for crucial assays, and visualizes relevant biological pathways and workflows to support further research and development in the field of anti-angiogenic therapies.

Executive Summary

This compound (DMPP), a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has demonstrated significant anti-angiogenic properties, a paradoxical effect given the generally pro-angiogenic role of nAChR activation. This guide contextualizes the anti-angiogenic efficacy of DMPP by comparing it with Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and Bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor-A (VEGF-A). While quantitative data for DMPP's direct inhibition of angiogenesis is still emerging, initial studies reveal a dramatic suppressive effect on blood vessel formation in vivo.

Comparative Analysis of Anti-Angiogenic Agents

This section provides a comparative overview of DMPP, Sunitinib, and Bevacizumab, focusing on their mechanisms of action and reported anti-angiogenic efficacy in various experimental models.

FeatureThis compound (DMPP)SunitinibBevacizumab
Target(s) Nicotinic Acetylcholine Receptors (nAChRs); Putative downstream signaling involving Ang-1 and HIF-2α.[1]Multiple Receptor Tyrosine Kinases (RTKs) including VEGFRs, PDGFRs, c-KIT, FLT3, RET, and CSF-1R.Vascular Endothelial Growth Factor-A (VEGF-A).[2]
Mechanism of Action The precise anti-angiogenic mechanism is under investigation, but it is suggested to involve the modulation of Angiopoietin-1 (Ang-1) and Hypoxia-Inducible Factor-2α (HIF-2α) signaling pathways.[1] This action is paradoxical as DMPP is a known nAChR agonist, and nAChR activation is typically associated with pro-angiogenic effects.Inhibits multiple RTKs involved in tumor growth, pathologic angiogenesis, and metastatic progression of cancer.[3][4] By blocking these receptors, it reduces tumor vascularization and induces cancer cell apoptosis.[5]A monoclonal antibody that binds to VEGF-A, preventing it from activating its receptors (VEGFRs) on the surface of endothelial cells. This inhibition blocks the signaling cascade responsible for the formation of new blood vessels.[2]

Quantitative Assessment of Anti-Angiogenic Efficacy

The following tables summarize the available quantitative data from in vivo and in vitro studies for the three compounds. It is important to note that direct quantitative data for DMPP's anti-angiogenic effect is not yet widely published; existing literature describes its effect qualitatively as "dramatic."

Table 1: In Vivo Anti-Angiogenic Activity

CompoundAssay ModelConcentration/DoseObserved EffectReference
DMPP Chick Chorioallantoic Membrane (CAM)Not specified"Dramatically" inhibits glioma size by suppressing vasculogenesis and angiogenesis.[1]
Sunitinib Intracerebral U87MG GBM Xenograft (Mouse)80 mg/kg/day74% reduction in microvessel density.[6][6]
Organotypic Brain Slice Culture10 nM44% reduction in microvessel density.[6][6]
Organotypic Brain Slice Culture≥100 nM100% reduction in microvessel density.[6][6]
Chick Chorioallantoic Membrane (CAM) AssayNot specifiedModerate but significant reduction of branching points.[7]
Bevacizumab Chick Chorioallantoic Membrane (CAM) Assay10⁻⁴M and 10⁻⁵MStrong anti-angiogenic effect.[4][8]
Chick Chorioallantoic Membrane (CAM) AssayNot specifiedReduced vessel area.[2][3]
Glioblastoma Xenograft (Mouse)Not specifiedReduced microvessel density (from ~120 to ~40 vessels/mm²).[9]

Experimental Protocols

Detailed methodologies for the key in vivo assays used to evaluate the anti-angiogenic effects of DMPP are provided below.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator for 3 days.

  • Window Creation: On day 3, a small window is made in the eggshell to expose the CAM. The window is then sealed with tape, and the egg is returned to the incubator.

  • Sample Application: On day 7, the test compound (DMPP, comparator drug, or vehicle control) is applied to the CAM, often absorbed onto a sterile filter paper disc or other carrier.

  • Incubation and Observation: The eggs are incubated for a further 2-3 days. The CAM is then observed under a stereomicroscope to assess the formation of new blood vessels around the application site.

  • Quantification: The anti-angiogenic effect is quantified by measuring parameters such as the number of blood vessel branch points, vessel length, or vessel density in the treated area compared to the control.

Chick Yolk-Sac Membrane (YSM) Angiogenesis Assay

The YSM is another valuable model for studying early vascular development.

  • Egg Incubation: Fertilized chicken eggs are incubated for 48-60 hours.

  • Embryo Culture: The eggs are cracked, and the contents are carefully transferred to a sterile petri dish or beaker for ex ovo culture.

  • Sample Application: A silicon ring is placed on the YSM, and the test substance is applied within the ring.

  • Incubation and Analysis: The cultures are incubated for a defined period (e.g., 12-24 hours). The effects on the YSM vasculature are observed and can be quantified by measuring changes in vessel density or area.

Early Chick Blood Island Formation Assay

This assay assesses the impact of compounds on vasculogenesis, the de novo formation of blood vessels.

  • Embryo Preparation: Early-stage chick embryos (e.g., Hamburger-Hamilton stage 4-6) are explanted and cultured.

  • Treatment: The embryos are cultured in a medium containing the test compound or vehicle.

  • Observation: The formation of blood islands, which are the precursors of the vascular system, is observed over time.

  • Quantification: The number, size, and morphology of the blood islands are quantified to determine the effect of the compound on vasculogenesis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

VEGF_Signaling_Pathway VEGF VEGF-A VEGFR VEGFR-2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis nAChR_Signaling_Pathway ACh Acetylcholine (ACh) or Nicotinic Agonists nAChR nAChR (e.g., α7) ACh->nAChR Activation Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K MAPK MAPK (ERK) Ca_influx->MAPK Akt Akt PI3K->Akt Angiogenesis Pro-Angiogenic Effects (Proliferation, Migration) Akt->Angiogenesis MAPK->Angiogenesis DMPP_Proposed_Mechanism DMPP DMPP nAChR nAChR DMPP->nAChR Agonist Unknown Unknown Intermediate Factors nAChR->Unknown Ang1 Angiopoietin-1 (Ang-1) Unknown->Ang1 HIF2a HIF-2α Unknown->HIF2a Angiogenesis Angiogenesis Ang1->Angiogenesis Inhibition HIF2a->Angiogenesis Inhibition CAM_Assay_Workflow Start Start: Fertilized Chicken Eggs Incubate3Days Incubate for 3 Days (37.5°C, humidity) Start->Incubate3Days CreateWindow Create Window in Eggshell Incubate3Days->CreateWindow SealWindow Seal Window CreateWindow->SealWindow IncubateToDay7 Incubate to Day 7 SealWindow->IncubateToDay7 ApplyCompound Apply Test Compound to CAM IncubateToDay7->ApplyCompound Incubate2_3Days Incubate for 2-3 Days ApplyCompound->Incubate2_3Days Observe Observe CAM Vasculature (Stereomicroscope) Incubate2_3Days->Observe Quantify Quantify Angiogenesis (Branch points, Vessel density) Observe->Quantify End End Quantify->End

References

A Comparative Analysis of DMPP and Acetylcholine on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Dimethylphenylpiperazinium (B86806) (DMPP) and acetylcholine (B1216132) (ACh) on smooth muscle contraction. By examining their mechanisms of action, quantitative effects, and the experimental protocols used for their study, this document aims to offer a clear and objective resource for researchers in pharmacology and physiology.

Executive Summary

Acetylcholine, a well-characterized neurotransmitter, directly induces contraction in a wide variety of smooth muscles through the activation of muscarinic receptors. Its action is typically characterized by a direct effect on the smooth muscle cells, leading to a cascade of intracellular events culminating in contraction. In contrast, DMPP, a synthetic nicotinic acetylcholine receptor agonist, exhibits a more complex and often indirect mechanism of action. The effect of DMPP on smooth muscle can be either contractile or relaxant, depending on the specific tissue and the neuronal pathways it activates. Frequently, DMPP's effects are mediated through the release of other neurotransmitters, such as acetylcholine itself or inhibitory substances like nitric oxide (NO). This guide will delve into these differences, presenting available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Quantitative Data Comparison

Direct comparative studies quantifying the potency (EC50) and efficacy (Emax) of DMPP and acetylcholine on the same smooth muscle preparation under identical conditions are scarce in the published literature. The following tables summarize data compiled from various studies, highlighting the different experimental contexts. It is crucial to consider the tissue type and experimental conditions when interpreting these values.

Table 1: Effects of Acetylcholine on Smooth Muscle Contraction

Tissue TypeAgonistPotency (EC50/pD2)Efficacy (Emax)Experimental Model
Guinea Pig IleumAcetylcholine~7.0 x 10⁻³ M (Log EC50: -7.154)[1]Not specifiedIsolated organ bath[1]
Guinea Pig IleumCarbachol (ACh analog)0.021 ± 0.004 µM[2]Not specifiedIsolated organ bath[2]
Human Colonic Smooth Muscle CellsAcetylcholine0.13 - 0.17 nMNot specifiedIsolated cells
Murine Airway Smooth MuscleAcetylcholineContraction range: 10–500 nM~80% decrease in cross-sectional areaLung slices[3]

Table 2: Effects of DMPP on Smooth Muscle

Tissue TypeAgonistConcentration RangeObserved EffectMediatorsExperimental Model
Guinea Pig IleumDMPPNot specifiedAcetylcholine releaseNicotinic receptors on neurons[4]Isolated longitudinal muscle strip[4]
Guinea Pig Bronchial Smooth MuscleDMPPNot specifiedContractionGanglionic stimulation (atropine-insensitive)[5]Isolated bronchial preparation[5]
Rat Distal ColonDMPP1 and 4 µMRelaxationATP and NOCarbachol-precontracted longitudinal muscle
Feline/Human Gastric CorpusDMPP3.5x10⁻⁸ to 5.9x10⁻⁴ MNo effect on spontaneous contractions or basal tension-Isolated circular and longitudinal preparations[3]
Mouse Tracheal Smooth MuscleDMPPCumulative dosesDose-dependent relaxationDirect action on nAChRs on smooth muscle[6]Methacholine-precontracted isolated tracheas[6]

Experimental Protocols

The following is a generalized protocol for an isolated organ bath experiment, a common method for studying the effects of pharmacological agents on smooth muscle contraction. This protocol is a synthesis of methodologies described in the cited literature.[7][8][9][10][11]

Isolated Organ Bath for Smooth Muscle Contractility

1. Tissue Preparation:

  • Euthanize the animal model (e.g., guinea pig, rat) in accordance with institutional animal care and use committee guidelines.

  • Dissect the desired smooth muscle tissue (e.g., ileum, aorta, trachea) and place it in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • Carefully clean the tissue of any adhering fat or connective tissue.

  • For tissues like the ileum, the longitudinal muscle layer can be carefully stripped from the underlying circular muscle. For vascular tissues, rings of a specific width are prepared.

2. Mounting the Tissue:

  • Tie sutures to both ends of the prepared muscle strip or pass them through the lumen of a vascular ring.

  • Mount the tissue in a heated (37°C) organ bath chamber filled with oxygenated PSS.

  • Attach one suture to a fixed hook at the bottom of the chamber and the other to an isometric force transducer connected to a data acquisition system.

3. Equilibration and Viability Check:

  • Allow the tissue to equilibrate for a period of 60-90 minutes under a determined optimal resting tension (e.g., 1 gram). During this time, the PSS in the bath should be changed every 15-20 minutes.

  • After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM). A robust and stable contraction indicates healthy tissue.

  • Wash the tissue with fresh PSS to return to baseline tension.

4. Generating Concentration-Response Curves:

  • Introduce the agonist (acetylcholine or DMPP) into the organ bath in a cumulative or non-cumulative manner.

  • For a cumulative concentration-response curve, add increasing concentrations of the agonist to the bath without washing out the previous concentration, waiting for the response to each concentration to reach a plateau before adding the next.

  • Record the contractile response (increase in tension) for each concentration.

  • After the maximal response is achieved, wash the tissue extensively with PSS to return to baseline.

5. Data Analysis:

  • The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl or the maximal response to the agonist.

  • Plot the response against the logarithm of the agonist concentration to generate a sigmoidal concentration-response curve.

  • From this curve, determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Signaling Pathways

The contractile or relaxant effects of acetylcholine and DMPP are initiated by their binding to distinct receptors, triggering different intracellular signaling cascades.

Acetylcholine Signaling Pathway in Smooth Muscle Contraction

Acetylcholine predominantly acts on M2 and M3 muscarinic receptors on smooth muscle cells.[12] The M3 receptor is primarily coupled to the Gq protein pathway, which is the main driver of contraction.[13][14] Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction.[15][16][17]

Acetylcholine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates Contraction Contraction Myosin->Contraction

Caption: Acetylcholine-induced smooth muscle contraction pathway.

DMPP Signaling Pathway in Smooth Muscle

DMPP's effect on smooth muscle is primarily mediated through the activation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. These receptors are often located on the terminals of autonomic neurons that innervate the smooth muscle.[18][19] Therefore, the ultimate response of the smooth muscle (contraction or relaxation) depends on the type of neuron that is stimulated.

  • Contraction: If DMPP activates excitatory motor neurons, these neurons will release contractile neurotransmitters, such as acetylcholine, which will then act on the smooth muscle cells as described above.[4]

  • Relaxation: If DMPP activates inhibitory neurons, these neurons will release inhibitory neurotransmitters, such as nitric oxide (NO) or ATP. NO, for example, diffuses into the smooth muscle cell and activates soluble guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent relaxation.

DMPP_Signaling cluster_neuron Autonomic Neuron Terminal cluster_synapse Synaptic Cleft cluster_smc Smooth Muscle Cell DMPP DMPP nAChR Nicotinic ACh Receptor (nAChR) DMPP->nAChR Binds & Activates Neuron Neuron nAChR->Neuron Depolarizes NT Neurotransmitter (e.g., ACh or NO) Neuron->NT Releases SMC_Receptor Receptor (e.g., Muscarinic or sGC) NT->SMC_Receptor Binds Response Contraction or Relaxation SMC_Receptor->Response

Caption: Indirect action of DMPP on smooth muscle.

Conclusion

References

Cross-Validation of DMPP's Effects on Different Neuronal Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of 1,1-Dimethyl-4-phenylpiperazinium (DMPP), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, across various neuronal subtypes. Its performance is contrasted with other commonly used nAChR agonists, namely nicotine (B1678760) and epibatidine (B1211577), supported by experimental data from peer-reviewed studies. This document aims to equip researchers with the necessary information to design and interpret experiments involving these compounds.

Data Presentation: Comparative Effects of nAChR Agonists

The following tables summarize the quantitative effects of DMPP and other nAChR agonists on the electrophysiological properties of GABAergic, Dopaminergic, and Glutamatergic neurons.

Table 1: Effects on GABAergic Neurons

AgonistNeuronal SubtypePreparationConcentrationObserved EffectQuantitative DatanAChR Subtype Implicated
DMPP Thalamic Relay NeuronsMouse Thalamic Slices10 µMIncreased frequency of miniature Inhibitory Postsynaptic Currents (mIPSCs)4.3 ± 3.1 times increase in mIPSC frequency[1]β2-containing nAChRs[1]
NicotineVentral Tegmental Area (VTA) Neurons (presumed GABAergic)Rat Brain Slices1 µMIncreased firing rateMarkedly increased firing rate[2]Not specified
EpibatidineNot specifiedNot specifiedNot specifiedData not availableData not availableNot applicable

Table 2: Effects on Dopaminergic Neurons

AgonistNeuronal SubtypePreparationConcentrationObserved EffectQuantitative DatanAChR Subtype Implicated
DMPP Data not availableData not availableData not availableData not availableData not availableNot applicable
NicotineSubstantia Nigra Dopaminergic NeuronsRat Midbrain Slices0.01 - 100 µMInduced inward currents and increased firing rateDose-dependent increase in inward current[1]α4β2[1]
NicotineVentral Tegmental Area (VTA) Dopaminergic NeuronsMouse Midbrain Slices1 µMIncreased firing frequencySignificant increase in firing frequency for over 30 minutes[3]α4 and α6 containing nAChRs[3]
EpibatidineStriatal SlicesRat Striatal Slices3-300 nMCa²⁺-dependent release of [³H]-dopamineConcentration-dependent increase in dopamine (B1211576) release[4]Dihydro-β-erythroidine sensitive (likely α4β2)[4]
EpibatidineDorsal StriatumFreely-moving Rats (in vivo microdialysis)3.0 µg/kg s.c.Elevated extracellular dopamine concentrationsSignificant elevation of dopamine, DOPAC, and HVA[5]Not specified

Table 3: Effects on Glutamatergic Neurons

AgonistNeuronal SubtypePreparationConcentrationObserved EffectQuantitative DatanAChR Subtype Implicated
DMPP Lateral Geniculate NucleusRat Brain Slices100 µMIncreased frequency of spontaneous Excitatory Postsynaptic Currents (EPSCs)Significant increase in sEPSC frequency[3]Not specified
NicotineHippocampal NeuronsCultured Rat Hippocampal Neurons1 µM (7-day exposure)Increased mean amplitude of evoked EPSCsAMPA receptor EPSCs: ***p ≤ 0.0001; NMDA receptor EPSCs: *p ≤ 0.04[6]Not specified
NicotineHippocampal NeuronsCultured Rat Hippocampal Neurons0.5 mMImmediate increase in the frequency of miniature EPSCs (mEPSCs)Data presented graphically[7]α7-containing nAChRs[7]
EpibatidineHippocampal NeuronsCultured Rat Hippocampal Neurons2.9 µM (EC₅₀ for type IA current); 19 nM (EC₅₀ for type II current)Evoked whole-cell currentsType IA (α7-based): EC₅₀ = 2.9 µM; Type II (α4β2-based): EC₅₀ = 19 nMα7 and α4β2

Experimental Protocols

Whole-Cell Patch-Clamp Recording of nAChR Agonist-Induced Currents in Cultured Neurons

This protocol outlines the general steps for recording nAChR-mediated currents in cultured neurons using the whole-cell patch-clamp technique.

I. Cell Preparation:

  • Culture primary neurons (e.g., hippocampal, cortical, or VTA neurons) on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).

  • Maintain cultures in a suitable growth medium and incubator conditions until mature enough for electrophysiological recordings (typically 7-21 days in vitro).

II. Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with KOH.

  • Agonist Solutions: Prepare stock solutions of DMPP, nicotine, and epibatidine in water or a suitable solvent. Dilute to the desired final concentrations in the external solution immediately before use.

III. Electrophysiological Recording:

  • Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution at a constant rate.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Approach a selected neuron with the patch pipette under visual guidance.

  • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

  • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

  • Clamp the neuron at a holding potential of -60 mV to -70 mV in voltage-clamp mode.

  • Allow the cell to stabilize for a few minutes before starting the experiment.

  • Apply the nAChR agonist-containing solution using a fast perfusion system positioned close to the recorded neuron.

  • Record the inward currents evoked by the agonist.

  • Wash out the agonist with the external solution and allow the current to return to baseline before subsequent applications.

IV. Data Analysis:

  • Analyze the recorded currents using appropriate software (e.g., Clampfit, Igor Pro).

  • Measure parameters such as peak amplitude, rise time, and decay time of the agonist-evoked currents.

  • For studies on synaptic transmission, analyze changes in the frequency and amplitude of spontaneous or miniature postsynaptic currents (sPSCs or mPSCs).

G cluster_setup Experimental Setup cluster_workflow Workflow Cultured_Neurons Cultured Neurons on Coverslip Recording_Chamber Recording Chamber with External Solution Cultured_Neurons->Recording_Chamber Amplifier Patch-Clamp Amplifier Recording_Chamber->Amplifier Measures Current Patch_Pipette Patch Pipette with Internal Solution Patch_Pipette->Recording_Chamber Data_Acquisition Data Acquisition System Amplifier->Data_Acquisition Agonist_Application Fast Perfusion System for Agonist Application Agonist_Application->Recording_Chamber Approach_Cell 1. Approach Neuron Form_Seal 2. Form Giga-Seal Approach_Cell->Form_Seal Go_Whole_Cell 3. Establish Whole-Cell Configuration Form_Seal->Go_Whole_Cell Record_Baseline 4. Record Baseline Current Go_Whole_Cell->Record_Baseline Apply_Agonist 5. Apply nAChR Agonist Record_Baseline->Apply_Agonist Record_Response 6. Record Evoked Current Apply_Agonist->Record_Response Washout 7. Washout Agonist Record_Response->Washout Analyze_Data 8. Analyze Data Washout->Analyze_Data

Caption: Workflow for whole-cell patch-clamp recording of nAChR agonist effects.

Signaling Pathways

Activation of nAChRs by agonists like DMPP initiates a cascade of intracellular events that can modulate neuronal function and survival. The two most studied nAChR subtypes in the central nervous system, α7 and α4β2, trigger distinct but overlapping signaling pathways.

α7 nAChR Signaling Pathway

The α7 nAChR is a homopentameric ion channel with high calcium permeability. Its activation leads to a significant influx of Ca²⁺, which acts as a second messenger to initiate multiple downstream signaling cascades.

alpha7_signaling DMPP DMPP / Agonist alpha7_nAChR α7 nAChR DMPP->alpha7_nAChR binds & activates Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K activates ERK ERK Ca_influx->ERK activates Akt Akt PI3K->Akt activates CREB CREB Akt->CREB phosphorylates ERK->CREB phosphorylates Gene_Expression Gene Expression (e.g., for Neuroprotection, Synaptic Plasticity) CREB->Gene_Expression regulates

Caption: Simplified α7 nAChR signaling cascade initiated by agonist binding.

α4β2 nAChR Signaling Pathway

The α4β2 nAChR is the most abundant heteromeric nAChR in the brain. While also permeable to cations, including Ca²⁺, its activation can also lead to metabotropic signaling independent of ion flux.

alpha4beta2_signaling DMPP DMPP / Agonist alpha4beta2_nAChR α4β2 nAChR DMPP->alpha4beta2_nAChR binds & activates Cation_influx Na⁺/K⁺/Ca²⁺ Influx alpha4beta2_nAChR->Cation_influx Depolarization Membrane Depolarization Cation_influx->Depolarization VGCCs Voltage-Gated Ca²⁺ Channels Depolarization->VGCCs opens Ca_influx Ca²⁺ Influx VGCCs->Ca_influx Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, ERK) Ca_influx->Downstream_Signaling triggers

Caption: Ionotropic signaling pathway of α4β2 nAChR activation.

Conclusion

DMPP is a valuable pharmacological tool for investigating nAChR function. Its effects are subtype-dependent and can vary significantly across different neuronal populations. While quantitative data on its impact on dopaminergic and glutamatergic neurons is less prevalent in the literature compared to nicotine, the available evidence suggests it acts as a potent nAChR agonist capable of modulating neuronal excitability and synaptic transmission. The provided data and protocols offer a foundation for further research into the nuanced roles of DMPP and other nAChR agonists in neuronal signaling and their potential as therapeutic agents. Further direct comparative studies of DMPP across a wider range of neuronal subtypes are warranted to fully elucidate its pharmacological profile.

References

A Comparative Analysis of DMPP and Dexamethasone Efficacy in a Guinea Pig Model of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory efficacy of 1,1-dimethyl-4-phenylpiperazinium (DMPP), a nicotinic acetylcholine (B1216132) receptor agonist, and dexamethasone (B1670325), a potent corticosteroid, in a guinea pig model of ovalbumin-induced asthma. The data presented is based on a key study that directly compares these two compounds, offering valuable insights for the development of novel anti-inflammatory therapies for allergic asthma.[1]

Overview of Mechanisms

Dexamethasone is a well-established glucocorticoid used in asthma therapy. Its anti-inflammatory effects are primarily mediated through the binding to cytosolic glucocorticoid receptors (GRs). Upon activation, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression. This leads to the increased production of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[2]

DMPP , on the other hand, is thought to exert its anti-inflammatory effects through the cholinergic anti-inflammatory pathway (CAP).[1][3][4] This neuro-immune regulatory mechanism involves the activation of α7 nicotinic acetylcholine receptors (α7nAChR) on various immune cells, which in turn inhibits the production and release of inflammatory cytokines.[4][5] The study suggests that DMPP's activation of this pathway may represent a potential therapeutic target for allergic asthma.[1]

Experimental Data Comparison

The following tables summarize the quantitative data from a study comparing the effects of DMPP (at two different doses) and dexamethasone in an ovalbumin-sensitized and challenged guinea pig model of asthma.[1]

Table 1: Effects on Airway Resistance and Tidal Volume
Treatment GroupLate Phase Airway Resistance (RxV)Tidal Volume
Asthmatic (Untreated)Significantly IncreasedReduced
Dexamethasone (1 mg/kg)--
DMPP (0.4 mg/kg)Significantly Decreased-
DMPP (0.8 mg/kg)--
Data derived from a study in ovalbumin-sensitized guinea pigs.[1]
Table 2: Effects on Inflammatory Cells in Blood and Bronchoalveolar Lavage Fluid (BALF)
Treatment GroupBlood Total Leukocytic Count (TLC)BALF Total Leukocytic Count (TLC)BALF EosinophilsBALF LymphocytesBALF Neutrophils
Asthmatic (Untreated)Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Decreased
Dexamethasone (1 mg/kg)-----
DMPP (0.4 mg/kg)Significantly DecreasedSignificantly Decreased-Significantly DecreasedIncreased
DMPP (0.8 mg/kg)--Significantly Decreased (less than DMPP 0.4 mg/kg)--
Data derived from a study in ovalbumin-sensitized guinea pigs.[1]
Table 3: Effects on Inflammatory Mediators and Airway Remodeling
Treatment GroupSerum IgEBALF TNF-αBALF IL-6Parenchymal Inflammatory InfiltrationSmooth Muscle Thickness
Asthmatic (Untreated)Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Dexamethasone (1 mg/kg)-----
DMPP (0.4 mg/kg)DecreasedSignificantly Decreased-DecreasedSignificantly Decreased
DMPP (0.8 mg/kg)--Significantly Decreased (less than DMPP 0.4 mg/kg)--
Data derived from a study in ovalbumin-sensitized guinea pigs.[1]

Key Findings from the Comparative Study

  • A lower dose of DMPP (0.4 mg/kg) demonstrated a more potent anti-inflammatory effect across several parameters compared to a higher dose (0.8 mg/kg) and, in some instances, dexamethasone.[1]

  • Specifically, DMPP at 0.4 mg/kg was more effective than dexamethasone at reducing serum IgE and parenchymal inflammatory infiltration.[1]

  • The lower dose of DMPP also showed a greater reduction in late-phase airway resistance, total leukocytic count in blood, BALF lymphocytes, TNF-α in BALF, and smooth muscle thickness compared to both the higher DMPP dose and dexamethasone.[1]

  • The higher dose of DMPP (0.8 mg/kg) was more effective than the lower dose in reducing BALF eosinophils and IL-6.[1]

Experimental Protocols

The comparative data was obtained from an experimental asthma model in guinea pigs. The following is a summary of the methodology:

1. Animal Model:

  • Species: Guinea pigs.[1]

  • Asthma Induction: Animals were sensitized and challenged with ovalbumin (OVA) to induce an allergic asthma phenotype.[1]

2. Treatment Groups:

  • Normal control group.[1]

  • Asthmatic untreated group (vehicle control).[1]

  • Dexamethasone-treated group (1 mg/kg).[1]

  • DMPP-treated groups (0.4 mg/kg and 0.8 mg/kg).[1]

  • Duration of Treatment: 10 days.[1]

3. Efficacy Parameters Measured:

  • Airway Function: Early and late airway resistance and tidal volume were measured.[1]

  • Inflammatory Cell Infiltration: Total and differential cell counts (eosinophils, lymphocytes, monocytes, neutrophils) were performed on blood and bronchoalveolar lavage fluid (BALF).[1]

  • Inflammatory Mediators: Levels of TNF-α, IL-6, and IgE were quantified.[1]

  • Histopathology: Airway inflammatory cell infiltration and smooth muscle thickness were assessed in lung tissue.[1]

Visualizing the Pathways and Workflow

G cluster_0 Dexamethasone Signaling Pathway Dex Dexamethasone GR Glucocorticoid Receptor (cytosolic) Dex->GR Dex_GR Dex-GR Complex GR->Dex_GR Nucleus Nucleus Dex_GR->Nucleus GRE Glucocorticoid Response Elements (DNA) Nucleus->GRE binds to Anti_Inflammatory_Proteins Increased Anti-Inflammatory Proteins GRE->Anti_Inflammatory_Proteins transactivation Pro_Inflammatory_Cytokines Decreased Pro-Inflammatory Cytokines (IL-1, IL-6, TNF-α) GRE->Pro_Inflammatory_Cytokines transrepression

Caption: Dexamethasone's anti-inflammatory signaling pathway.

G cluster_1 Cholinergic Anti-Inflammatory Pathway (DMPP) DMPP DMPP a7nAChR α7 Nicotinic Acetylcholine Receptor (on immune cells) DMPP->a7nAChR agonist Signaling_Cascade Intracellular Signaling Cascade a7nAChR->Signaling_Cascade activates NF_kB_Inhibition Inhibition of NF-κB Signaling_Cascade->NF_kB_Inhibition Cytokine_Suppression Suppression of Pro-Inflammatory Cytokine Production (TNF-α, IL-6) NF_kB_Inhibition->Cytokine_Suppression

Caption: The Cholinergic Anti-Inflammatory Pathway activated by DMPP.

G cluster_2 Experimental Workflow Sensitization Sensitization with Ovalbumin (OVA) Challenge OVA Challenge Sensitization->Challenge Treatment Treatment (10 days) - Vehicle - Dexamethasone (1 mg/kg) - DMPP (0.4 mg/kg) - DMPP (0.8 mg/kg) Challenge->Treatment Measurement Measurement of Efficacy Parameters Treatment->Measurement Airway Airway Function Measurement->Airway BALF_Blood BALF & Blood Analysis Measurement->BALF_Blood Mediators Inflammatory Mediators Measurement->Mediators Histology Lung Histology Measurement->Histology

Caption: Experimental workflow for the comparative study.

References

A Comparative Guide to DMPP and Epibatidine Selectivity for Nicotinic Acetylcholine Receptor (nAChR) Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of two common nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: 1,1-Dimethyl-4-phenylpiperazinium (DMPP) and epibatidine (B1211577). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate pharmacological tool for their specific research needs.

Overview of DMPP and Epibatidine

DMPP is a quaternary ammonium (B1175870) compound that acts as a selective agonist for ganglionic nAChRs. It is frequently used to stimulate autonomic ganglia and study neurotransmission in the peripheral nervous system. Its selectivity is primarily directed towards nAChR subtypes containing α3 subunits, particularly in combination with β4 subunits.

Epibatidine , a natural alkaloid isolated from the skin of the frog Epipedobates tricolor, is an exceptionally potent nAChR agonist. Its high affinity extends across a broad range of neuronal nAChR subtypes, often with picomolar to nanomolar potency, making it a powerful but non-selective research tool.[1][2] Due to its high toxicity, its therapeutic use is precluded, but it remains a valuable radioligand and reference compound in nAChR research.[2]

Comparative Binding Affinities and Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of DMPP and epibatidine for various nAChR subtypes. This data highlights the significantly higher potency and broader selectivity of epibatidine compared to DMPP.

nAChR SubtypeLigandParameterValue (nM)Species/SystemReference
α1β1γδ EpibatidineKi~5,000Torpedo electric organ[1]
EpibatidineEC501,600 - 16,000Torpedo and human[1]
DMPP-Poor agonistTE-671 cells (human muscle)[3]
α3β2 EpibatidineKi0.16 - 0.23Human[1]
DMPP-Antagonist-sensitiveAdult mouse ENS[4]
α3β4 EpibatidineKi0.6 pMHuman[1]
EpibatidineEC50---
DMPPDC501,800SH-SY5Y cells (human)[3]
α4β2 EpibatidineKi0.043Rat brain[5]
EpibatidineEC5015 - 19Rat hippocampal neurons
DMPP-Antagonist-sensitiveAdult mouse ENS[4]
α7 EpibatidineKi600Chicken[1]
EpibatidineEC502,000Chicken[1]
DMPP-No significant effectAdult mouse ENS[4]
α8 EpibatidineEC501Chicken[1]
Note: Values are approximate and can vary depending on the experimental conditions, assay type, and species. The asterisk () indicates that other subunits may be present in the receptor complex.

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

This technique is used to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the unlabeled competitor compound (DMPP or epibatidine).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Example Radioligands for nAChR Subtypes:

  • α4β2*: [³H]cytisine

  • α7: [³H]methyllycaconitine (MLA)

  • α3β4*: [³H]epibatidine

Diagram of Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Incubate Incubation with Radioligand & Competitor Membranes->Incubate Filter Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Competition Curve Analysis Count->Analyze Ki Determine Ki Analyze->Ki

Caption: Workflow for a typical radioligand binding assay.

Electrophysiological Recordings

This method measures the functional effect of a compound on the ion channel activity of nAChRs, providing information on its potency (EC50) and efficacy.

General Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the specific nAChR subunits of interest. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.

  • Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Agonist Application: The oocyte is perfused with a solution containing a known concentration of the agonist (DMPP or epibatidine).

  • Current Measurement: The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded.

  • Data Analysis: A dose-response curve is generated by plotting the current amplitude against the agonist concentration. The EC50, the concentration of the agonist that produces 50% of the maximal response, is then determined.

Diagram of Two-Electrode Voltage Clamp Workflow

G cluster_prep Oocyte Preparation cluster_rec Recording cluster_analysis Data Analysis Harvest Harvest Oocytes Inject Inject cRNA Harvest->Inject Incubate Incubate for Expression Inject->Incubate Setup Voltage Clamp Setup Incubate->Setup Perfuse Perfuse with Agonist Setup->Perfuse Record Record Current Perfuse->Record Analyze Dose-Response Curve Record->Analyze EC50 Determine EC50 Analyze->EC50

Caption: Workflow for two-electrode voltage clamp electrophysiology.

nAChR Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist like DMPP or epibatidine, the receptor undergoes a conformational change that opens an intrinsic ion channel, permeable to cations such as Na⁺ and Ca²⁺. The influx of these positive ions leads to depolarization of the cell membrane, which in turn can trigger various downstream cellular responses, including the firing of action potentials in neurons and muscle contraction.

Diagram of nAChR Signaling Pathway

G Agonist Agonist (DMPP or Epibatidine) nAChR nAChR Agonist->nAChR Binds to Channel Ion Channel Opening nAChR->Channel Activates Ion Na+/Ca2+ Influx Channel->Ion Depolarization Membrane Depolarization Ion->Depolarization Response Cellular Response (e.g., Action Potential) Depolarization->Response Triggers

References

Reproducibility of DMPP-Induced Inward Currents: A Comparative Guide to Voltage-Clamp Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of nicotinic acetylcholine (B1216132) receptors (nAChRs) is pivotal in neuroscience and drug development. Dimethylphenylpiperazinium (DMPP), a potent agonist for certain nAChR subtypes, is a valuable tool for investigating receptor function and screening potential therapeutic compounds. The reproducibility of DMPP-induced inward currents in voltage-clamp experiments is paramount for generating reliable and comparable data. This guide provides an objective comparison of different voltage-clamp protocols, supported by experimental data, to aid researchers in optimizing their experimental design for reproducible results.

Factors Influencing Reproducibility

The reproducibility of DMPP-induced currents can be influenced by a variety of factors, including:

  • Receptor Desensitization: Prolonged or repeated application of DMPP can lead to receptor desensitization, a state where the receptor is unresponsive to the agonist. The kinetics of desensitization and recovery are crucial considerations for experimental design.

  • Voltage-Clamp Protocol: The specific parameters of the voltage-clamp protocol, such as the holding potential and the use of voltage steps versus ramps, can significantly impact the recorded currents.

  • Cellular Preparation: The type of cell, its passage number, and overall health can introduce variability.

  • Experimental Conditions: Factors such as temperature, perfusion speed, and the quality of the giga-seal in patch-clamp recordings are critical for obtaining consistent results.

Comparison of Voltage-Clamp Protocols

Two common voltage-clamp protocols used to elicit and measure ligand-gated ion channel currents are the voltage-step and voltage-ramp protocols. While direct comparative studies on the reproducibility of DMPP-induced currents using these different protocols are limited, we can infer their potential advantages and disadvantages based on studies of other ligand-gated ion channels.

ProtocolDescriptionAdvantagesDisadvantagesInferred Reproducibility for DMPP-Induced Currents
Voltage-Step The membrane potential is held at a constant level (holding potential) and then rapidly stepped to one or more different potentials.- Allows for the study of current kinetics at specific membrane potentials.- Can be easier to analyze the peak current amplitude.- Time-consuming to construct a full current-voltage (I-V) relationship.- Repeated applications of the agonist at different potentials can lead to cumulative receptor desensitization, affecting reproducibility.May be more susceptible to variability due to receptor desensitization if multiple steps and agonist applications are required to generate a full I-V curve. However, for single-point measurements at a fixed potential, it can be highly reproducible if sufficient time is allowed for recovery between applications.
Voltage-Ramp The membrane potential is continuously and linearly changed from a starting potential to an ending potential over a defined period.- Allows for the rapid acquisition of a full I-V relationship from a single agonist application.- May minimize the effects of time-dependent changes in ion concentrations.- The rapid change in voltage can introduce capacitive currents that may contaminate the recording.- The interpretation of current kinetics can be more complex.Potentially offers higher reproducibility for determining the I-V relationship as it is obtained from a single event, reducing the impact of cumulative desensitization. However, the ramp speed needs to be carefully optimized to minimize artifacts.

Experimental Protocols

Below are detailed methodologies for key experiments related to the measurement of DMPP-induced inward currents.

Whole-Cell Voltage-Clamp Recording of DMPP-Induced Currents in Cultured Neurons (Voltage-Step Protocol)

This protocol is adapted from studies on nicotinic agonists in cultured neurons.

Cell Preparation:

  • NG108-15 cells or primary cultured neurons (e.g., rat sympathetic ganglion neurons) are grown on glass coverslips.

  • For recording, a coverslip is transferred to a recording chamber mounted on the stage of an inverted microscope and continuously perfused with external solution.

Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 2 ATP-Mg (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

Recording Procedure:

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • A giga-ohm seal is formed between the pipette tip and the cell membrane.

  • The whole-cell configuration is established by applying gentle suction to rupture the membrane patch.

  • The cell is voltage-clamped at a holding potential of -60 mV.

  • DMPP (e.g., 10-100 µM) is applied to the cell using a rapid perfusion system.

  • The inward current is recorded for the duration of the DMPP application.

  • To construct a current-voltage (I-V) relationship, the holding potential is stepped to a range of potentials (e.g., from -100 mV to +40 mV in 20 mV increments) just prior to and during the DMPP application.

  • Sufficient time (e.g., 2-5 minutes) should be allowed between DMPP applications to ensure full recovery from desensitization.

Voltage-Ramp Protocol for Nicotinic Agonist-Induced Currents

This protocol is a generalized approach based on methodologies for other ligand-gated ion channels.

Cell Preparation and Solutions:

  • Same as for the voltage-step protocol.

Recording Procedure:

  • Establish whole-cell configuration and hold the cell at a potential of -80 mV.

  • Apply a voltage ramp from -100 mV to +50 mV over a period of 200-500 ms (B15284909) in the absence of DMPP to record the leak current.

  • Apply DMPP (e.g., 10-100 µM) and, once the peak current is reached, apply the same voltage ramp.

  • The leak current recorded in the absence of DMPP is subtracted from the current recorded in the presence of DMPP to obtain the specific DMPP-induced I-V relationship.

  • This method allows for the rapid generation of an I-V curve with a single agonist application.

Signaling Pathways and Experimental Workflow

DMPP-Induced Signaling Pathway

DMPP primarily activates neuronal nAChRs, which are ligand-gated ion channels. The binding of DMPP to these receptors leads to a conformational change, opening the channel pore and allowing the influx of cations, primarily Na⁺ and Ca²⁺, resulting in an inward current and membrane depolarization.

DMPP_Signaling_Pathway DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (e.g., α3β4) DMPP->nAChR Binds to ChannelOpening Conformational Change & Channel Opening nAChR->ChannelOpening Induces IonInflux Na⁺ and Ca²⁺ Influx ChannelOpening->IonInflux Allows InwardCurrent Inward Current IonInflux->InwardCurrent Generates Depolarization Membrane Depolarization InwardCurrent->Depolarization Causes

DMPP signaling pathway.

Experimental Workflow for Voltage-Clamp Recordings

The general workflow for conducting voltage-clamp experiments to measure DMPP-induced currents involves several key steps, from cell preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis CellCulture Cell Culture (e.g., NG108-15) GigaSeal Form Giga-ohm Seal CellCulture->GigaSeal SolutionPrep Prepare External & Internal Solutions SolutionPrep->GigaSeal PipettePull Pull & Polish Patch Pipettes PipettePull->GigaSeal WholeCell Establish Whole-Cell Configuration GigaSeal->WholeCell SetProtocol Set Voltage-Clamp Protocol (Step or Ramp) WholeCell->SetProtocol ApplyDMPP Apply DMPP SetProtocol->ApplyDMPP RecordCurrent Record Inward Current ApplyDMPP->RecordCurrent LeakSubtract Leak Subtraction (for Ramp Protocol) RecordCurrent->LeakSubtract MeasurePeak Measure Peak Current & Analyze Kinetics RecordCurrent->MeasurePeak LeakSubtract->MeasurePeak PlotIV Plot I-V Relationship MeasurePeak->PlotIV Stats Statistical Analysis of Reproducibility PlotIV->Stats

Experimental workflow.

Conclusion

Ensuring the reproducibility of DMPP-induced inward currents is critical for the reliable assessment of nAChR function and the development of novel therapeutics. While direct comparative data on the reproducibility of different voltage-clamp protocols for DMPP are scarce, an understanding of the principles of receptor desensitization and the characteristics of voltage-step and voltage-ramp techniques can guide the selection of an appropriate experimental design. For generating a full I-V curve with a single agonist application and potentially higher reproducibility, a well-optimized voltage-ramp protocol may be advantageous. For single-point measurements, a voltage-step protocol with adequate recovery time between applications can also yield highly reproducible results. The choice of protocol should be guided by the specific experimental question and validated for consistency within the chosen experimental system. Careful attention to all aspects of the experimental protocol, from cell culture to data analysis, will ultimately contribute to the generation of robust and reproducible data.

Comparative Analysis of DMPP Analogues for Central Nicotinic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of Dimethylphenylpiperazinium (DMPP) analogues and their binding affinities for central nicotinic acetylcholine (B1216132) receptors (nAChRs). This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

Introduction to DMPP and its Analogues as Nicotinic Ligands

Dimethylphenylpiperazinium (DMPP) is a well-recognized nicotinic agonist that has served as a scaffold for the development of novel ligands targeting nicotinic acetylcholine receptors (nAChRs) in the central nervous system (CNS).[1] The diverse family of nAChRs, which are ligand-gated ion channels, play crucial roles in various physiological processes, and their dysfunction is implicated in several neurological disorders. The two most predominant subtypes of nAChRs in the CNS are the α4β2 and α7 subtypes. Consequently, the development of subtype-selective ligands is a key objective in neuropharmacology. DMPP and its analogues represent a unique class of nicotinic ligands, and understanding their structure-affinity relationships is pivotal for designing more potent and selective therapeutic agents.[1]

Comparative Binding Affinity of DMPP Analogues

The binding affinity of a compound for a specific receptor subtype is a critical determinant of its potential therapeutic efficacy and selectivity. The inhibitory constant (Ki) is a quantitative measure of this affinity, with lower values indicating higher affinity. The following table summarizes the reported Ki values for DMPP and a series of its analogues at the α4β2 nAChR subtype, a key target in the CNS.

CompoundSubstitution on Phenyl RingKi (nM) for α4β2 nAChR
DMPP Unsubstituted1600
3a 4-OH90
11c 4-Cl13
13c 3-Cl14
14b 4-F180
14c 4-F28
28c 3,4-di-Cl11

Data sourced from Gualtieri et al. (2002).[1]

Note: While extensive data for the α4β2 subtype is available, comprehensive and directly comparable binding affinity data for a systematic series of DMPP analogues at other central nAChR subtypes, such as α7 and α3β4, is limited in the current literature. Further studies are required to fully elucidate the selectivity profiles of these compounds.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for DMPP analogues is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.

Objective: To determine the inhibitory constant (Ki) of DMPP analogues for specific central nAChR subtypes.

Materials:

  • Receptor Source: Membranes prepared from brain regions rich in the nAChR subtype of interest (e.g., rat cerebral cortex for α4β2 nAChRs) or from cell lines stably expressing the recombinant human nAChR subtype.

  • Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype being studied (e.g., [³H]cytisine for α4β2 nAChRs).

  • Test Compounds: DMPP and its analogues at a range of concentrations.

  • Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

    • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer to a specific protein concentration.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (DMPP analogue).

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-labeled ligand known to saturate the receptors (e.g., nicotine).

    • Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Radioligand Binding Assay

G Central nAChR Signaling Pathways agonist Nicotinic Agonist (e.g., DMPP Analogue) nAChR Central nAChR (e.g., α4β2, α7) agonist->nAChR Binds to ion_influx Cation Influx (Na+, Ca2+) nAChR->ion_influx Opens channel depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Increased Intracellular Ca2+ ion_influx->ca_signaling neurotransmitter_release Neurotransmitter Release (e.g., Dopamine, ACh) depolarization->neurotransmitter_release pi3k_akt PI3K/Akt Pathway ca_signaling->pi3k_akt mapk_erk MAPK/ERK Pathway ca_signaling->mapk_erk gene_expression Altered Gene Expression pi3k_akt->gene_expression mapk_erk->gene_expression cellular_responses Cellular Responses (e.g., Neuroprotection, Synaptic Plasticity) neurotransmitter_release->cellular_responses gene_expression->cellular_responses

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1,1-Dimethyl-4-phenylpiperazinium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe disposal of 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP iodide), a nicotinic acetylcholine (B1216132) receptor agonist used in research. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).To avoid skin contact, which can cause irritation.[1][3]
Respiratory Protection A NIOSH-approved N95 or P1 particle respirator.To be used for nuisance exposures or when dust may be generated.[1]
Body Protection A complete suit protecting against chemicals or a lab coat.To protect skin and clothing from contamination.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of both unused product and contaminated materials.

Step 1: Containment of Spills

In the event of a spill, immediate containment is crucial to prevent wider contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[1][3]

  • Contain the Spill: For solid spills, cover with a plastic sheet or tarp to minimize the spread of dust.[4]

  • Prevent Water Contamination: Do not allow the product to enter drains, sewers, or waterways.[1][3][4]

Step 2: Collection of Waste Material

  • Use Appropriate Tools: Use spark-proof tools and explosion-proof equipment for collection.[3]

  • Solid Waste: Carefully sweep or shovel the spilled solid material. Avoid creating dust.[1][4]

  • Liquid Solutions: For solutions, absorb the spill with an inert material (e.g., sand, earth, vermiculite).

  • Transfer to a Container: Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][3][4]

Step 3: Final Disposal

The disposal of this compound must be handled by qualified professionals to ensure environmental safety and regulatory compliance.

  • Engage a Licensed Professional: Contact a licensed professional waste disposal service or a licensed chemical destruction plant to dispose of the material.[1][3]

  • Incineration: Controlled incineration with flue gas scrubbing is a possible disposal method.[3]

  • Prohibited Actions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[3]

Step 4: Disposal of Contaminated Packaging

Empty containers may still retain product residue and should be treated as hazardous waste.

  • Rinsing: Containers can be triple-rinsed (or the equivalent). The rinsate should be collected and disposed of as hazardous waste.

  • Disposal of Rinsed Containers: After thorough rinsing, the packaging can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_spill Spill Management cluster_unused Unused Product cluster_packaging Contaminated Packaging cluster_final_disposal Final Disposal start Disposal Required for This compound assess_waste Identify Waste Type start->assess_waste contain_spill Contain Spill (Prevent Spread and Entry into Drains) assess_waste->contain_spill Spilled Material prepare_unused Ensure Product is in Original or Labeled Container assess_waste->prepare_unused Unused Product rinse_packaging Triple-Rinse Container assess_waste->rinse_packaging Contaminated Packaging collect_spill Collect Spilled Material (Sweep Solid, Absorb Liquid) contain_spill->collect_spill package_waste Place in a Closed, Labeled Container for Disposal collect_spill->package_waste prepare_unused->package_waste puncture_packaging Puncture to Prevent Reuse rinse_packaging->puncture_packaging puncture_packaging->package_waste contact_professional Contact Licensed Waste Disposal Service package_waste->contact_professional dispose Dispose via Approved Method (e.g., Incineration) contact_professional->dispose

Caption: Decision-making workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.